molecular formula C17H16ClN7 B609648 NS13001 CAS No. 1063331-94-1

NS13001

Cat. No.: B609648
CAS No.: 1063331-94-1
M. Wt: 353.8 g/mol
InChI Key: DVQOPNIPUIOXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective positive modulator of type SK2/3 channels>NS13001 is a selective SK2/3 modulator that acts as a potential therapeutic agent for treatment of SCA2.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN7/c1-10-8-11(2)25(23-10)17-21-15(14-16(22-17)24(3)9-19-14)20-13-6-4-12(18)5-7-13/h4-9H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQOPNIPUIOXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C)NC4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063331-94-1
Record name NS13001
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Allosteric Binding Site of NS13001 on Small-Conductance Calcium-Activated Potassium (SK) Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of NS13001, a selective positive allosteric modulator of SK2 and SK3 channels. The information presented herein is synthesized from peer-reviewed literature and is intended to be a resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound and SK Channels

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. By responding to changes in intracellular calcium concentrations, they contribute to the afterhyperpolarization that follows an action potential, thereby modulating firing rates and patterns. The SK channel family comprises three subtypes prominently expressed in the central nervous system: SK1, SK2, and SK3. These channels are tetramers of pore-forming α-subunits, and their gating is mediated by the calcium-sensing protein calmodulin (CaM), which is constitutively bound to the intracellular C-terminus of each subunit.

This compound is a potent and selective positive allosteric modulator (PAM) of SK2 and SK3 channels.[1] Unlike direct channel blockers or openers, this compound acts by increasing the apparent sensitivity of the channel to intracellular calcium, leading to channel activation at lower calcium concentrations.[1] This modulatory action has shown therapeutic potential in preclinical models of neurological disorders characterized by neuronal hyperexcitability, such as spinocerebellar ataxia.[1]

The Hypothesized Binding Site of this compound

While there is no definitive crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with an SK channel, a substantial body of evidence points to a specific allosteric binding pocket. This compound is a structural analog of other well-characterized SK channel modulators, such as CyPPA and NS309.[1][2] Crystallographic and mutagenesis studies of these related compounds have identified a binding site located at the intracellular interface between the N-lobe of calmodulin (CaM) and the C-terminal calmodulin-binding domain (CaMBD) of the SK channel subunit.[2]

It is therefore strongly hypothesized that This compound binds to this same bipartite pocket formed by residues from both CaM and the SK channel protein .[2] Cryo-EM structures of the related SK4 channel complexed with CaM have further elucidated the architecture of this interface, suggesting the involvement of the S4-S5 linker region of the SK channel in forming this modulatory site. The binding of this compound to this pocket is thought to stabilize a conformation of the CaM/SK channel complex that facilitates channel opening in response to calcium binding.

dot

cluster_SK_Channel SK Channel Complex SK_Subunit SK Channel α-Subunit (Pore-forming) CaMBD Calmodulin-Binding Domain (CaMBD) SK_Subunit->CaMBD intracellular C-terminus CaM Calmodulin (CaM) (Ca²⁺ Sensor) CaMBD->CaM constitutively bound CaM->SK_Subunit opens pore (in presence of Ca²⁺) This compound This compound CaM->this compound This compound->CaMBD Ca2_ion Intracellular Ca²⁺ Ca2_ion->CaM binds to

Caption: Allosteric modulation of SK channels by this compound.

Quantitative Data on this compound Activity

Electrophysiological studies have quantified the potency and efficacy of this compound on different human SK (hSK) channel subtypes. The data consistently show a preference for hSK3 and hSK2 over hSK1.

Parameter hSK1 hSK2 hSK3 Reference
EC₅₀ (µM) > 1001.80.14[1]
Hill Coefficient (n H) N/A1.41.0[1]
Maximal Efficacy (% of max Ca²⁺ activation) Marginal~90%~90%[1]

This compound enhances the apparent calcium sensitivity of SK channels. The following table summarizes the shift in the EC₅₀ for Ca²⁺ in the presence of 1 µM this compound.

Parameter Control (no this compound) + 1 µM this compound Reference
hSK1 Ca²⁺ EC₅₀ (µM) 0.420.36[2]
hSK2 Ca²⁺ EC₅₀ (µM) 0.420.18[2]
hSK3 Ca²⁺ EC₅₀ (µM) 0.420.11[2]

Experimental Protocols

The determination of the binding site of a small molecule modulator like this compound typically involves a combination of site-directed mutagenesis and functional characterization using patch-clamp electrophysiology.

Generalized Protocol for Site-Directed Mutagenesis and Functional Analysis
  • Plasmid Preparation: Obtain mammalian expression plasmids containing the cDNA for the SK channel subunit of interest (e.g., hSK2) and Calmodulin.

  • Hypothesis-Driven Mutagenesis: Based on structural models of the SK channel/CaM complex and data from analogous compounds, identify putative interacting amino acid residues at the interface.

  • Primer Design: Design mutagenic primers to introduce point mutations (e.g., alanine scanning or charge-reversal mutations) at the selected residue positions.

  • Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase and the wild-type plasmid as a template. Kits such as the QuikChange Site-Directed Mutagenesis Kit are commonly used.

  • Transformation and Plasmid Purification: Transform competent E. coli with the PCR product, select for positive clones, and purify the mutated plasmid DNA.

  • Sequence Verification: Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T cells) and co-transfect the cells with the wild-type or mutant SK channel plasmid, a plasmid for Calmodulin, and a reporter plasmid (e.g., GFP) to identify transfected cells.

  • Patch-Clamp Electrophysiology:

    • Configuration: 24-72 hours post-transfection, perform whole-cell or inside-out patch-clamp recordings from transfected cells.

    • Solutions: Use an intracellular solution with a known buffered concentration of free Ca²⁺ (e.g., a sub-maximal concentration like 0.2 µM) and an appropriate extracellular solution.

    • Data Acquisition: Record SK channel currents in response to voltage steps or ramps.

    • Drug Application: Apply this compound at various concentrations to the intracellular face of the membrane (for inside-out patches) or to the bath (for whole-cell recordings) to generate a concentration-response curve.

  • Data Analysis:

    • Measure the potentiation of the SK current by this compound for both wild-type and mutant channels.

    • Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient.

    • A significant rightward shift in the EC₅₀ or a reduction in the maximal effect for a particular mutant indicates that the mutated residue is likely involved in the binding or conformational change induced by this compound.

dot

cluster_molbio Molecular Biology cluster_electrophys Electrophysiology & Analysis start Identify Putative Binding Site Residues mutagenesis Site-Directed Mutagenesis of SK Channel/CaM cDNA start->mutagenesis purification Plasmid Purification & Sequence Verification mutagenesis->purification transfection Co-transfect HEK293 Cells (SK Channel + CaM + GFP) purification->transfection patch_clamp Inside-Out Patch-Clamp Recording transfection->patch_clamp drug_app Apply this compound (Concentration-Response) patch_clamp->drug_app analysis Data Analysis: Compare WT vs. Mutant EC₅₀ drug_app->analysis conclusion Identify Residues Critical for this compound Binding/Action analysis->conclusion

References

The SK Channel Modulator NS13001: A Deep Dive into its Downstream Signaling and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. Its ability to enhance the calcium sensitivity of these channels has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of neurological disorders characterized by neuronal hyperexcitability, such as Spinocerebellar Ataxia Type 2 (SCA2). This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action: Allosteric Modulation of SK2/SK3 Channels

This compound exerts its effects by binding to a site on the SK2 and SK3 channel-calmodulin complex, distinct from the calcium-binding site. This allosteric interaction increases the apparent affinity of the channel for intracellular calcium ions (Ca²⁺). Consequently, at a given sub-saturating intracellular Ca²⁺ concentration, the probability of SK2 and SK3 channel opening is significantly increased. This leads to an enhanced potassium (K⁺) efflux, which hyperpolarizes the cell membrane, making the neuron less excitable and more resistant to firing action potentials.

Downstream Signaling Pathways Affected by this compound

The primary downstream effect of this compound is the modulation of neuronal firing patterns. By activating SK2/SK3 channels, this compound effectively dampens excessive neuronal firing and restores regular pacemaker activity in diseased neurons. This is particularly relevant in conditions like SCA2, where Purkinje cells in the cerebellum exhibit irregular firing and bursting activity.

Signaling Pathway Diagram

NS13001_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects This compound This compound SK_channel SK2/SK3 Channel (Calmodulin-bound) This compound->SK_channel Positive Allosteric Modulation K_ion K+ SK_channel->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Ca_ion Ca²⁺ Ca_ion->SK_channel Increased Sensitivity Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Regularized_Firing Restoration of Regular Pacemaker Firing Reduced_Excitability->Regularized_Firing

Caption: this compound signaling pathway. (Max Width: 760px)

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound on SK channel subtypes.

Table 1: Potency of this compound on Human SK Channel Subtypes

Channel SubtypeEC₅₀ (µM)Efficacy (% of max Ca²⁺ activation)
hSK30.1491%
hSK21.690%
hSK1>10Marginal increase

Table 2: Effect of this compound on the Calcium Sensitivity of Human SK Channels

Channel SubtypeConditionCa²⁺ EC₅₀ (µM)Fold Shift in Ca²⁺ Sensitivity
hSK3Control0.42-
hSK3+ 1 µM this compound0.113.8
hSK2Control0.42-
hSK2+ 1 µM this compound0.182.3
hSK1Control0.42-
hSK1+ 1 µM this compound0.361.2

Table 3: Effect of SK/IK Channel Modulators on Purkinje Cell Firing in a Mouse Model of SCA2

Cell TypeFiring PatternPercentage of Cells
Wild-Type Purkinje CellsTonic (Regular)91 ± 10%
SCA2 Purkinje Cells (untreated)Tonic (Regular)64 ± 9%
SCA2 Purkinje Cells (treated with SK/IK modulators)Bursting converted to TonicQualitative Improvement

Note: While a specific percentage for this compound is not provided in the primary literature, the study demonstrates that SK/IK modulators, including this compound, convert the irregular, bursting firing pattern of SCA2 Purkinje cells to a more regular, tonic pattern.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Electrophysiological Characterization of this compound on SK Channels in HEK293 Cells

This protocol describes the use of inside-out patch-clamp electrophysiology to determine the effect of this compound on SK channel activity and calcium sensitivity.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_experiment Experimental Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells Transfection Transfect with hSK1, hSK2, or hSK3 cDNA Cell_Culture->Transfection Plating Plate cells on coverslips for recording Transfection->Plating Patch_Pipette Pull and fire-polish borosilicate glass pipettes Plating->Patch_Pipette Giga_Seal Form a giga-ohm seal on a transfected cell Patch_Pipette->Giga_Seal Inside_Out Excise the patch to achieve inside-out configuration Giga_Seal->Inside_Out Voltage_Clamp Apply voltage ramps (e.g., -100 to +50 mV) Inside_Out->Voltage_Clamp Control_Recording Record baseline currents at various [Ca²⁺]i Voltage_Clamp->Control_Recording NS13001_Application Apply this compound to the intracellular face of the patch Control_Recording->NS13001_Application Experimental_Recording Record currents in the presence of this compound NS13001_Application->Experimental_Recording Washout Washout this compound to test for reversibility Experimental_Recording->Washout Current_Measurement Measure current amplitudes Washout->Current_Measurement Normalization Normalize currents to maximal Ca²⁺-activated current Current_Measurement->Normalization Dose_Response Construct dose-response curves to determine EC₅₀ Normalization->Dose_Response Ca_Sensitivity Determine Ca²⁺ EC₅₀ with and without this compound Dose_Response->Ca_Sensitivity

Caption: Inside-out patch-clamp workflow. (Max Width: 760px)
  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

    • Cells are transiently transfected with plasmids containing the cDNA for human SK1, SK2, or SK3 channels using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker like GFP is often used to identify transfected cells.

    • Transfected cells are plated onto glass coverslips 24-48 hours prior to recording.

  • Electrophysiology:

    • Recordings are performed in the inside-out patch-clamp configuration at room temperature.

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

    • Pipette (External) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH adjusted to 7.4 with KOH.

    • Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, and various concentrations of free Ca²⁺ buffered with EGTA or HEDTA, pH adjusted to 7.2 with KOH.

    • After establishing a giga-ohm seal on a transfected cell, the patch of membrane is excised into the bath solution.

    • Currents are recorded in response to voltage ramps (e.g., from -100 mV to +50 mV over 1 second) applied every 10 seconds.

  • Drug Application and Data Analysis:

    • This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the internal solution.

    • The intracellular face of the membrane patch is perfused with solutions containing different concentrations of Ca²⁺ and/or this compound.

    • Current amplitudes are measured at a negative holding potential (e.g., -80 mV).

    • To determine the EC₅₀ of this compound, currents at a fixed sub-saturating Ca²⁺ concentration (e.g., 0.2 µM) are measured in the presence of increasing concentrations of this compound. The data are normalized to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) and fitted with the Hill equation.

    • To assess the shift in Ca²⁺ sensitivity, full Ca²⁺ dose-response curves are generated in the absence and presence of a fixed concentration of this compound (e.g., 1 µM).

Analysis of Purkinje Cell Firing in Cerebellar Slices

This protocol outlines the method for recording and analyzing the firing patterns of Purkinje cells from brain slices of wild-type and SCA2 transgenic mice to assess the effects of this compound.

  • Cerebellar Slice Preparation:

    • Mice (e.g., 24-week-old wild-type and SCA2-58Q transgenic mice) are anesthetized and decapitated.

    • The cerebellum is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

    • Sagittal cerebellar slices (e.g., 250 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

    • ACSF Composition (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber and continuously perfused with oxygenated ACSF at 32-34°C.

    • Purkinje cells are identified visually using DIC microscopy.

    • Extracellular or cell-attached recordings are performed to monitor spontaneous firing activity. Glass pipettes are filled with ACSF.

    • Spontaneous firing is recorded for a baseline period (e.g., 5-10 minutes).

    • This compound is then bath-applied to the slice at a desired concentration (e.g., 10 µM), and recording continues for an extended period to observe the drug's effect.

  • Data Analysis:

    • The firing rate (in Hz) is calculated over specific time windows.

    • The regularity of firing is quantified by calculating the coefficient of variation (CV) of the interspike intervals (ISI). A lower CV indicates more regular firing.

    • The firing pattern is classified as tonic (regularly firing single spikes) or bursting (periods of high-frequency firing interspersed with quiescent periods).

    • The percentage of cells exhibiting each firing pattern is determined for each experimental condition (wild-type, SCA2 untreated, SCA2 treated with this compound).

Conclusion

This compound is a selective positive allosteric modulator of SK2 and SK3 channels that effectively increases their sensitivity to intracellular calcium. This leads to membrane hyperpolarization and a reduction in neuronal excitability. The downstream consequence of this action is the stabilization of neuronal firing patterns, particularly in pathological conditions like SCA2 where Purkinje cells exhibit aberrant activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds in treating neurological disorders rooted in ion channel dysfunction.

NS13001 as a Positive Allosteric Modulator of KCa2.2/SK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NS13001, a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channel KCa2.2 (also known as SK2). This document details the pharmacological properties of this compound, comprehensive experimental methodologies for its characterization, and the underlying signaling pathways.

Core Concepts: KCa2.2/SK2 Channels and Positive Allosteric Modulation

Small-conductance Ca2+-activated K+ (KCa2) channels are critical regulators of neuronal excitability.[1][2] They are activated by increases in intracellular calcium ([Ca2+]i), leading to potassium efflux and membrane hyperpolarization. This process contributes to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing neuronal firing patterns.[3][4]

The KCa2.2 (SK2) subtype is prominently expressed in various brain regions, including the cerebellum and hippocampus, and plays a crucial role in synaptic plasticity and motor control.[3][4] Dysregulation of KCa2.2 function has been implicated in neurological disorders such as spinocerebellar ataxia (SCA).[1][5]

Positive allosteric modulators (PAMs) like this compound do not activate the channel directly. Instead, they bind to a site on the channel protein distinct from the primary agonist (Ca2+) binding site. This binding enhances the channel's sensitivity to its natural activator.[5][6] In the case of this compound, it increases the apparent Ca2+ sensitivity of KCa2.2 and KCa2.3 channels, meaning the channels open at lower intracellular calcium concentrations.[1][5][7]

Quantitative Pharmacology of this compound

This compound is a selective modulator, demonstrating higher potency for KCa2.3 and KCa2.2 channels over the KCa2.1 subtype.[1][7] The following tables summarize the key quantitative data for this compound.

Parameter KCa2.2 (hSK2) KCa2.3 (hSK3) KCa2.1 (hSK1) Reference
EC50 1.6 µM / 1.8 µM0.14 µMInactive[8][9]
Modulatory Effect Positive AllostericPositive AllostericNone[5][7]
Table 1: Potency (EC50) of this compound on human KCa2 channel subtypes.

This compound's primary mechanism is to increase the calcium sensitivity of the channel. The table below illustrates this effect on KCa2.2 and KCa2.3.

Channel Subtype Condition Ca2+ EC50 Reference
KCa2.2 (hSK2) Control (no compound)~0.42 µM[5][6]
+ 1 µM this compound0.18 µM[5][6]
KCa2.3 (hSK3) Control (no compound)~0.42 µM[5][6]
+ 1 µM this compound0.11 µM[5][6]
Table 2: Effect of this compound on the apparent Ca2+ sensitivity of KCa2.2 and KCa2.3 channels.

Signaling Pathway and Mechanism of Action

The activation of KCa2.2 channels is intrinsically linked to intracellular calcium signaling. This compound modulates this process by binding to a pocket formed at the interface between the channel and its constitutively bound calcium sensor, calmodulin (CaM).[6]

G cluster_membrane Plasma Membrane KCa2_2 KCa2.2 Channel CaM Calmodulin (CaM) K_efflux K+ Efflux KCa2_2->K_efflux mediates CaM->KCa2_2 activates Ca_source Ca2+ Influx (e.g., via VGCCs, NMDARs) Ca_source->CaM binds This compound This compound This compound->KCa2_2 binds & potentiates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

KCa2.2 channel activation and modulation by this compound.

Experimental Protocols

The primary method for characterizing this compound's effects on KCa2.2 channels is electrophysiology, specifically the inside-out patch-clamp technique using a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection: For transient expression, HEK293 cells are transfected with a plasmid containing the full-length human KCa2.2 (hSK2) cDNA. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to easily identify transfected cells for patch-clamp experiments. Transfection can be performed using standard lipid-based reagents (e.g., Lipofectamine). Recordings are typically performed 24-48 hours post-transfection.

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the direct application of known concentrations of Ca2+ and this compound to the intracellular face of the membrane patch.

Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES. The pH is adjusted to 7.4 with KOH.

  • Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with KOH. Free Ca2+ concentrations are adjusted by adding calculated amounts of CaCl2 to the EGTA-containing solution.

  • This compound Stock: A concentrated stock solution of this compound is prepared in Dimethyl sulfoxide (DMSO) and then diluted to the final desired concentrations in the intracellular solution on the day of the experiment.

Recording Procedure:

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the membrane of a transfected cell.

  • Patch Excision: The pipette is retracted to excise the patch of membrane, resulting in the "inside-out" configuration where the intracellular side of the membrane is exposed to the bath solution.

  • Voltage Protocol: The membrane potential is typically held at a negative potential (e.g., -80 mV). Voltage ramps (e.g., from -100 mV to +50 mV over 1 second) are applied to measure the current-voltage (I-V) relationship.

  • Data Acquisition: Currents are recorded in response to the application of various concentrations of Ca2+ and this compound to the bath solution. The effect of this compound is quantified by measuring the increase in current at a specific Ca2+ concentration or by determining the shift in the Ca2+ concentration-response curve.

Experimental Workflow Visualization

The following diagram outlines the key stages in the characterization of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture HEK293 Cell Culture transfect Transfection with hKCa2.2 cDNA culture->transfect patch Inside-Out Patch Clamp transfect->patch modulator Apply Ca2+ & This compound patch->modulator solutions Prepare Intra/Extra- cellular Solutions solutions->patch record Record Currents (Voltage Ramp Protocol) modulator->record iv_curve Generate I-V Curves record->iv_curve dose_response Construct Dose- Response Curves iv_curve->dose_response ec50 Calculate EC50 Values dose_response->ec50

Workflow for characterizing this compound's effect on KCa2.2.

Therapeutic Potential

This compound and similar KCa2.2/2.3 positive modulators are being investigated for their therapeutic potential in neurological disorders characterized by neuronal hyperexcitability or irregular firing patterns. Notably, this compound has shown beneficial effects in mouse models of spinocerebellar ataxia type 2 (SCA2), where it helps to restore regular pacemaker activity in cerebellar Purkinje cells.[1][5] The selective nature of this compound for KCa2.2 and KCa2.3 makes it an attractive candidate for minimizing off-target effects.[7][10]

References

The Role of NS13001 in Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of NS13001 in the intricate world of calcium signaling. As a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically the SK2 and SK3 subtypes, this compound offers a powerful tool for investigating cellular excitability and its dysregulation in various pathological conditions. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target: SK Channels

Small-conductance calcium-activated potassium (SK) channels are crucial regulators of neuronal excitability and are implicated in a variety of physiological processes.[1] Their activation by intracellular calcium leads to potassium efflux, resulting in membrane hyperpolarization and a subsequent reduction in cell excitability. This mechanism plays a vital role in shaping neuronal firing patterns and maintaining cellular homeostasis.

This compound has emerged as a key pharmacological tool for studying SK channels due to its subtype selectivity. It is a positive allosteric modulator that enhances the activity of SK2 and SK3 channels with significantly less effect on SK1 channels.[2][3] This selectivity allows for the precise dissection of the physiological and pathophysiological roles of these specific channel subtypes.

Mechanism of Action: Enhancing Calcium Sensitivity

The primary mechanism of action of this compound is to increase the apparent sensitivity of SK2 and SK3 channels to intracellular calcium.[2][3][4] It does not directly open the channel in the absence of calcium but rather potentiates the channel's response to existing calcium levels. This is achieved through allosteric modulation, meaning this compound binds to a site on the channel protein distinct from the calcium-binding site.[3] This binding event induces a conformational change that makes the channel more likely to open at lower intracellular calcium concentrations.

The functional consequence of this increased calcium sensitivity is a more robust activation of SK2 and SK3 channels for a given calcium influx. This leads to a stronger hyperpolarizing current, which can effectively dampen excessive neuronal firing and restore normal firing patterns in pathological states, such as in Spinocerebellar Ataxia Type 2 (SCA2).[5]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through electrophysiological studies. The following tables summarize the key data regarding its effect on human SK (hSK) channel subtypes.

Table 1: Potency and Efficacy of this compound on Human SK Channel Subtypes

Channel SubtypeEC50 (µM)Hill Coefficient (nH)Efficacy (%)
hSK1> 100-Marginal Increase
hSK21.6 - 1.81.490
hSK30.141.091

Data sourced from inside-out patch-clamp recordings on HEK293 cells expressing the respective hSK channel subtype at a cytosolic Ca2+ concentration of 0.2 µM.[2]

Table 2: Effect of this compound on the Calcium Sensitivity of Human SK Channels

Channel SubtypeConditionEC50 for Ca2+ (µM)Hill Coefficient (nH)
hSK1, hSK2, hSK3Without this compound0.425.2
hSK1With 1 µM this compound0.363.5
hSK2With 1 µM this compound0.184.0
hSK3With 1 µM this compound0.113.0

Data illustrates the leftward shift in the Ca2+-activation curve in the presence of this compound, indicating increased calcium sensitivity.[2][3]

Experimental Protocols: Investigating this compound with Patch-Clamp Electrophysiology

The following protocol provides a detailed methodology for characterizing the effects of this compound on SK channels using the inside-out patch-clamp technique. This technique is the gold standard for studying the properties of ion channels at the single-channel level.[6]

Cell Culture and Transfection
  • Cell Line: Use a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that does not endogenously express SK channels.

  • Transfection: Transiently transfect the HEK293 cells with plasmids encoding the specific human SK channel subtype (hSK1, hSK2, or hSK3) and a marker protein (e.g., Green Fluorescent Protein, GFP) for easy identification of transfected cells.

  • Culture Conditions: Maintain the cells in an appropriate culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2. Plate the cells on glass coverslips 24-48 hours before the experiment.

Solutions and Reagents
  • External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Calcium Solutions: Prepare a series of internal solutions with varying free calcium concentrations (e.g., from 0.01 µM to 10 µM) using a calcium-EGTA buffer system. The free calcium concentration can be calculated using software like MaxChelator.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Prepare fresh dilutions in the internal solution on the day of the experiment.

Patch-Clamp Recording
  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a GFP-positive cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Inside-Out Configuration: After establishing a stable giga-seal in the cell-attached mode, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration where the intracellular side of the membrane is facing the bath solution.

  • Voltage Protocol: Clamp the membrane potential at a constant holding potential, typically between -60 mV and -80 mV.

  • Data Acquisition: Record the channel activity using a patch-clamp amplifier and appropriate data acquisition software.

Experimental Procedure
  • Baseline Recording: Perfuse the excised patch with a low-calcium internal solution (e.g., 0.2 µM Ca2+) to record the baseline channel activity.

  • This compound Application: Apply different concentrations of this compound to the bath solution to determine the dose-response relationship. Allow sufficient time for the effect to stabilize at each concentration.

  • Maximal Activation: At the end of each experiment, perfuse the patch with a high-calcium solution (e.g., 10 µM Ca2+) to elicit the maximal channel current. This is used to normalize the currents recorded in the presence of this compound.

  • Calcium Sensitivity: To determine the effect of this compound on calcium sensitivity, expose the patch to a range of calcium concentrations in the absence and presence of a fixed concentration of this compound (e.g., 1 µM).

Data Analysis
  • Dose-Response Curves: Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.

  • Calcium-Activation Curves: Plot the normalized current as a function of the calcium concentration and fit the data with the Hill equation to determine the EC50 for calcium in the absence and presence of this compound.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

NS13001_Signaling_Pathway cluster_membrane Cell Membrane Ca_ion Ca²⁺ SK_channel SK2/SK3 Channel (Low Ca²⁺ Sensitivity) Ca_ion->SK_channel Binding K_ion_out K⁺ SK_channel->K_ion_out Efflux Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization This compound This compound This compound->SK_channel Allosteric Modulation Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action on SK2/SK3 channels.

Experimental_Workflow A HEK293 Cell Culture B Transfection with hSK Channel Plasmid A->B D Giga-seal Formation B->D C Patch-Clamp Pipette Preparation C->D E Excise to Inside-Out Configuration D->E F Record Baseline Current (Low Ca²⁺) E->F G Apply this compound (Dose-Response) F->G H Record Maximal Current (High Ca²⁺) G->H I Data Analysis (EC50, Ca²⁺ Sensitivity) H->I

Caption: Experimental workflow for patch-clamp analysis of this compound.

Subtype_Selectivity cluster_channels SK Channel Subtypes This compound This compound SK3 SK3 (High Potency) This compound->SK3 EC50 ≈ 0.14 µM SK2 SK2 (Moderate Potency) This compound->SK2 EC50 ≈ 1.6 µM SK1 SK1 (Low/No Potency) This compound->SK1 EC50 > 100 µM

Caption: Logical relationship of this compound's subtype selectivity.

Conclusion

This compound stands as a pivotal tool for the study of calcium signaling through its selective positive modulation of SK2 and SK3 channels. Its ability to enhance the calcium sensitivity of these channels provides a mechanism to probe their roles in regulating neuronal excitability and to explore their potential as therapeutic targets for neurological disorders characterized by ion channel dysfunction. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations.

References

The Selective SK2/3 Channel Modulator NS13001: A Technical Guide to its Effects on Neuronal Excitability and Firing Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. These channels are critical regulators of neuronal excitability, playing a key role in shaping the afterhyperpolarization (AHP) that follows an action potential and thereby influencing neuronal firing patterns.[1][2] Dysregulation of SK channel function has been implicated in a variety of neurological disorders, including spinocerebellar ataxias, making selective modulators like this compound valuable tools for both research and potential therapeutic development. This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability and firing patterns, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by acting as a positive allosteric modulator of SK2 and SK3 channels.[1][2] Unlike direct channel openers, this compound increases the apparent sensitivity of these channels to intracellular calcium (Ca2+).[2] This means that in the presence of this compound, SK2 and SK3 channels can be activated by lower concentrations of intracellular Ca2+, leading to an increased potassium efflux and a more pronounced afterhyperpolarization.[2] The binding site for this compound is believed to be at the interface between the calmodulin (CaM) protein and the SK channel subunit.[1]

The functional consequence of this enhanced SK channel activity is a stabilization of the neuronal firing rate and a reduction in aberrant burst firing. In pathological conditions characterized by neuronal hyperexcitability, such as spinocerebellar ataxia type 2 (SCA2), this compound has been shown to restore regular pacemaker-like firing in Purkinje neurons.[2][3]

Signaling Pathway Diagram

NS13001_Signaling_Pathway cluster_neuron Neuron AP Action Potential Ca_influx Ca2+ Influx AP->Ca_influx triggers CaM Calmodulin Ca_influx->CaM binds to SK2_SK3 SK2/SK3 Channel CaM->SK2_SK3 activates K_efflux K+ Efflux SK2_SK3->K_efflux mediates AHP Afterhyperpolarization (AHP) K_efflux->AHP generates Firing_Rate Stabilized Firing Rate AHP->Firing_Rate regulates This compound This compound This compound->SK2_SK3 positively modulates (increases Ca2+ sensitivity)

Caption: Mechanism of this compound action on SK2/SK3 channels.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's interaction with SK channels, derived from in vitro patch-clamp electrophysiology experiments on HEK293 cells expressing human SK channel subtypes.

Table 1: Potency and Selectivity of this compound
Channel SubtypeEC50 (μM)Hill Coefficient (nH)Efficacy (% of max Ca2+-activated current)
hSK3 0.141.0~90%
hSK2 1.81.4~90%
hSK1 > 100-Marginal

Data extracted from inside-out patch-clamp recordings at a free intracellular Ca2+ concentration of 0.2 μM.[2]

Table 2: Effect of this compound on the Ca2+ Sensitivity of SK Channels
Channel SubtypeConditionEC50 for Ca2+ (μM)
hSK1, hSK2, hSK3 Control (no compound)0.42
hSK3 + 1 μM this compound0.11
hSK2 + 1 μM this compound0.18
hSK1 + 1 μM this compound0.36

Data shows a pronounced left-ward shift in the Ca2+-activation curve for hSK3 and hSK2 in the presence of this compound, indicating increased sensitivity to Ca2+.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Inside-Out Patch-Clamp Electrophysiology on HEK293 Cells

This protocol is used to directly assess the effect of this compound on the activity of specific SK channel subtypes expressed in a controlled environment.

Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Transiently transfect cells with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent.

  • Plate transfected cells onto glass coverslips 24-48 hours prior to recording.

Solutions:

  • External (Pipette) Solution (in mM): 144 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with KOH.

  • Internal (Bath) Solution (in mM): 144 KCl, 10 HEPES, and varying concentrations of CaCl2 and EGTA to buffer free Ca2+ to the desired concentrations (e.g., 0.01, 0.2, 10 μM). Adjust pH to 7.2 with KOH.

Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the external solution.

  • Transfer a coverslip with transfected cells to the recording chamber and perfuse with the internal solution.

  • Establish a gigaohm seal with a target cell in the cell-attached configuration.

  • Excise the patch of membrane to achieve the inside-out configuration.

  • Apply voltage ramps (e.g., -100 to +40 mV) to measure current-voltage (I-V) relationships.

  • Perfuse the bath with internal solutions containing different concentrations of this compound to determine its effect on channel activity.

Experimental Workflow: Inside-Out Patch Clamp

InsideOut_PatchClamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture HEK293 Cell Culture Transfection Transfection with hSK Channel Plasmid Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Giga_Seal Establish Gigaohm Seal Plating->Giga_Seal Excise_Patch Excise to Inside-Out Giga_Seal->Excise_Patch Voltage_Ramp Apply Voltage Ramps Excise_Patch->Voltage_Ramp NS13001_Application Apply this compound Voltage_Ramp->NS13001_Application Data_Acquisition Data Acquisition NS13001_Application->Data_Acquisition IV_Curve Generate I-V Curves Data_Acquisition->IV_Curve EC50_Calc Calculate EC50 IV_Curve->EC50_Calc Ca_Sensitivity Determine Ca2+ Sensitivity Shift IV_Curve->Ca_Sensitivity

Caption: Workflow for inside-out patch-clamp experiments.

Whole-Cell Patch-Clamp Recordings from Purkinje Neurons in Acute Cerebellar Slices

This protocol allows for the investigation of this compound's effect on the firing patterns of native neurons within a relatively intact circuit.

Slice Preparation:

  • Anesthetize a mouse (e.g., C57BL/6 or a relevant disease model) and decapitate.

  • Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Cutting Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 1 CaCl2, 6 MgCl2.

  • Slice the cerebellum into 250-300 μm thick sagittal slices using a vibratome.

  • Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) at 37°C for at least 1 hour before recording.

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, oxygenated with 95% O2 / 5% CO2.

Recording Procedure:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

  • Visualize Purkinje neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes to a resistance of 3-7 MΩ and fill with an internal solution.

  • Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH.

  • Establish a whole-cell patch-clamp configuration on a Purkinje neuron.

  • Record spontaneous firing activity in current-clamp mode.

  • Bath-apply this compound at desired concentrations and record the changes in firing frequency and pattern.

Effect on Neuronal Firing Patterns

In current-clamp recordings from Purkinje neurons of a mouse model of SCA2, which exhibit irregular burst firing, application of this compound has been shown to restore a more regular, tonic firing pattern. This is consistent with its mechanism of enhancing the AHP, which helps to space out action potentials and prevent the high-frequency bursts characteristic of some pathological states. The regularization of firing patterns by this compound is a key finding that suggests its therapeutic potential for ataxias and other disorders of neuronal hyperexcitability.

Logical Relationship Diagram: From Channel Modulation to Firing Pattern Regulation

Firing_Pattern_Regulation This compound This compound SK2_SK3_Modulation Positive Allosteric Modulation of SK2/SK3 Channels This compound->SK2_SK3_Modulation Increased_Ca_Sensitivity Increased Ca2+ Sensitivity SK2_SK3_Modulation->Increased_Ca_Sensitivity Enhanced_AHP Enhanced Afterhyperpolarization (AHP) Increased_Ca_Sensitivity->Enhanced_AHP Reduced_Excitability Reduced Neuronal Hyperexcitability Enhanced_AHP->Reduced_Excitability Regularized_Firing Regularized Tonic Firing Reduced_Excitability->Regularized_Firing Therapeutic_Potential Therapeutic Potential for Ataxias Regularized_Firing->Therapeutic_Potential

Caption: Logical flow from this compound action to therapeutic potential.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of SK2 and SK3 channels in neuronal function. Its high selectivity and potent modulatory effect on channel calcium sensitivity make it a superior compound for in vitro and in vivo studies compared to less selective SK channel activators. The ability of this compound to regularize aberrant neuronal firing patterns underscores the therapeutic potential of targeting SK2 and SK3 channels in neurological disorders characterized by neuronal hyperexcitability. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

An In-depth Technical Guide to NS13001: A Selective KCa2.2/KCa2.3 Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3). It exhibits significant promise as a therapeutic agent, particularly in the context of neurodegenerative disorders such as Spinocerebellar Ataxia Type 2 (SCA2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of key experimental data and methodologies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the formal name N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, is a novel small molecule developed through a chemical optimization program based on the cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) scaffold.[1][2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
Formal Name N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine
IUPAC Name (4-Chlorophenyl)-[2-(3,5-dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-yl]-amine
CAS Number 1063331-94-1[2]
Molecular Formula C₁₇H₁₆ClN₇[2]
Molecular Weight 353.8 g/mol [2]
SMILES ClC1=CC=C(C=C1)NC2=C(C3=NC(N4N=C(C=C4C)C)=N2)N=CN3C[2]

Physicochemical Properties:

This compound is a solid at room temperature.[2] Its solubility has been determined in various solvents, which is crucial for the preparation of formulations for both in vitro and in vivo studies.

Table 2: Solubility of this compound

SolventSolubility
DMF 20 mg/mL[2]
DMSO 20 mg/mL[2]
Ethanol 0.5 mg/mL[2]
PBS (pH 7.2) 0.3 mg/mL[2]

Pharmacological Properties and Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[2] It enhances the sensitivity of these channels to intracellular calcium (Ca²⁺), leading to an increase in potassium ion (K⁺) efflux and subsequent neuronal hyperpolarization. This modulation of neuronal excitability is the basis for its therapeutic potential.

Table 3: Pharmacological Activity of this compound

ParameterValueChannel Subtype
EC₅₀ 1.8 µMHuman KCa2.2 (hSK2)[2]
EC₅₀ 0.14 µMHuman KCa2.3 (hSK3)[2]

The selectivity of this compound for KCa2.2 and KCa2.3 channels over KCa2.1 (SK1) channels is a key feature, potentially reducing the risk of off-target effects.

Signaling Pathway

This compound modulates neuronal firing patterns by potentiating the activity of SK2/SK3 channels, which are critical components of the afterhyperpolarization (AHP) phase following an action potential. The enhanced AHP leads to a more regular firing pattern and can counteract neuronal hyperexcitability observed in pathological conditions.

NS13001_Signaling_Pathway This compound This compound SK2_SK3 KCa2.2/KCa2.3 (SK2/SK3) Channels This compound->SK2_SK3 Positive Allosteric Modulation K_efflux K⁺ Efflux SK2_SK3->K_efflux CaM Calmodulin (CaM) CaM->SK2_SK3 Activation Ca2_ion Intracellular Ca²⁺ Ca2_ion->CaM Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Figure 1: Signaling pathway of this compound action.

Key Experiments and Methodologies

Chemical Synthesis

The synthesis of this compound is based on the CyPPA scaffold and is described in the supplementary materials of Kasumu et al., 2012. While the detailed step-by-step protocol is not provided here, the general workflow involves a multi-step chemical synthesis process.

NS13001_Synthesis_Workflow Start Starting Materials (CyPPA scaffold precursors) Step1 Step 1: Intermediate Synthesis Start->Step1 Step2 Step 2: Coupling Reaction Step1->Step2 Step3 Step 3: Final Modification Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification NS13001_final This compound Purification->NS13001_final

Figure 2: General workflow for the chemical synthesis of this compound.
In Vitro Electrophysiology: Inside-Out Patch-Clamp Assay

The functional activity of this compound on human SK channels was assessed using the inside-out patch-clamp technique on HEK293 cells stably expressing the respective channel subtypes.

Experimental Protocol:

  • Cell Culture: HEK293 cells stably expressing hSK1, hSK2, or hSK3 channels are cultured in standard media.

  • Pipette Solution (Extracellular): Contains (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4.

  • Bath Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca²⁺ buffered with EGTA, pH 7.2.

  • Recording: Inside-out patches are excised from the cells. The membrane potential is held at a constant voltage (e.g., -80 mV).

  • Drug Application: this compound is applied to the intracellular side of the membrane via the bath solution at various concentrations.

  • Data Analysis: The increase in K⁺ current is measured and plotted against the this compound concentration to determine the EC₅₀ value.

Patch_Clamp_Workflow Cell_Culture HEK293 cells expressing hSK channels Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Patch_Pipette Prepare Patch Pipette (Extracellular Solution) Patch_Pipette->Giga_Seal Inside_Out Excise to Inside-Out Configuration Giga_Seal->Inside_Out Recording Record Baseline Current (Intracellular Solution) Inside_Out->Recording Drug_Application Apply this compound to Bath Recording->Drug_Application Data_Acquisition Record Current Response Drug_Application->Data_Acquisition Analysis Data Analysis (EC₅₀ determination) Data_Acquisition->Analysis

Figure 3: Experimental workflow for inside-out patch-clamp assay.
In Vivo Efficacy in a Mouse Model of SCA2

The therapeutic potential of this compound was evaluated in a transgenic mouse model of SCA2 (SCA2-58Q).

Experimental Protocol:

  • Animal Model: SCA2-58Q transgenic mice, which exhibit progressive motor deficits.

  • Drug Formulation and Administration: this compound is prepared for oral administration. While the exact formulation is proprietary, it is designed to ensure bioavailability. A daily dose of 30 mg/kg was administered orally to the mice.[2]

  • Behavioral Testing: Motor coordination and balance are assessed using tests such as the beam walk and rotarod tests before and after treatment.

  • Neuropathological Analysis: Post-mortem analysis of cerebellar tissue is performed to assess Purkinje cell survival and other pathological hallmarks.

Table 4: In Vivo Experimental Parameters for this compound in SCA2 Mice

ParameterDescription
Animal Model SCA2-58Q transgenic mice
Drug This compound
Dosage 30 mg/kg per day[2]
Administration Route Oral[2]
Primary Outcome Measures Improvement in sensorimotor deficits (beam walk, rotarod)[2]

Conclusion

This compound is a selective and potent positive allosteric modulator of KCa2.2 and KCa2.3 channels with a well-defined chemical structure and promising pharmacological profile. Preclinical studies have demonstrated its efficacy in a mouse model of SCA2, suggesting its potential as a novel therapeutic agent for this and possibly other neurodegenerative diseases characterized by neuronal hyperexcitability. The data and methodologies presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.

References

Discovery and Initial Characterization of NS13001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of NS13001, a novel small molecule with potential therapeutic applications. The document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a novel, potent, and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa2) channels, specifically targeting the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes.[1][2] It was identified through an optimization program based on the chemical structure of CyPPA, another SK2/3 channel modulator.[3] Preclinical studies have demonstrated its potential therapeutic efficacy in neurodegenerative disorders, particularly spinocerebellar ataxia type 2 (SCA2).[3][4]

Data Presentation

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Channel SubtypeEC50 (µM)Efficacy (% of maximal Ca2+-induced current)Reference
Human KCa2.3 (hSK3)0.1491%[1]
Human KCa2.2 (hSK2)1.8-[1]
Human KCa2.1 (hSK1)>10-[3]

Table 2: Effect of this compound on Calcium Sensitivity of Human SK Channels

Channel SubtypeConditionEC50 for Ca2+ (µM)Reference
hSK3Control0.42
hSK3+ 1 µM this compound0.11
hSK2Control0.42
hSK2+ 1 µM this compound0.18
hSK1Control0.42
hSK1+ 1 µM this compound0.36

Table 3: In Vivo Pharmacokinetics of this compound in Mice

Route of AdministrationDose (mg/kg)Time Post-Dose (hours)Plasma Concentration (µM)Brain Concentration (µM)Reference
Oral3011617[3]
Oral3068-[3]

Table 4: In Vivo Efficacy of this compound in a SCA2 Mouse Model

Behavioral TestTreatment GroupAge of MiceTest ParametersOutcomeReference
RotarodSCA2-58Q + Vehicle9-10 monthsAccelerating rod (4-40 rpm over 300s)Progressive decline in latency to fall[5][6]
RotarodSCA2-58Q + this compound (30 mg/kg/day, p.o. for 3 weeks)9-10 monthsAccelerating rod (4-40 rpm over 300s)Significant improvement in latency to fall[3]
Beam WalkSCA2-58Q + Vehicle9-10 months11 mm square beamIncreased number of foot slips[3]
Beam WalkSCA2-58Q + this compound (30 mg/kg/day, p.o. for 3 weeks)9-10 months11 mm square beamSignificant reduction in foot slips[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Electrophysiology: Patch-Clamp Recordings

Objective: To characterize the potency and selectivity of this compound on human SK channel subtypes.

Cell Line: HEK293 cells stably expressing human SK1, SK2, or SK3 channels.

Method: Inside-out patch-clamp

  • Pipette Solution (External):

    • 140 mM KCl

    • 2 mM MgCl2

    • 10 mM HEPES

    • pH adjusted to 7.4 with KOH

  • Bath Solution (Internal):

    • 140 mM KCl

    • 2 mM MgCl2

    • 10 mM HEPES

    • 5 mM EGTA

    • CaCl2 to achieve desired free Ca2+ concentrations (calculated using a Ca-EGTA calculator).

    • pH adjusted to 7.2 with KOH

  • Procedure:

    • Establish a gigaseal on a single cell.

    • Excise the patch to achieve the inside-out configuration.

    • Perfuse the intracellular face of the patch with bath solutions containing different concentrations of free Ca2+ and this compound.

    • Record currents in response to voltage ramps (e.g., -100 mV to +100 mV over 200 ms).

    • Data are acquired and analyzed to determine EC50 values for this compound and its effect on the Ca2+ sensitivity of the channels.

In Vivo Behavioral Testing: Rotarod and Beam Walk

Objective: To assess the effect of this compound on motor coordination and balance in a mouse model of SCA2.

Animal Model: SCA2-58Q transgenic mice and wild-type littermates.

3.2.1. Rotarod Test

  • Apparatus: An accelerating rotarod apparatus (e.g., Ugo Basile).

  • Procedure:

    • Acclimate mice to the testing room for at least 30 minutes.

    • Place the mouse on the rotating rod at a starting speed of 4 rpm.

    • The rod accelerates from 4 to 40 rpm over a period of 300 seconds.

    • Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod for two consecutive revolutions without attempting to walk.

    • Perform three trials per mouse with an inter-trial interval of at least 15 minutes.

    • The average latency to fall across the three trials is used for analysis.[7][8][9]

3.2.2. Beam Walk Test

  • Apparatus: A 1-meter long wooden beam with a square cross-section (e.g., 11 mm wide), elevated 50 cm above a cushioned surface. A black box at the end of the beam serves as a goal box.[10][11]

  • Procedure:

    • Acclimate mice to the testing room.

    • Train the mice for two consecutive days by allowing them to traverse the beam three times each day.

    • On the test day, record the time taken to traverse the central 80 cm of the beam and the number of foot slips (a foot coming off the top surface of the beam).[10]

    • A bright light at the start of the beam can be used as an aversive stimulus to encourage traversal.[10]

    • Perform three trials per mouse and average the results.

Neuropathology: Immunohistochemistry

Objective: To evaluate the effect of this compound on Purkinje cell degeneration in the cerebellum of SCA2 mice.

  • Tissue Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

    • Embed the cerebellum in a suitable medium (e.g., OCT) and freeze.

    • Cut sagittal sections (e.g., 30 µm thick) using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Incubate sections with a primary antibody against a Purkinje cell marker, such as Calbindin-D28k (e.g., mouse anti-Calbindin, 1:1000 dilution), overnight at 4°C.[12][13][14][15]

    • Wash sections in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution) for 2 hours at room temperature.

    • Wash sections in PBS and mount on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Analysis:

    • Capture images of the cerebellar vermis using a fluorescence microscope.

    • Quantify the linear density of Purkinje cells in a defined region of the Purkinje cell layer.

Mandatory Visualization

Signaling Pathway of this compound Action

NS13001_Signaling_Pathway cluster_neuron Purkinje Neuron Ca_channel Voltage-Gated Ca2+ Channels Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization SK_channel SK2/SK3 Channel Ca_influx->SK_channel Activates K_efflux K+ Efflux SK_channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Firing_rate Reduced Firing Rate & Irregularity Hyperpolarization->Firing_rate This compound This compound This compound->SK_channel Positive Allosteric Modulation

Caption: Signaling pathway of this compound in a Purkinje neuron.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow start Start: SCA2-58Q Transgenic Mice treatment Daily Oral Gavage (3 weeks) start->treatment group1 Vehicle Control treatment->group1 group2 This compound (30 mg/kg) treatment->group2 behavior Behavioral Testing group1->behavior group2->behavior rotarod Rotarod Test behavior->rotarod beamwalk Beam Walk Test behavior->beamwalk euthanasia Euthanasia & Tissue Collection rotarod->euthanasia beamwalk->euthanasia ihc Immunohistochemistry (Calbindin Staining) euthanasia->ihc analysis Data Analysis ihc->analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

NS13001: A Potent and Selective Positive Allosteric Modulator of SK2 and SK3 Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders. This technical guide provides a comprehensive overview of NS13001, a novel small molecule that demonstrates significant selectivity as a positive allosteric modulator for the SK2 and SK3 channel subtypes over the SK1 subtype. We will delve into the quantitative data defining this selectivity, detail the experimental protocols utilized for its characterization, and visualize the underlying molecular interactions and experimental procedures. This document is intended to serve as a detailed resource for researchers and drug development professionals working on SK channel modulation.

Introduction to SK Channels and the Therapeutic Potential of this compound

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by submicromolar concentrations of intracellular calcium ([Ca²⁺]i).[1] There are three main subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3). These channels play a crucial role in shaping the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal firing patterns and overall excitability.[2][3][4] Their involvement in synaptic plasticity also implicates them in learning and memory processes.[1][2]

Given their widespread distribution in the central nervous system and their role in fundamental neuronal processes, SK channels are attractive targets for therapeutic intervention in various neurological and psychiatric disorders. This compound has been identified as a potent and selective positive modulator of SK2 and SK3 channels.[5][6] By enhancing the activity of these specific subtypes, this compound holds the potential to ameliorate conditions associated with neuronal hyperexcitability, such as certain types of ataxia.[5]

Quantitative Selectivity Profile of this compound

The defining characteristic of this compound is its pronounced selectivity for SK3 and SK2 channels over SK1 channels. This selectivity has been quantified through electrophysiological studies, with the potency of the compound expressed as the half-maximal effective concentration (EC₅₀).

SK Channel Subtype EC₅₀ (µM) Efficacy (%) Hill Coefficient (n H)
hSK3 0.14911.0
hSK2 1.6 - 1.8901.4
hSK1 > 10Marginal IncreaseNot Determined

Table 1: Potency and Efficacy of this compound on Human SK Channel Subtypes. Data compiled from electrophysiological experiments on HEK293 cells expressing the respective human SK channel subtypes.[5][6][7][8] The EC₅₀ values clearly demonstrate the selectivity profile of this compound: SK3 > SK2 >>> SK1.[5][7]

Mechanism of Action: Positive Allosteric Modulation

This compound acts as a positive allosteric modulator, meaning it enhances the channel's response to its natural activator, intracellular calcium. It does not directly open the channel in the absence of Ca²⁺ but rather increases the apparent sensitivity of the SK2 and SK3 channels to Ca²⁺.[5][7] This is achieved by causing a leftward shift in the Ca²⁺ activation curve. For instance, in the presence of 1 µM this compound, the EC₅₀ for Ca²⁺ activation of hSK3 channels shifts from 0.42 µM to 0.11 µM.[5][7] A similar, though less pronounced, shift is observed for hSK2 channels, with the EC₅₀ for Ca²⁺ changing to 0.18 µM.[5][7] In contrast, this compound has no significant effect on the Ca²⁺ sensitivity of hSK1 channels.[5][7]

cluster_membrane Cell Membrane SK_channel SK Channel (SK2 or SK3) NS13001_binding This compound Binding Site SK_channel->NS13001_binding Calmodulin Calmodulin (CaM) SK_channel->Calmodulin K_ion_out K⁺ Efflux SK_channel->K_ion_out NS13001_binding->SK_channel Enhances Ca²⁺ Sensitivity Calmodulin->SK_channel Activates Ca_ion Intracellular Ca²⁺ Ca_ion->Calmodulin Binds to This compound This compound This compound->NS13001_binding Binds to Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to cluster_workflow Experimental Workflow start HEK293 Cells transfection Transfection with hSK1, hSK2, or hSK3 cDNA start->transfection patch_clamp Inside-Out Patch-Clamp Recording transfection->patch_clamp compound_app Application of this compound (various concentrations) patch_clamp->compound_app data_acq Data Acquisition (K⁺ Current Measurement) compound_app->data_acq data_analysis Data Analysis (Hill Equation Fit) data_acq->data_analysis results Determination of EC₅₀, Efficacy, nH data_analysis->results

References

In Silico Modeling of NS13001 Interaction with Calmodulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. As a primary intracellular Ca2+ sensor, CaM interacts with and modulates a vast array of target proteins, including the small-conductance Ca2+-activated potassium (SK) channels. These channels are critical for regulating neuronal excitability and are implicated in various physiological and pathological processes. NS13001 has been identified as a selective positive allosteric modulator of SK2 and SK3 channels, enhancing their sensitivity to intracellular Ca2+.[1] It is hypothesized that this compound exerts its effect by binding to the interface between CaM and the SK channel protein.

This technical guide provides a comprehensive overview of a proposed in silico workflow to investigate the molecular interactions between this compound and the calmodulin-SK channel complex. By leveraging computational modeling techniques, we can elucidate the structural basis of this compound's mechanism of action, paving the way for the rational design of novel, more potent, and selective therapeutic agents.

Quantitative Data Summary

The following table summarizes the experimental data on the effect of this compound on human SK (hSK) channel subtypes, which serves as a crucial reference for the validation of in silico models.

Channel SubtypeEC50 of this compound (at 0.2 µM Ca2+)Hill Coefficient (nH)Reference
hSK1> 100 µM-[1]
hSK21.8 µM1.4[1]
hSK30.14 µM1.0[1]

Proposed In Silico Modeling and Experimental Protocols

A multi-step computational approach is proposed to thoroughly investigate the interaction between this compound and the CaM-SK channel complex.

Homology Modeling of the CaM-SK Channel Complex
  • Objective: To generate a reliable 3D structure of the human SK2 or SK3 channel in complex with calmodulin, if an experimental structure is unavailable.

  • Methodology:

    • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using BLASTp against the sequences of the target SK channel and human calmodulin. Templates should have high sequence identity and resolution.

    • Sequence Alignment: Perform a sequence alignment of the target and template sequences using tools like ClustalW or T-Coffee.

    • Model Building: Generate homology models using software such as MODELLER or SWISS-MODEL. This process involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions.

    • Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and Ramachandran plot analysis. The model with the best validation scores will be selected for further studies.

Molecular Docking of this compound
  • Objective: To predict the binding pose and affinity of this compound within the putative binding site at the CaM-SK channel interface.

  • Methodology:

    • Ligand Preparation: Generate a 3D structure of this compound using a molecule builder like Avogadro or ChemDraw. Optimize the geometry and assign partial charges using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a force field like MMFF94.

    • Receptor Preparation: Prepare the homology model of the CaM-SK channel complex by adding hydrogen atoms, assigning protonation states to ionizable residues, and assigning partial charges using a force field (e.g., AMBER or CHARMM).

    • Binding Site Definition: Define the binding pocket at the interface of CaM and the SK channel, as suggested by existing literature on similar modulators.[1]

    • Docking Simulation: Perform molecular docking using software like AutoDock Vina, Glide, or GOLD. The docking algorithm will explore various conformations of the ligand within the binding site and rank them based on a scoring function.

    • Pose Analysis: Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular Dynamics (MD) Simulations
  • Objective: To study the dynamic behavior of the this compound-CaM-SK channel complex, assess the stability of the docked pose, and observe conformational changes induced by ligand binding.

  • Methodology:

    • System Setup: Place the docked complex in a periodic box of water molecules (e.g., TIP3P or SPC/E). Add counter-ions to neutralize the system.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff19SB or CHARMM36m) and generate parameters for this compound using tools like Antechamber or CGenFF.

    • Equilibration: Perform a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by minimization of the entire system. Then, perform a short MD simulation with position restraints on the protein and ligand to allow the solvent to equilibrate, followed by a gradual heating of the system to the target temperature (e.g., 310 K). Finally, run an equilibration simulation at constant pressure (NPT ensemble).

    • Production Run: Conduct a long-timescale MD simulation (e.g., 100-500 ns) without restraints in the NPT ensemble.

    • Trajectory Analysis: Analyze the MD trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and to identify stable intermolecular interactions over time.

Binding Free Energy Calculations
  • Objective: To obtain a more accurate estimation of the binding affinity of this compound to the CaM-SK channel complex.

  • Methodology:

    • MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to calculate the binding free energy from the MD simulation snapshots. This method calculates the free energy of the complex, receptor, and ligand in solution.

    • Thermodynamic Integration or Free Energy Perturbation (Optional): For a more rigorous but computationally expensive approach, alchemical free energy methods like Thermodynamic Integration (TI) or Free Energy Perturbation (FEP) can be employed.

Visualizations

Signaling Pathway

G Ca2+/Calmodulin-Dependent SK Channel Activation Pathway Ca2_influx Increased Intracellular Ca2+ CaM Calmodulin (CaM) Ca2_influx->CaM binds Ca_CaM Ca2+-CaM Complex SK_channel SK Channel (Closed) Ca_CaM->SK_channel binds SK_channel_active SK Channel (Open) Ca_CaM->SK_channel_active potentiates activation SK_channel->SK_channel_active conformational change Hyperpolarization Membrane Hyperpolarization SK_channel_active->Hyperpolarization K+ efflux This compound This compound This compound->Ca_CaM binds to CaM-SK interface

Caption: Ca2+/Calmodulin-dependent activation of SK channels and modulation by this compound.

In Silico Experimental Workflow

G In Silico Modeling Workflow for this compound-CaM Interaction cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Homology_Modeling Homology Modeling of CaM-SK Complex Docking Molecular Docking Homology_Modeling->Docking Ligand_Prep This compound 3D Structure Generation & Optimization Ligand_Prep->Docking MD_Simulation Molecular Dynamics (100-500 ns) Docking->MD_Simulation Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Simulation->Trajectory_Analysis Free_Energy Binding Free Energy (MM/PBSA) MD_Simulation->Free_Energy Outcome Elucidation of Binding Mechanism Pose_Analysis->Outcome Trajectory_Analysis->Outcome Free_Energy->Outcome

Caption: Proposed workflow for the in silico investigation of this compound.

Logical Relationship Diagram

G Logical Cascade of this compound Action NS13001_binds This compound binds to CaM-SK interface Conformational_change Stabilization of an 'active-like' conformation of CaM NS13001_binds->Conformational_change Increased_affinity Increased apparent affinity of CaM for Ca2+ Conformational_change->Increased_affinity SK_potentiation Potentiation of SK channel opening Increased_affinity->SK_potentiation Left_shift Leftward shift in the Ca2+ dose-response curve SK_potentiation->Left_shift Cellular_effect Enhanced neuronal hyperpolarization Left_shift->Cellular_effect

Caption: Logical flow from this compound binding to cellular effect.

Conclusion

The described in silico approach provides a powerful framework for dissecting the molecular mechanism of this compound's interaction with the calmodulin-SK channel complex. By combining homology modeling, molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, researchers can gain unprecedented insights into the structural determinants of ligand binding and allosteric modulation. The results of these computational studies, validated against existing experimental data, will be instrumental in guiding the structure-based design of next-generation SK channel modulators with improved potency and subtype selectivity for the treatment of neurological disorders.

References

Methodological & Application

Application Note: NS13001 for In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2] These channels are critical regulators of neuronal excitability and firing patterns.[3][4] this compound acts by increasing the apparent sensitivity of SK2 and SK3 channels to intracellular calcium (Ca2+), thereby potentiating channel opening at lower Ca2+ concentrations.[1][5] Its selectivity profile shows high potency for SK3, moderate potency for SK2, and negligible activity on SK1 and intermediate-conductance (IK/KCa3.1) channels.[1][2][6] This makes this compound a valuable pharmacological tool for studying the specific physiological and pathophysiological roles of SK2 and SK3 channels in vitro and a potential therapeutic agent for neurological disorders such as cerebellar ataxias.[1][6]

This document provides detailed protocols and data for the use of this compound in in vitro electrophysiology experiments, particularly using the patch-clamp technique on heterologously expressed human SK channels.

Data Presentation

The following tables summarize the key quantitative parameters of this compound's effects on human SK (hSK) channel subtypes as determined by patch-clamp electrophysiology.

Table 1: Potency of this compound on hSK Channel Subtypes

Channel SubtypeEC50 (µM)Hill Coefficient (n_H)Efficacy (%)
hSK3 (KCa2.3) 0.141.0~90
hSK2 (KCa2.2) 1.61.4~90
hSK1 (KCa2.1) >10N/AMarginal
Data derived from inside-out patch-clamp recordings on HEK293 cells at a constant intracellular [Ca2+] of 0.2 µM.[1][5] Efficacy is relative to the maximum current activated by 10 µM [Ca2+].

Table 2: Effect of this compound on Apparent Ca2+ Sensitivity of hSK Channels

Channel SubtypeConditionEC50 for Ca2+ (µM)
hSK3 (KCa2.3) Control (no compound)~0.42
+ 1 µM this compound0.11
hSK2 (KCa2.2) Control (no compound)~0.42
+ 1 µM this compound0.18
hSK1 (KCa2.1) Control (no compound)~0.42
+ 1 µM this compound0.36
Data illustrates the leftward shift in the Ca2+ concentration-response curve in the presence of this compound, indicating positive allosteric modulation.[1][5]

Signaling and Logic Diagrams

The following diagrams illustrate the mechanism of action of this compound and its relationship with other common SK channel modulators.

cluster_0 Cell Membrane cluster_1 Intracellular Space SK_Channel SK2/SK3 Channel K+ K+ SK_Channel:p_in->SK_Channel:p_out CaM Calmodulin (CaM) CaM->SK_Channel Activates Ca Ca2+ Ca->CaM Binds This compound This compound This compound->SK_Channel Positive Allosteric Modulation

This compound enhances Ca2+-dependent activation of SK2/SK3 channels.

compound Compound This compound This compound SK1 SK1 (KCa2.1) This compound->SK1 Negligible SK2 SK2 (KCa2.2) This compound->SK2 Moderate Potency SK3 SK3 (KCa2.3) This compound->SK3 High Potency IK IK (KCa3.1) This compound->IK Inactive CyPPA CyPPA CyPPA->SK2 Low Potency CyPPA->SK3 Moderate Potency NS309 NS309 NS309->SK1 Pan-Selective NS309->SK2 NS309->SK3 NS309->IK High Potency channel Target Channel A 1. Cell Culture (HEK293 expressing hSK3) B 2. Prepare Pipette (Fill with Extracellular Solution) A->B C 3. Form Gigaohm Seal (Cell-attached mode) B->C D 4. Excise Patch (Pull pipette away to form Inside-Out patch) C->D E 5. Perfuse with Bath Solution (0.2 µM Ca2+) D->E F 6. Apply Voltage Protocol (e.g., ramp from -100 to +100 mV) E->F G 7. Record Baseline Current F->G H 8. Apply this compound (Increasing concentrations) G->H I 9. Record Modulated Current H->I J 10. Data Analysis (Normalize current, fit to Hill equation) I->J K 11. Determine EC50 J->K

References

Preparing NS13001 Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation, storage, and use of NS13001 stock solutions in cell culture experiments. This compound is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK/KCa2) channels, specifically targeting SK2 and SK3 subunits.[1][2][3][4] Adherence to proper preparation and handling procedures is crucial for obtaining accurate, reproducible, and meaningful experimental results.

Introduction to this compound

This compound, with the chemical name N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, is a small molecule that enhances the activity of SK2 and SK3 channels by increasing their sensitivity to intracellular calcium.[1][4] These channels play a critical role in neuronal excitability by contributing to the afterhyperpolarization that follows an action potential.[1] Due to its selective modulation of SK2/SK3 channels, this compound is a valuable pharmacological tool for investigating the physiological roles of these channels and for exploring their therapeutic potential in neurological disorders such as spinocerebellar ataxia.[1][5]

Quantitative Data Summary

For consistent and reproducible experimental outcomes, precise handling of this compound is essential. The following tables summarize the key quantitative data for the preparation and use of this compound solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆ClN₇[2][4]
Molecular Weight 353.8 g/mol [2][4]
Appearance Solid[2][3]
Purity ≥98%[2]

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO ≥20 mg/mL (~56.5 mM)[2][4]
DMF 20 mg/mL (~56.5 mM)[2]
Ethanol 0.5 mg/mL (~1.4 mM)[2]
PBS (pH 7.2) 0.3 mg/mL (~0.85 mM)[2]

Table 3: Recommended Storage Conditions

Solution TypeStorage TemperatureDurationSource
Solid Powder -20°C≥ 4 years[2][4]
Stock Solution in DMSO -20°CUp to 1 month
Stock Solution in DMSO -80°CUp to 6 months[3]

Experimental Protocols

This section provides detailed protocols for the preparation of this compound stock solutions and their subsequent use in cell culture experiments.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.538 mg of this compound.

  • Solubilization: Transfer the weighed powder into a sterile tube. Add the appropriate volume of sterile, cell culture grade DMSO. For a 10 mM solution, add 1 mL of DMSO to 3.538 mg of this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile pipette tips and tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. Effective concentrations in cell-based assays can range from 0.001 µM to 10 µM.[1]

  • Serial Dilution: It is recommended to perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause precipitation.

    • Example for a 1 µM final concentration in 1 mL of medium:

      • Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to create a 10 µM intermediate solution.

      • Prepare the final working solution: Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples (e.g., if the final this compound concentration is 1 µM prepared as above, the vehicle control should contain 0.01% DMSO). Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%.

  • Immediate Use: Prepare working solutions fresh for each experiment and add them to the cell cultures immediately.

Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway modulated by this compound and a general workflow for its application in cell culture experiments.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Ca_channel Voltage-gated Ca²⁺ Channel / NMDA Receptor Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int SK_channel SK2/SK3 Channel K_efflux K⁺ Efflux SK_channel->K_efflux Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Influx Calmodulin Calmodulin (CaM) Ca_int->Calmodulin Binds Calmodulin->SK_channel Activates This compound This compound This compound->SK_channel Positive Allosteric Modulation AHP Afterhyperpolarization K_efflux->AHP

Caption: this compound Signaling Pathway.

G cluster_workflow Experimental Workflow prep_stock Prepare 10 mM this compound Stock in DMSO store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Working Solution (Serial Dilution in Medium) store_stock->prep_working cell_culture Culture Cells to Desired Confluency cell_culture->prep_working treatment Treat Cells with this compound and Vehicle Control prep_working->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis (e.g., Electrophysiology, Viability Assay) incubation->analysis

Caption: this compound Experimental Workflow.

References

Optimal Concentration of NS13001 for Treating Cultured Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subunits.[1] These channels are critical regulators of neuronal excitability, contributing to the afterhyperpolarization that follows action potentials and influencing firing patterns.[2][3] Modulation of SK channels with this compound presents a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as certain types of ataxia and epilepsy.[1][4] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound for treating cultured neurons.

Data Presentation: Efficacy and Potency of this compound

The optimal concentration of this compound for treating cultured neurons is dependent on the specific neuronal cell type and the desired biological effect. The following table summarizes the key quantitative data regarding the potency of this compound on human SK (hSK) channel subtypes, which is crucial for selecting an appropriate concentration range for your experiments. The data was obtained from electrophysiological recordings in HEK293 cells expressing the respective hSK channel subtypes.[1][5]

Channel SubtypeEC50 (µM)Hill Coefficient (nH)Efficacy (% of maximal Ca2+-activated current)Reference
hSK30.141.0~90%[1][5]
hSK21.6 - 1.81.4~90%[1][5]
hSK1> 100Not DeterminedMarginal[1][5]

Key Takeaways:

  • This compound is most potent at SK3 channels, with an EC50 in the sub-micromolar range.

  • A concentration of 1 µM is effective in significantly modulating the calcium sensitivity of both SK2 and SK3 channels.[1][5]

  • Based on these values, a concentration range of 0.1 µM to 10 µM is recommended for initial testing in cultured neurons.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the positive allosteric modulation of SK2 and SK3 channels, leading to an increased sensitivity to intracellular calcium. This results in a greater potassium efflux and subsequent membrane hyperpolarization or stabilization, which can counteract hyperexcitability.

NS13001_Signaling_Pathway cluster_neuron Cultured Neuron This compound This compound SK_channel SK2/SK3 Channel This compound->SK_channel Positive Allosteric Modulation K_ion K⁺ Efflux SK_channel->K_ion Increased Conductance Ca_ion Intracellular Ca²⁺ Ca_ion->SK_channel Activation Hyperpolarization Membrane Hyperpolarization/ Stabilization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound in a cultured neuron.

The following diagram outlines a general experimental workflow for determining the optimal concentration of this compound for a neuroprotective effect in cultured neurons.

Experimental_Workflow cluster_workflow Experimental Workflow A Prepare Primary Neuronal Cultures (e.g., Cortical, Hippocampal, or Purkinje neurons) B Culture neurons for desired duration (e.g., 7-14 days in vitro) A->B D Induce Neuronal Stress (e.g., Glutamate excitotoxicity, Oxidative stress) B->D C Prepare this compound stock solution (e.g., 10 mM in DMSO) E Treat neurons with a range of This compound concentrations (e.g., 0.1, 1, 10 µM) C->E D->E F Incubate for a defined period (e.g., 24 hours) E->F G Assess Neuronal Viability/Function F->G H Data Analysis and Determination of Optimal Concentration G->H

Caption: Workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Primary Neuronal Culture

This protocol provides a general guideline for establishing primary neuronal cultures. Specific details may need to be optimized based on the neuronal type (e.g., cortical, hippocampal, Purkinje).

Materials:

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)[2][6]

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin

  • Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Papain or Trypsin

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Timed-pregnant rats or mice

Procedure:

  • Coat Culture Plates:

    • Aseptically coat culture plates (e.g., 96-well, 24-well, or coverslips in dishes) with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C or overnight at room temperature.

    • Wash the plates three times with sterile water and allow them to dry completely.

    • (Optional but recommended for enhanced neuronal health) Coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating cells.

  • Tissue Dissection and Dissociation:

    • Euthanize timed-pregnant animals according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the desired brain region (e.g., cortex, hippocampus) from embryonic day 18 (E18) rat pups or postnatal day 0-1 (P0-P1) mouse pups in ice-cold HBSS.

    • Mince the tissue into small pieces.

    • Digest the tissue with a papain or trypsin solution containing DNase I at 37°C for 15-30 minutes with gentle agitation.

    • Stop the enzymatic digestion by adding a solution containing a trypsin inhibitor or by washing with medium containing FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate the neurons at the desired density (e.g., 1-2 x 10^5 cells/cm²) in pre-warmed neuronal culture medium.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform a half-medium change every 3-4 days. Cultures are typically ready for treatment after 7-14 days in vitro (DIV).

Protocol 2: Treatment of Cultured Neurons with this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Mature primary neuronal cultures (from Protocol 1)

  • Neuronal culture medium

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions, including the vehicle control, and is typically ≤ 0.1%.

  • Treat Neurons:

    • Carefully remove half of the culture medium from each well.

    • Gently add an equal volume of the medium containing the appropriate concentration of this compound or vehicle control.

    • Return the culture plates to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 24 hours).

Protocol 3: Assessment of Neuroprotection using MTT Assay

This protocol describes a colorimetric assay to assess cell viability, which can be used to determine the neuroprotective effects of this compound against an insult like glutamate-induced excitotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Glutamate

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Induce Excitotoxicity (Example):

    • After establishing mature neuronal cultures (e.g., DIV 10-12), pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Introduce an excitotoxic insult by adding glutamate to the culture medium at a final concentration of 25-100 µM for a defined period (e.g., 15-30 minutes). The optimal glutamate concentration and exposure time should be determined empirically for your specific culture system.

    • Remove the glutamate-containing medium and replace it with fresh, pre-warmed medium containing the respective this compound concentrations.

    • Incubate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 4 hours at room temperature in the dark, or until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Express the results as a percentage of the viability of the control (non-insult) group.

    • Plot the cell viability against the concentration of this compound to determine the optimal neuroprotective concentration.

Concluding Remarks

The selection of the optimal this compound concentration is a critical step in designing experiments to study its effects on cultured neurons. Based on its potent modulation of SK2 and SK3 channels, a concentration range of 0.1 to 10 µM is recommended for initial investigations. The provided protocols offer a framework for culturing primary neurons, applying this compound treatment, and assessing its neuroprotective effects. Researchers should optimize these protocols for their specific neuronal cell type and experimental paradigm to achieve robust and reproducible results.

References

Application Notes and Protocols for Oral Administration of NS13001 in SCA2 Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinocerebellar ataxia type 2 (SCA2) is a progressive neurodegenerative disorder characterized by the degeneration of Purkinje cells in the cerebellum, leading to severe motor dysfunction.[1] The disease is caused by a polyglutamine expansion in the Ataxin-2 protein.[1] Emerging research has identified the small conductance calcium-activated potassium (SK) channels, particularly the SK2 subtype, as a key player in regulating Purkinje cell activity.[1][2][3] In SCA2, Purkinje cells exhibit irregular firing patterns, which contribute to the disease pathology.[1][4] NS13001, a novel and selective positive allosteric modulator of SK2 and SK3 channels, has shown promise in preclinical studies by restoring regular pacemaker activity in Purkinje cells and alleviating behavioral and neuropathological phenotypes in a mouse model of SCA2.[1][2] These application notes provide a comprehensive overview of the use of this compound in SCA2 mouse models, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of SK2 and SK3 channels, which means it enhances the channels' sensitivity to activation by intracellular calcium.[1] By binding to the SK2/3 channels, this compound causes a left-ward shift in the calcium activation curve, effectively increasing the probability of channel opening at lower calcium concentrations.[1] This enhanced activation of SK channels in Purkinje cells helps to restore their regular pacemaking firing pattern, which is disrupted in SCA2.[1] The restoration of normal Purkinje cell activity is believed to underlie the observed improvements in motor coordination and the reduction in Purkinje cell degeneration.[1]

Signaling Pathway of this compound Action

NS13001_Signaling_Pathway cluster_0 Purkinje Cell cluster_1 Cellular & Phenotypic Outcome Ca_ion Intracellular Ca²⁺ SK2_3_channel SK2/3 Channel Ca_ion->SK2_3_channel Activates K_ion_efflux K⁺ Efflux SK2_3_channel->K_ion_efflux Promotes This compound This compound This compound->SK2_3_channel Positively Modulates (Increases Ca²⁺ Sensitivity) Regular_Firing Restoration of Regular Pacemaker Firing K_ion_efflux->Regular_Firing Leads to Improved_Motor Improved Motor Coordination Regular_Firing->Improved_Motor Reduced_Degeneration Reduced Purkinje Cell Degeneration Regular_Firing->Reduced_Degeneration Experimental_Workflow Animal_Model SCA2 Transgenic Mice (58Q) and Wild-Type Littermates (9 months old) Treatment Oral Administration of this compound (30 mg/kg) or Vehicle for 3 Consecutive Weeks Animal_Model->Treatment Behavioral_Testing Motor Performance Assessment (Accelerating Rotarod Test) Treatment->Behavioral_Testing During and after treatment Endpoint Endpoint at 13 months of age Behavioral_Testing->Endpoint Tissue_Processing Sacrifice and Brain Tissue Collection Endpoint->Tissue_Processing Neuropathology Neuropathological Analysis (Quantification of Dark Cell Degeneration of Purkinje Cells) Tissue_Processing->Neuropathology Data_Analysis Data Analysis and Interpretation Neuropathology->Data_Analysis Logical_Relationships SCA2_Pathology SCA2 Pathology (Irregular Purkinje Cell Firing) NS13001_Treatment Oral this compound Treatment SCA2_Pathology->NS13001_Treatment is treated with SK2_3_Modulation Positive Allosteric Modulation of SK2/3 Channels NS13001_Treatment->SK2_3_Modulation leads to Restored_Firing Restored Regular Purkinje Cell Firing SK2_3_Modulation->Restored_Firing results in Improved_Motor Improved Motor Function (Increased Rotarod Latency) Restored_Firing->Improved_Motor causes Reduced_Degeneration Reduced Purkinje Cell Degeneration (DCD) Restored_Firing->Reduced_Degeneration causes Therapeutic_Potential Therapeutic Potential for SCA2 Improved_Motor->Therapeutic_Potential Reduced_Degeneration->Therapeutic_Potential

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of NS13001 for in vivo rodent studies, based on currently available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing preclinical studies to evaluate the efficacy of this compound.

Introduction

This compound is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels SK2 (KCa2.2) and SK3 (KCa2.3).[1] These channels play a crucial role in regulating neuronal excitability by contributing to the afterhyperpolarization (AHP) that follows an action potential. By enhancing the activity of SK2 and SK3 channels, this compound can help to stabilize neuronal firing patterns, a mechanism that is of significant interest for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as certain types of spinocerebellar ataxia.[1][2]

Recommended In Vivo Dosage and Administration

Based on a key study in a mouse model of spinocerebellar ataxia type 2 (SCA2), a recommended and effective dosage of this compound has been established.[1]

Quantitative Data Summary

The following table summarizes the key dosage and pharmacokinetic parameters from the pivotal study by Kasumu et al. (2012).

ParameterValueSpecies/ModelAdministration RouteDosing ScheduleReference
Dosage 30 mg/kg Mouse (SCA2 transgenic model)Oral (gavage)Daily for 3 consecutive weeks[1]
Plasma Concentration (1h post-dose) 16 µMAdult MouseOralSingle dose of 30 mg/kg[1]
Brain Concentration (1h post-dose) 17 µMAdult MouseOralSingle dose of 30 mg/kg[1]
Plasma Concentration (6h post-dose) 8 µMAdult MouseOralSingle dose of 30 mg/kg[1]

Experimental Protocols

This section provides a detailed methodology for the oral administration of this compound to rodents, based on the successful application in the SCA2 mouse model.[1]

Materials
  • This compound (powder)

  • Vehicle for oral administration (See Section 3.2.1 for recommendations)

  • Animal gavage needles (20-22 gauge, 1.5-2 inches, with a ball tip appropriate for the size of the rodent)

  • Syringes (1 mL)

  • Balance for weighing animals and compound

  • Mortar and pestle or other appropriate homogenization equipment

  • Vortex mixer and/or sonicator

Protocol for Oral Administration

3.2.1. Vehicle Selection and Formulation Preparation

The specific vehicle used for the oral administration of 30 mg/kg this compound was not explicitly stated in the primary study by Kasumu et al. (2012). However, for oral gavage studies in rodents with compounds that have low water solubility, a common and effective vehicle is a suspension in 0.5% (w/v) methylcellulose in sterile water or saline .

Formulation Protocol:

  • Calculate the total amount of this compound and vehicle required for the study, accounting for the number of animals, their average weight, the dose (30 mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).

  • Weigh the required amount of this compound powder.

  • Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to the sterile water or saline while stirring vigorously. It may be necessary to heat the solution slightly to aid in dissolution. Allow the solution to cool to room temperature.

  • Gradually add the this compound powder to a small amount of the vehicle in a mortar and triturate to form a smooth paste.

  • Slowly add the remaining vehicle to the paste while mixing continuously to form a homogenous suspension.

  • Use a vortex mixer or sonicator to ensure the compound is evenly dispersed.

  • Prepare the formulation fresh daily to ensure stability and consistent dosing.

3.2.2. Animal Handling and Gavage Procedure

  • Weigh each animal accurately before dosing to calculate the precise volume of the this compound suspension to be administered.

  • Gently but firmly restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head and body.

  • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip of the needle at the corner of the mouth and the end of the needle at the last rib.

  • Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle. Ensure there are no air bubbles.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the correct position, dispense the suspension smoothly and steadily.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for a short period after dosing for any signs of distress.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound acts as a positive allosteric modulator of SK2 and SK3 channels. In neurons, particularly Purkinje cells, the influx of calcium (Ca²⁺) through voltage-gated calcium channels during an action potential leads to the activation of SK2/SK3 channels. The subsequent efflux of potassium (K⁺) ions hyperpolarizes the cell membrane, contributing to the afterhyperpolarization (AHP) and regulating the firing frequency. This compound enhances the sensitivity of SK2/SK3 channels to Ca²⁺, leading to a more robust or prolonged AHP, which can help to normalize irregular firing patterns seen in pathological conditions.

NS13001_Signaling_Pathway cluster_neuron Neuronal Membrane cluster_effects Cellular Effects VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx SK_Channel SK2/SK3 Channel K_efflux K⁺ Efflux SK_Channel->K_efflux This compound This compound This compound->SK_Channel positively modulates CaM Calmodulin (Ca²⁺ Sensor) CaM->SK_Channel activates AHP Increased Afterhyperpolarization (AHP) K_efflux->AHP Firing_Rate Stabilized Neuronal Firing AHP->Firing_Rate Depolarization Action Potential (Depolarization) Depolarization->VGCC opens Ca_influx->CaM binds

Caption: Signaling pathway of this compound action on SK2/SK3 channels.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a rodent model of neurological disease.

Experimental_Workflow A Animal Model Selection (e.g., SCA2 transgenic mice) B Baseline Behavioral Testing (e.g., Rotarod, Beam Walk) A->B C Group Assignment (Vehicle vs. This compound) B->C D Daily Oral Gavage (30 mg/kg this compound or Vehicle) C->D E Post-Treatment Behavioral Testing D->E 3 Weeks F Tissue Collection (Brain, Blood) E->F G Endpoint Analysis (e.g., Immunohistochemistry, Biochemical Assays) F->G

Caption: Experimental workflow for an in vivo this compound efficacy study.

References

Application of NS13001 in Cerebellar Slice Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, in organotypic cerebellar slice cultures. These cultures serve as an excellent ex vivo model to study neuronal function, neuroprotection, and the effects of pharmacological agents on the intricate cerebellar circuitry.

Application Notes

This compound is a potent tool for investigating the role of SK channels in cerebellar physiology and pathophysiology. Organotypic cerebellar slice cultures maintain the three-dimensional structure and cellular diversity of the cerebellum, making them an ideal system to study the effects of this compound on neuronal excitability, particularly of Purkinje cells.[1]

Mechanism of Action:

This compound is a selective positive allosteric modulator of SK2 and SK3 channels (SK3 > SK2 >>> SK1).[2][3] It enhances the apparent sensitivity of these channels to intracellular calcium (Ca²⁺), leading to an increased potassium (K⁺) efflux in response to a given Ca²⁺ concentration.[2][3] This results in a more pronounced afterhyperpolarization (AHP) following an action potential, which in turn can stabilize neuronal firing patterns and reduce overall excitability.[4][5] In pathological conditions characterized by Purkinje cell hyperexcitability and irregular firing, such as in certain types of spinocerebellar ataxia (SCA), this compound has been shown to restore regular pacemaker activity.[2][6]

Potential Applications in Cerebellar Slice Cultures:

  • Neuroprotection Studies: Investigating the neuroprotective effects of this compound against excitotoxicity, oxidative stress, and other insults that lead to Purkinje cell degeneration.[4][7]

  • Disease Modeling: Utilizing slice cultures from transgenic mouse models of cerebellar ataxias (e.g., SCA2) to study the therapeutic potential of this compound in restoring normal Purkinje cell firing patterns.[2][6]

  • Electrophysiology: Performing patch-clamp recordings to characterize the effects of this compound on the electrophysiological properties of Purkinje cells and other cerebellar neurons.[8][9]

  • Synaptic Plasticity Research: Examining the influence of SK channel modulation by this compound on long-term potentiation (LTP) and long-term depression (LTD) at cerebellar synapses.

  • Drug Screening: Using cerebellar slice cultures as a platform to screen for other compounds that modulate SK channel activity and neuronal function.[10]

Quantitative Data

The following table summarizes the potency and selectivity of this compound on human SK (hSK) channel subtypes.

Channel SubtypeEC₅₀ (μM)Hill Coefficient (n_H)Efficacy (%)
hSK3 0.141.091
hSK2 1.61.490
hSK1 > 10-Marginal
Data derived from electrophysiological measurements on human SK channels expressed in HEK293 cells.[2]

Signaling Pathway and Experimental Workflow

NS13001_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion influx SK2_3 SK2/SK3 Channel K_ion K⁺ SK2_3->K_ion efflux NS13001_out This compound (Extracellular) NS13001_in This compound NS13001_out->NS13001_in crosses membrane Ca_ion->SK2_3 activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization causes NS13001_in->SK2_3 binds (allosteric modulation) AP Action Potential (Depolarization) AP->VGCC opens Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability leads to

Caption: Signaling pathway of this compound in a neuron.

Experimental_Workflow cluster_prep Preparation cluster_culture Culture and Treatment cluster_analysis Analysis P9_P12_Mice P9-P12 Mouse Pups Dissection Cerebellum Dissection P9_P12_Mice->Dissection Slicing Vibratome Slicing (350-400 µm) Dissection->Slicing Placement Place Slices on Inserts Slicing->Placement Incubation Incubate (37°C, 5% CO₂) Placement->Incubation NS13001_Addition Add this compound to Medium Incubation->NS13001_Addition Control Vehicle Control Incubation->Control Electrophysiology Electrophysiology (Patch-Clamp) NS13001_Addition->Electrophysiology Immunofluorescence Immunofluorescence Staining NS13001_Addition->Immunofluorescence Control->Electrophysiology Control->Immunofluorescence Data_Analysis Data Analysis Electrophysiology->Data_Analysis Imaging Confocal Microscopy Immunofluorescence->Imaging Imaging->Data_Analysis

Caption: Experimental workflow for this compound application.

Logical_Relationship Neuronal_Stress Neuronal Stress (e.g., Excitotoxicity) Irregular_Firing Irregular Purkinje Cell Firing Neuronal_Stress->Irregular_Firing SK2_3_Activation SK2/SK3 Channel Activation This compound This compound Application This compound->SK2_3_Activation AHP_Enhancement Enhanced Afterhyperpolarization SK2_3_Activation->AHP_Enhancement Firing_Stabilization Stabilized Firing Pattern AHP_Enhancement->Firing_Stabilization Neuroprotection Neuroprotection / Improved Viability Firing_Stabilization->Neuroprotection

Caption: Neuroprotective mechanism of this compound.

Experimental Protocols

Protocol 1: Preparation of Organotypic Cerebellar Slice Cultures

This protocol is adapted from established methods for preparing organotypic cerebellar slice cultures.[1][11][12]

Materials:

  • P9-P12 mouse pups

  • Dissection medium: Hank's Balanced Salt Solution (HBSS) with 5 mg/mL glucose, chilled on ice.

  • Culture medium: 50% Basal Medium Eagle (BME), 25% HBSS, 25% heat-inactivated horse serum, 1 mM L-glutamine, and 5 mg/mL glucose. Adjust pH to 7.2-7.4.

  • 0.4 µm PTFE membrane inserts (e.g., Millicell-CM)

  • 6-well culture plates

  • Vibratome or tissue chopper

  • Standard sterile dissection tools

Procedure:

  • Preparation: In a sterile hood, add 1 mL of culture medium to each well of a 6-well plate and place a membrane insert into each well. Equilibrate the plates in an incubator at 37°C with 5% CO₂ for at least 30 minutes.[1]

  • Dissection: Euthanize P9-P12 mouse pups in accordance with institutional guidelines. Dissect the cerebellum in ice-cold dissection medium.[12]

  • Slicing: Cut the cerebellum into 350-400 µm thick parasagittal slices using a vibratome or tissue chopper in chilled dissection medium.[11][12]

  • Plating: Carefully transfer 2-3 slices onto each pre-equilibrated membrane insert.[12] Remove any excess dissection medium.

  • Incubation: Place the culture plate back into the incubator (37°C, 5% CO₂). Change the culture medium every 2-3 days.[11]

Protocol 2: this compound Treatment of Cerebellar Slice Cultures

Materials:

  • Organotypic cerebellar slice cultures (cultured for 6-7 days in vitro, DIV)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Fresh culture medium

Procedure:

  • Prepare Treatment Medium: On the day of treatment (e.g., DIV 7), prepare fresh culture medium containing the desired final concentration of this compound. A typical concentration range to test would be 1-10 µM.[2] Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Medium Change and Treatment: Remove the old culture medium from the wells. Add 1 mL of the this compound-containing medium or vehicle control medium to the appropriate wells.

  • Incubation: Return the plates to the incubator for the desired treatment duration. The duration will depend on the specific experimental endpoint (e.g., 24-48 hours for cell survival assays, or acute application for electrophysiology).

Protocol 3: Assessment of this compound Effects

A. Electrophysiology (Acute Application)

  • Transfer a cerebellar slice on its membrane to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Perform whole-cell patch-clamp recordings from Purkinje cells to measure firing frequency and regularity.

  • After establishing a stable baseline recording, perfuse the slice with aCSF containing this compound (e.g., 3 µM) and record the changes in firing properties.[2]

  • A washout step with normal aCSF can be performed to check for reversibility of the effects.

B. Immunofluorescence for Neuronal Viability

  • Fixation: After the treatment period, fix the slices by adding 4% paraformaldehyde (PFA) in PBS to each well for 1 hour at room temperature.[13]

  • Washing: Wash the slices three times with PBS.

  • Permeabilization and Blocking: Permeabilize and block the slices in a solution of PBS containing 0.25% Triton X-100 and 3% Bovine Serum Albumin (BSA) for 1 hour.[12]

  • Primary Antibody Incubation: Incubate the slices overnight at 4°C with a primary antibody against a Purkinje cell marker (e.g., anti-Calbindin D-28K).

  • Secondary Antibody Incubation: After washing, incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.[12]

  • Mounting and Imaging: Mount the slices on slides and image using a confocal microscope.

  • Quantification: Quantify Purkinje cell survival by counting the number of Calbindin-positive cells in treated versus control slices.

References

Application Notes and Protocols: Assessing the Efficacy of NS13001 in Preclinical Animal Models of Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Spinocerebellar ataxias (SCAs) are a group of hereditary neurodegenerative diseases characterized by progressive dysfunction and loss of cerebellar Purkinje cells, leading to severe motor incoordination.[1][2] The development of effective therapeutics requires rigorous preclinical evaluation in relevant animal models.[3][4]

NS13001 is a novel, potent, and selective positive modulator of SK2/3 (small-conductance calcium-activated potassium) channels.[1] SK channels are critical for regulating the firing patterns of Purkinje cells, and their modulation has been identified as a promising therapeutic strategy for ataxia.[1][5][6] Studies have shown that this compound can restore regular pacemaker activity in Purkinje cells from a transgenic mouse model of Spinocerebellar Ataxia Type 2 (SCA2) and that oral administration of the compound leads to significant improvements in motor coordination.[1]

These application notes provide a comprehensive framework for assessing the efficacy of this compound in preclinical animal models of ataxia, with a focus on a SCA2 transgenic mouse model. The document outlines an experimental workflow and provides detailed protocols for key behavioral, histological, and electrophysiological assays.

Proposed Mechanism of Action

This compound acts as a positive allosteric modulator of SK2 and SK3 channels, which are voltage-insensitive potassium channels activated by intracellular calcium (Ca²⁺).[1] In ataxic conditions like SCA2, Purkinje cells often exhibit irregular firing patterns, which contributes to motor deficits.[1][7] By enhancing the sensitivity of SK2/3 channels to Ca²⁺, this compound facilitates potassium efflux, hyperpolarizes the cell membrane, and helps stabilize the firing rhythm of Purkinje cells, thereby ameliorating the ataxic phenotype.

G cluster_PC Purkinje Cell in SCA2 cluster_intervention Therapeutic Intervention cluster_outcome Restored Function sca2 SCA2 Mutation (PolyQ Expansion) dysfunction SK Channel Dysfunction sca2->dysfunction leads to firing Irregular Neuronal Firing (Bursting) dysfunction->firing causes This compound This compound sk_mod Positive Allosteric Modulation of SK2/3 This compound->sk_mod sk_mod->dysfunction restores firing_reg Regular Pacemaker Firing sk_mod->firing_reg promotes motor_imp Improved Motor Coordination firing_reg->motor_imp leads to

Caption: Proposed mechanism of this compound action in SCA2.

Experimental Design and Workflow

A robust preclinical assessment of this compound involves a multi-tiered approach, beginning with animal model selection and baseline characterization, followed by chronic drug administration and longitudinal assessment of motor function. The study should conclude with terminal electrophysiological and histological analyses to correlate functional improvements with cellular changes.

G cluster_terminal Terminal Analyses start Start model Animal Model Selection (e.g., SCA2 Transgenic Mice) start->model groups Group Allocation (Vehicle, this compound Doses) model->groups baseline Baseline Behavioral Testing (Rotarod, Beam Walk) groups->baseline dosing Chronic this compound Administration (Oral) baseline->dosing longitudinal Longitudinal Behavioral Testing (Weekly/Bi-weekly) dosing->longitudinal terminal Terminal Procedures longitudinal->terminal ephys Electrophysiology (Purkinje Cell Firing) terminal->ephys histo Histology (Purkinje Cell Count) terminal->histo analysis Data Analysis & Interpretation end End analysis->end ephys->analysis histo->analysis

Caption: Overall experimental workflow for assessing this compound efficacy.

Key Experimental Protocols

Animal Model

The Spinocerebellar Ataxia Type 2 (SCA2) transgenic mouse model, which expresses a human ATXN2 gene with an expanded polyglutamine tract, is recommended.[1][8] These mice develop a progressive ataxic phenotype, including motor deficits and Purkinje cell pathology, mirroring key aspects of the human disease.[1] Age-matched wild-type littermates should be used as controls.

Behavioral Assessment of Motor Coordination

Behavioral tests should be conducted at baseline and at regular intervals throughout the drug administration period.[9][10]

4.2.1 Protocol: Accelerating Rotarod Test

  • Objective: To assess motor coordination and balance.

  • Apparatus: An automated rotarod unit for mice.

  • Procedure:

    • Habituation (3 days prior to testing): Place mice on the stationary rod for 60 seconds. Then, run the rod at a constant low speed (4 rpm) for 2-3 minutes for two consecutive days.

    • Testing:

      • Place the mouse on the rotating rod at its starting speed (e.g., 4 rpm).

      • Initiate the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall (in seconds) for each mouse. If a mouse clings to the rod and completes a full passive rotation, it is also counted as a fall.

      • Perform three trials per mouse per session, with a 15-20 minute inter-trial interval.

  • Data Analysis: The average latency to fall across the three trials is calculated for each mouse at each time point.

4.2.2 Protocol: Beam Walk Test

  • Objective: To assess balance and fine motor coordination.[11]

  • Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 1 m long) suspended above a padded surface. A brightly lit start platform and an enclosed, dark goal box are at opposite ends.

  • Procedure:

    • Training: Allow mice to walk from the start platform to the goal box three times per day for two days prior to testing.

    • Testing:

      • Place the mouse on the start platform.

      • Record the time taken to traverse the beam and the number of foot slips (hindlimb or forelimb) off the side of the beam.

      • Perform three trials per mouse.

  • Data Analysis: Calculate the average traversal time and the average number of foot slips for each mouse.

Histological Analysis of Cerebellum

This analysis is performed at the end of the study to quantify the neuroprotective effects of this compound.

4.3.1 Protocol: Immunohistochemistry for Purkinje Cell Survival

  • Objective: To quantify the number of surviving Purkinje cells in the cerebellar vermis.

  • Procedure:

    • Tissue Preparation:

      • Deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

      • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

      • Section the cerebellum into sagittal slices (e.g., 30 µm thickness) using a cryostat.

    • Staining:

      • Wash sections in Phosphate-Buffered Saline (PBS).

      • Perform antigen retrieval if necessary.

      • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

      • Incubate sections overnight at 4°C with a primary antibody against a Purkinje cell marker (e.g., anti-Calbindin D-28K).

      • Wash sections in PBS and incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.

      • Counterstain with a nuclear stain like DAPI.

      • Mount sections onto slides and coverslip.

    • Imaging and Quantification:

      • Acquire images of the cerebellar vermis (e.g., lobules V and VI) using a fluorescence or confocal microscope.

      • Use stereological methods or linear cell density counts to quantify the number of Calbindin-positive cells. Count the number of Purkinje cells per unit length of the Purkinje cell layer.[12][13]

  • Data Analysis: Compare the average Purkinje cell density between treatment groups.

Electrophysiological Assessment of Purkinje Cell Firing

Electrophysiology provides a direct functional measure of the effect of this compound on Purkinje cell activity.[14][15] This can be performed in vivo in anesthetized animals or ex vivo in acute cerebellar slices.

4.4.1 Protocol: Ex Vivo Patch-Clamp Recording from Purkinje Cells

  • Objective: To measure the firing rate and regularity of Purkinje cells.

  • Procedure:

    • Slice Preparation:

      • Rapidly decapitate a mouse and dissect the cerebellum in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

      • Prepare sagittal cerebellar slices (250-300 µm) using a vibratome.

      • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.

    • Recording:

      • Transfer a slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at near-physiological temperature (32-34°C).

      • Identify Purkinje cells based on their morphology.

      • Perform cell-attached or whole-cell current-clamp recordings to measure spontaneous action potential firing.

      • Record baseline activity for several minutes.

  • Data Analysis: Analyze the recordings to determine the mean firing frequency, coefficient of variation (CV), and coefficient of variation of adjacent intervals (CV2) of the interspike intervals (ISIs) to quantify firing rate and regularity.[7]

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Longitudinal Motor Performance on Accelerating Rotarod

Treatment Group Baseline (s) Week 4 (s) Week 8 (s) Week 12 (s)
Wild-Type + Vehicle 185 ± 15 190 ± 12 188 ± 14 192 ± 11
SCA2 + Vehicle 120 ± 20 95 ± 18 70 ± 15 55 ± 13
SCA2 + this compound (Low Dose) 118 ± 18 110 ± 16 98 ± 14 90 ± 12
SCA2 + this compound (High Dose) 122 ± 21 135 ± 19 130 ± 17 125 ± 15

Values are presented as Mean ± SEM. Statistical significance to be determined by two-way ANOVA with post-hoc tests.

Table 2: Terminal Histological and Electrophysiological Outcomes (Week 12)

Treatment Group Purkinje Cell Density (cells/mm) Firing Rate (Hz) Firing Regularity (CV of ISI)
Wild-Type + Vehicle 8.5 ± 0.5 45 ± 5 0.10 ± 0.02
SCA2 + Vehicle 4.2 ± 0.8 25 ± 8 0.85 ± 0.15
SCA2 + this compound (Low Dose) 5.8 ± 0.7 35 ± 6 0.45 ± 0.10
SCA2 + this compound (High Dose) 7.1 ± 0.6 40 ± 5 0.25 ± 0.08

Values are presented as Mean ± SEM. Statistical significance to be determined by one-way ANOVA with post-hoc tests.

Logical Relationships in Efficacy Assessment

The assessment strategy is built on the logical premise that molecular target engagement by this compound will lead to cellular functional restoration, which in turn will result in measurable behavioral improvements and neuroprotection.

G L1 Molecular L2 Cellular L3 Behavioral L4 Structural target This compound Engages SK2/3 Channels ephys Restored Purkinje Cell Firing Regularity (Electrophysiology) target->ephys leads to behavior Improved Motor Coordination (Rotarod, Beam Walk) ephys->behavior results in histo Increased Purkinje Cell Survival (Histology) behavior->histo correlates with

Caption: Logical flow from molecular target to therapeutic outcome.

References

Application Notes and Protocols: NS13001 Treatment Paradigm for Long-Term Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS13001 is a novel, selective positive modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes.[1] By increasing the calcium sensitivity of these channels, this compound enhances neuronal afterhyperpolarization, which can counteract excitotoxicity and aberrant neuronal firing patterns implicated in several neurodegenerative diseases.[2][3] Preclinical studies have demonstrated its neuroprotective potential, particularly in models of spinocerebellar ataxia type 2 (SCA2), where it has been shown to improve motor function and reduce Purkinje cell loss.[4] These application notes provide a detailed framework for designing and conducting long-term neuroprotection studies to evaluate the therapeutic efficacy of this compound in rodent models of neurodegeneration.

Mechanism of Action and Signaling Pathway

This compound allosterically modulates SK2 and SK3 channels, increasing their apparent affinity for intracellular calcium.[1][4] This leads to channel opening at lower calcium concentrations, resulting in potassium efflux and membrane hyperpolarization. This hyperpolarization contributes to the repolarization phase of the action potential and the subsequent afterhyperpolarization period. In pathological conditions characterized by neuronal hyperexcitability and calcium dysregulation, the potentiation of SK channel activity by this compound can help restore normal firing patterns and reduce calcium-induced cellular stress, ultimately promoting neuronal survival.

NS13001_Signaling_Pathway cluster_0 Cellular Stress in Neurodegeneration cluster_1 This compound Therapeutic Intervention Neuronal Hyperexcitability Neuronal Hyperexcitability Intracellular Ca2+ Overload Intracellular Ca2+ Overload Neuronal Hyperexcitability->Intracellular Ca2+ Overload Oxidative Stress Oxidative Stress Intracellular Ca2+ Overload->Oxidative Stress Apoptosis Apoptosis Intracellular Ca2+ Overload->Apoptosis Oxidative Stress->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death This compound This compound SK2/SK3 Channels SK2/SK3 Channels This compound->SK2/SK3 Channels Positive Modulation ↑ K+ Efflux ↑ K+ Efflux SK2/SK3 Channels->↑ K+ Efflux Membrane Hyperpolarization Membrane Hyperpolarization ↑ K+ Efflux->Membrane Hyperpolarization Restoration of Firing Pattern Restoration of Firing Pattern Membrane Hyperpolarization->Restoration of Firing Pattern ↓ Ca2+ Influx ↓ Ca2+ Influx Membrane Hyperpolarization->↓ Ca2+ Influx Restoration of Firing Pattern->Neuronal Hyperexcitability Neuroprotection Neuroprotection Restoration of Firing Pattern->Neuroprotection ↓ Ca2+ Influx->Intracellular Ca2+ Overload ↓ Ca2+ Influx->Neuroprotection

Caption: Proposed signaling pathway of this compound-mediated neuroprotection.

Data Presentation: Summary of Preclinical Findings

The following tables summarize quantitative data from a preclinical study of this compound in a SCA2 mouse model and provide a template for expected outcomes in a long-term study.

Table 1: Pharmacokinetics and In Vitro Potency of this compound

ParameterValueReference
In Vivo Dosage (mouse) 30 mg/kg, oral daily[4]
Plasma Concentration (1h post-dose) 16 µM[4]
Brain Concentration (1h post-dose) 17 µM[4]
hSK3 EC50 0.14 µM[4]
hSK2 EC50 1.6 µM[4]
hSK1 EC50 > 100 µM[4]

Table 2: Short-Term (3-Week) Neuroprotective Effects of this compound in SCA2 Mice

Outcome MeasureVehicle-Treated SCA2This compound-Treated SCA2Wild-Type ControlReference
Normal Purkinje Cells (%) 18%43%72%[4]
Moderately Degenerated Purkinje Cells (%) 45%37%22%[4]
Severely Degenerated Purkinje Cells (%) 37%20%7%[4]
Balance Beam Footslips IncreasedSignificantly DecreasedMinimal[4]
Rotarod Latency to Fall DecreasedSignificantly IncreasedStable[4]

Table 3: Representative Long-Term (6-Month) Neuroprotection Study Endpoints (Hypothetical Data)

Outcome MeasureVehicle-Treated Disease ModelThis compound-Treated Disease ModelWild-Type Control
Neuronal Count (NeuN+ cells/mm²) 500 ± 50750 ± 60900 ± 40
Apoptotic Cells (TUNEL+ cells/mm²) 50 ± 1015 ± 55 ± 2
Oxidative Stress (MDA levels, nmol/mg protein) 2.5 ± 0.41.2 ± 0.20.8 ± 0.1
Rotarod Performance (Latency to fall, s) 60 ± 15120 ± 20180 ± 10
Balance Beam (Time to cross, s) 25 ± 515 ± 38 ± 2

Note: Data in Table 3 are hypothetical and serve as a template for expected outcomes in a long-term study. Actual results will vary depending on the specific neurodegenerative model and experimental conditions.

Experimental Protocols

A comprehensive long-term neuroprotection study of this compound should include behavioral, histological, and biochemical assessments at multiple time points.

Experimental_Workflow cluster_0 Experimental Groups cluster_1 Long-Term Treatment (e.g., 6 Months) cluster_2 Longitudinal Assessments cluster_3 Terminal Assessments (Endpoint) WT_Vehicle Wild-Type + Vehicle Treatment Daily Oral Gavage (this compound or Vehicle) WT_Vehicle->Treatment Disease_Vehicle Disease Model + Vehicle Disease_Vehicle->Treatment Disease_this compound Disease Model + this compound Disease_this compound->Treatment Behavioral Behavioral Testing (Monthly) Treatment->Behavioral Imaging In Vivo Imaging (Optional) (e.g., MRI, PET) Treatment->Imaging Tissue Tissue Collection (Brain) Behavioral->Tissue Imaging->Tissue Histology Histological Analysis Tissue->Histology Biochemistry Biochemical Assays Tissue->Biochemistry

Caption: General experimental workflow for a long-term neuroprotection study.

Animal Model and Treatment
  • Animal Model: Utilize a relevant transgenic mouse model of neurodegeneration (e.g., SCA2 58Q transgenic mice).

  • Groups:

    • Group 1: Wild-type littermates + Vehicle

    • Group 2: Transgenic mice + Vehicle

    • Group 3: Transgenic mice + this compound (30 mg/kg)

  • Administration: Daily oral gavage for the duration of the study (e.g., 6 months).

  • Timeline: Begin treatment at a presymptomatic or early symptomatic stage and continue for a predetermined long-term period.

Behavioral Assessments

Perform behavioral tests at baseline and at regular intervals (e.g., monthly) throughout the study.

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter).

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before testing.

  • Training: Train mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days prior to the first test.

  • Testing Protocol:

    • Place the mouse on the rotating rod.

    • Start the rotation, accelerating from 4 to 40 rpm over a 5-minute period.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with a 15-20 minute inter-trial interval.

    • The average latency to fall across the three trials is used for analysis.

  • Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 50 cm long) elevated 50 cm above a cushioned surface.

  • Acclimation and Training: Allow mice to traverse the beam into their home cage several times a day for 2-3 days before testing.

  • Testing Protocol:

    • Place the mouse at one end of the beam.

    • Record the time taken to traverse the beam and the number of foot slips.

    • Perform three trials per mouse with a 10-15 minute inter-trial interval.

    • The average traversal time and number of foot slips are used for analysis.

Histological Analysis

At the study endpoint, perfuse animals and collect brain tissue for histological analysis.

  • Tissue Preparation:

    • Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the cerebellum (or other region of interest) into 30-40 µm thick sections using a cryostat.

  • Staining Protocol:

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., with citrate buffer).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate with primary antibody against NeuN (e.g., mouse anti-NeuN, 1:500) overnight at 4°C.

    • Wash sections in PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) for 2 hours at room temperature.

    • Mount sections on slides with a DAPI-containing mounting medium.

  • Quantification:

    • Capture images of the region of interest using a fluorescence or confocal microscope.

    • Count the number of NeuN-positive cells in a defined area using image analysis software.

    • Express data as the number of neurons per square millimeter.

  • Tissue Preparation: Use sections prepared as described for immunohistochemistry.

  • Staining Protocol:

    • Follow the manufacturer's protocol for a commercially available TUNEL assay kit.

    • Briefly, permeabilize the tissue sections (e.g., with proteinase K or Triton X-100).

    • Incubate with the TdT reaction mixture containing labeled dUTPs for 1-2 hours at 37°C.

    • Stop the reaction and wash the sections.

    • Counterstain with a nuclear stain like DAPI.

  • Quantification:

    • Capture fluorescent images of the region of interest.

    • Count the number of TUNEL-positive nuclei.

    • Express data as the number of apoptotic cells per square millimeter.

Biochemical Assays

Homogenize fresh-frozen brain tissue for biochemical analyses.

  • Principle: MDA is a product of lipid peroxidation and a common marker of oxidative stress. It can be measured using a thiobarbituric acid reactive substances (TBARS) assay.

  • Assay Protocol:

    • Homogenize brain tissue in a suitable lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Follow the protocol of a commercial TBARS assay kit.

    • Briefly, incubate the sample with thiobarbituric acid at high temperature to form a colored product.

    • Measure the absorbance at the appropriate wavelength (typically ~532 nm).

    • Quantify MDA concentration using a standard curve.

    • Normalize MDA levels to the total protein concentration of the sample.

Conclusion

This document provides a comprehensive guide for conducting long-term neuroprotection studies with this compound. The detailed protocols for behavioral, histological, and biochemical assessments will enable researchers to rigorously evaluate the therapeutic potential of this promising SK channel modulator in various neurodegenerative disease models. Consistent and standardized methodologies are crucial for generating reproducible and translatable preclinical data to inform future clinical development.

References

Application Notes and Protocols: Investigating NS13001 in Co-Treatment Studies for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS13001 is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2] By increasing the sensitivity of these channels to intracellular calcium, this compound enhances neuronal hyperpolarization, which can counteract hyperexcitability, a common pathological feature in several neurodegenerative diseases.[1] Preclinical studies have demonstrated the therapeutic potential of this compound as a monotherapy in a mouse model of spinocerebellar ataxia type 2 (SCA2), where it improved motor coordination and reduced neuropathology.[1][3] This document provides detailed application notes and protocols for designing and conducting co-treatment studies involving this compound with other neuroprotective compounds, using a hypothetical combination with Riluzole as an example to illustrate potential synergistic effects in a preclinical model of ataxia.

Rationale for Co-Treatment Strategies

Combining therapeutic agents with distinct but complementary mechanisms of action is a promising strategy to achieve enhanced efficacy, reduce individual drug dosages, and potentially mitigate adverse effects. Riluzole, an approved treatment for amyotrophic lateral sclerosis (ALS), modulates glutamatergic transmission and ion channel function, offering a different mechanistic approach to neuroprotection compared to this compound.[4] A co-treatment regimen of this compound and Riluzole could therefore offer a multi-pronged therapeutic intervention for neurodegenerative diseases characterized by neuronal hyperexcitability.

Signaling Pathway of this compound

NS13001_Signaling_Pathway This compound This compound KCa2_3 KCa2.2 / KCa2.3 Channels This compound->KCa2_3 Positive Allosteric Modulation Hyperpolarization Membrane Hyperpolarization KCa2_3->Hyperpolarization K⁺ Efflux CaM Calmodulin (CaM) CaM->KCa2_3 Activates Ca2 Intracellular Ca²⁺ Ca2->CaM Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis

Objective: To determine the synergistic effects of this compound and Riluzole on neuronal firing properties in cerebellar Purkinje cells from a mouse model of ataxia.

Materials:

  • Cerebellar slices from transgenic SCA2 mice (and wild-type littermates).

  • Artificial cerebrospinal fluid (aCSF).

  • This compound (Tocris Bioscience or equivalent).

  • Riluzole (Sigma-Aldrich or equivalent).

  • Patch-clamp electrophysiology rig.

Protocol:

  • Prepare 300 µm thick sagittal cerebellar slices from mice.

  • Maintain slices in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.

  • Establish whole-cell patch-clamp recordings from visually identified Purkinje cells.

  • Record spontaneous firing activity in the current-clamp mode for a stable baseline of 5-10 minutes.

  • Perfuse the slice with aCSF containing this compound (e.g., 1 µM) and record for 10-15 minutes.

  • Wash out this compound with aCSF for 15-20 minutes.

  • Perfuse the slice with aCSF containing Riluzole (e.g., 10 µM) and record for 10-15 minutes.

  • Wash out Riluzole with aCSF for 15-20 minutes.

  • Perfuse the slice with aCSF containing both this compound (1 µM) and Riluzole (10 µM) and record for 15-20 minutes.

  • Analyze changes in firing frequency, regularity (coefficient of variation of the interspike interval), and action potential waveform.

In Vivo Behavioral Studies in a Mouse Model of Ataxia

Objective: To assess the combined effect of this compound and Riluzole on motor coordination and balance in a transgenic mouse model of spinocerebellar ataxia (e.g., SCA2-58Q mice).

Materials:

  • SCA2-58Q transgenic mice and wild-type littermates.

  • This compound.

  • Riluzole.

  • Vehicle solution (e.g., 0.5% methylcellulose in water).

  • Rotarod apparatus.

  • Elevated beam walk apparatus.

Protocol:

  • Acclimatize mice to the testing environment and apparatuses for 3-5 days before baseline testing.

  • Conduct baseline motor function tests (Rotarod and beam walk) for all mice.

  • Randomly assign mice to four treatment groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 30 mg/kg, oral gavage, daily).[1]

    • Group 3: Riluzole (e.g., 10 mg/kg, intraperitoneal injection, daily).

    • Group 4: this compound (30 mg/kg, p.o.) + Riluzole (10 mg/kg, i.p.), daily.

  • Administer treatments for a predefined period (e.g., 4-8 weeks).

  • Perform motor function tests weekly to assess treatment effects.

  • Monitor body weight and general health of the animals throughout the study.

  • At the end of the treatment period, perform terminal procedures for tissue collection and further analysis (e.g., immunohistochemistry).

Experimental Workflow Diagram

Co-Treatment_Experimental_Workflow start Start: Preclinical Study Design invitro In Vitro Studies (e.g., Patch-Clamp) start->invitro invivo In Vivo Studies (e.g., SCA2 Mouse Model) start->invivo baseline Baseline Behavioral Testing (Rotarod, Beam Walk) invivo->baseline groups Randomize into 4 Groups: 1. Vehicle 2. This compound 3. Riluzole 4. Combination baseline->groups treatment Chronic Daily Treatment (4-8 weeks) groups->treatment behavioral Weekly Behavioral Monitoring treatment->behavioral endpoint Endpoint Analysis behavioral->endpoint histology Immunohistochemistry (e.g., Purkinje Cell Count) endpoint->histology biochem Biochemical Assays (e.g., Western Blot) endpoint->biochem

Caption: Workflow for a co-treatment study.

Data Presentation

Table 1: In Vitro Electrophysiological Data (Illustrative)
Treatment GroupBaseline Firing Rate (Hz)Firing Rate with Treatment (Hz)Change in Firing Rate (%)Coefficient of Variation (CV) of ISI
Vehicle 25.2 ± 3.124.9 ± 3.0-1.20.25 ± 0.04
This compound (1 µM) 26.1 ± 2.820.5 ± 2.5-21.50.18 ± 0.03
Riluzole (10 µM) 25.5 ± 3.322.1 ± 2.9-13.30.20 ± 0.04
Combination 25.8 ± 2.917.3 ± 2.2#-32.90.12 ± 0.02*#
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. individual treatments.
Table 2: In Vivo Behavioral Data - Rotarod Performance (Illustrative)
Treatment GroupBaseline Latency to Fall (s)Week 4 Latency to Fall (s)Improvement in Performance (%)
Vehicle 65.3 ± 8.258.1 ± 7.5-11.0
This compound (30 mg/kg) 66.1 ± 7.985.4 ± 9.1+29.2
Riluzole (10 mg/kg) 64.8 ± 8.575.2 ± 8.8+16.1
Combination 65.5 ± 8.1102.7 ± 10.3*#+56.8
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle; #p<0.05 vs. individual treatments.

Conclusion

These application notes provide a framework for investigating the potential of this compound in co-treatment paradigms. The provided protocols for in vitro and in vivo studies, along with the illustrative data, offer a comprehensive guide for researchers aiming to explore synergistic neuroprotective effects. While the specific combination with Riluzole is presented as a scientifically grounded example, these protocols can be adapted for co-treatment studies with other compounds targeting different pathways implicated in neurodegeneration. Such studies are crucial for the development of more effective therapeutic strategies for complex neurological disorders.

References

Troubleshooting & Optimization

NS13001 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of NS13001, with a specific focus on addressing its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3). It does not significantly affect KCa2.1 (SK1) or intermediate-conductance KCa3.1 (IK) channels.[1] As a PAM, this compound enhances the sensitivity of SK2 and SK3 channels to intracellular calcium ions (Ca²⁺), leading to increased potassium efflux and hyperpolarization of the cell membrane. This modulation of neuronal excitability makes it a valuable tool for studying neurological disorders such as spinocerebellar ataxia.[1]

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in common laboratory solvents is summarized in the table below.

Q3: Why does my this compound solution turn cloudy or form a precipitate when diluted in aqueous buffer?

A3: This is a common issue for poorly soluble compounds like this compound. When a concentrated stock solution in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to crash out of solution, resulting in a cloudy appearance or visible precipitate. This can lead to inaccurate dosing and unreliable experimental results.

Q4: What is the recommended method for preparing a working solution of this compound for cell-based assays?

A4: To minimize precipitation, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then perform a serial dilution. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: How should I store this compound?

A5: this compound powder should be stored at -20°C and kept desiccated. In its lyophilized form, it is stable for up to 36 months. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution within three months to prevent loss of potency.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityMolar Concentration (approx.)
DMSO20 mg/mL~56.5 mM
DMF20 mg/mL~56.5 mM
Ethanol0.5 mg/mL~1.4 mM
PBS (pH 7.2)0.3 mg/mL~0.85 mM

Molecular Weight of this compound: 353.8 g/mol

Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Value
Desired Stock Concentration 10 mM
Molecular Weight (MW) 353.8 g/mol
Mass of this compound 3.538 mg
Volume of DMSO 1 mL

Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 353.8 g/mol x 1000 mg/g = 3.538 mg

Troubleshooting Guides

This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.

Issue 1: Precipitation is observed immediately after diluting the DMSO stock in my aqueous buffer or cell culture medium.

  • Possible Cause A: Final concentration is too high. The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.

    • Solution: Try lowering the final working concentration. If a high concentration is necessary, consider using a co-solvent or a specialized formulation (see advanced protocols).

  • Possible Cause B: Improper mixing technique. Adding the aqueous buffer directly to the small volume of the DMSO stock can create localized high concentrations, leading to rapid precipitation.

    • Solution: Always add the DMSO stock solution dropwise into the vortexing aqueous buffer. This ensures rapid and even dispersion.

  • Possible Cause C: High final DMSO concentration. While DMSO aids initial dissolution, a high final concentration in the aqueous solution can sometimes cause precipitation of buffer salts or other components.

    • Solution: For most in vitro assays, keep the final DMSO concentration at or below 0.1%. For some cell lines, up to 0.5% may be tolerated, but this should be validated.

Issue 2: The solution appears clear initially but becomes cloudy over time.

  • Possible Cause: Slow precipitation or aggregation. this compound may be forming fine precipitates or aggregates that are not immediately visible. This can be influenced by temperature changes or interactions with components in the medium.

    • Solution 1: Gentle Warming. Gently warming the final solution to 37°C may help to keep the compound in solution. However, be mindful of the thermal stability of this compound and other components in your medium.

    • Solution 2: Sonication. Brief sonication in a water bath sonicator can help to break up small aggregates and improve dissolution.

Issue 3: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause: Undissolved compound. Even if not visibly precipitated, a portion of the this compound may not be fully dissolved, leading to a lower effective concentration. Low solubility can result in underestimated activity and variable data.[2]

    • Solution 1: Verify solubility at the working concentration. Before conducting your assay, prepare your final working solution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and measure the concentration of this compound (e.g., by UV-Vis spectrophotometry or HPLC) to determine the actual amount in solution.

    • Solution 2: Use of Pluronic F-68. For cell culture applications, adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the medium can help to maintain the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh 3.54 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. This is your 10 mM primary stock solution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Prepare an Intermediate Dilution in DMSO:

    • Take one aliquot of the 10 mM primary stock solution.

    • Perform a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of anhydrous DMSO to create a 1 mM intermediate stock solution. Vortex to mix.

  • Prepare the Final 10 µM Working Solution:

    • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • In a sterile tube, add 999 µL of the pre-warmed aqueous medium.

    • While gently vortexing the medium, add 1 µL of the 1 mM intermediate stock solution dropwise.

    • Continue vortexing for another 30-60 seconds to ensure thorough mixing.

    • This will result in a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.

Protocol 2: Formulation of this compound for In Vivo Oral Administration in Mice

This protocol is adapted from published studies and describes the preparation of a suspension for oral gavage.[1]

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the Vehicle:

    • Dissolve 0.5 g of CMC in 100 mL of sterile water.

    • Stir overnight at room temperature to ensure complete dissolution.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound for your desired dose (e.g., for a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.75 mg per mouse).

    • Weigh the required amount of this compound powder.

    • If preparing a larger batch, place the powder in a mortar and add a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle while continuously triturating with the pestle to create a uniform suspension.

    • Alternatively, use a homogenizer for a more uniform particle size distribution.

    • Continuously stir the final suspension on a stir plate during administration to prevent settling.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SK_channel SK2/SK3 Channel K_ion K⁺ Efflux SK_channel->K_ion Channel Opening Ca_source Voltage-gated Ca²⁺ Channels / NMDA Receptors Ca_ion ↑ [Ca²⁺]i Ca_source->Ca_ion Depolarization / Glutamate Ca_ion->SK_channel Binds to Calmodulin (CaM) associated with SK channel This compound This compound This compound->SK_channel Positive Allosteric Modulation (Increases Ca²⁺ sensitivity) Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound as a positive allosteric modulator of SK2/SK3 channels.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for In Vitro Assay) weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex until clear dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot intermediate Prepare Intermediate Dilution in DMSO (e.g., 1 mM) aliquot->intermediate Use one aliquot add_dropwise Add Intermediate Stock Dropwise to Vortexing Medium intermediate->add_dropwise prewarm Pre-warm Aqueous Medium (e.g., Cell Culture Medium) prewarm->add_dropwise final_solution Final Working Solution (e.g., 10 µM in 0.1% DMSO) add_dropwise->final_solution

Caption: Experimental workflow for preparing this compound solutions for in vitro use.

References

Technical Support Center: Troubleshooting NS13001 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering precipitation in cell culture media can be a significant hurdle, potentially compromising experimental results. This guide provides a comprehensive resource for troubleshooting and preventing the precipitation of NS13001, a positive allosteric modulator of KCa2.2/SK2 and KCa2.3/SK3 channels, in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

A1: Precipitation of this compound in cell culture media is most likely due to its low aqueous solubility.[1] Several factors can contribute to this, including the final concentration of the compound, the solvent used for the stock solution, the temperature of the media, and the pH. Immediate precipitation upon addition often points to the compound "crashing out" of solution when the organic solvent stock is diluted into the aqueous media.[2]

Q2: What is the maximum recommended concentration of this compound in cell culture?

A2: The solubility of this compound in a phosphate-buffered saline (PBS) solution at pH 7.2 is 0.3 mg/mL.[1] It is crucial to maintain the final concentration in your cell culture medium below this solubility limit to avoid precipitation. The optimal working concentration should be determined empirically for your specific cell line and experimental conditions, but it is advisable to start with a concentration significantly lower than its maximum solubility.

Q3: Can the solvent for my this compound stock solution affect precipitation?

A3: Absolutely. This compound is soluble in DMF (20 mg/mL) and DMSO (20 mg/mL), but has very low solubility in ethanol (0.5 mg/mL) and aqueous solutions like PBS (0.3 mg/mL).[1] While DMSO is a common solvent for preparing stock solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity and precipitation of the compound upon dilution.[2]

Q4: My this compound solution was clear initially but a precipitate formed after incubation. Why did this happen?

A4: Delayed precipitation can be caused by several factors. Changes in the media environment over time, such as a shift in pH due to cellular metabolism, can decrease the solubility of this compound.[3][4] Temperature fluctuations, for instance, removing the culture vessel from the incubator for extended periods, can also lead to precipitation.[5][6] Additionally, interactions between this compound and components of the cell culture medium, such as salts or proteins, could lead to the formation of insoluble complexes over time.[2]

Q5: Could the precipitate I'm seeing be something other than this compound?

A5: Yes, it is possible. Precipitation in cell culture media can also be caused by other factors unrelated to the added compound.[7] These include:

  • Temperature shifts: Repeated warming and cooling of the media can cause salts and proteins to precipitate.[5][6]

  • High concentrations of salts and metals: Media with high concentrations of calcium, magnesium, or iron are more prone to precipitation.[6][8]

  • pH instability: An incorrect CO2 level in the incubator can alter the media's pH, leading to the precipitation of components like amino acids and salts.[9]

  • Contamination: Bacterial or fungal contamination can cause turbidity that might be mistaken for chemical precipitation.[5][7]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Adding this compound to Media

Symptoms: The cell culture medium becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit of 0.3 mg/mL.[1]Decrease the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to the compound "crashing out".[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High DMSO Concentration in Final Solution High final concentrations of DMSO may not prevent precipitation upon significant dilution and can be toxic to cells.[2]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO.[2]
Issue 2: Delayed Precipitation of this compound During Incubation

Symptoms: The media is clear after adding this compound, but a precipitate forms after several hours or days of incubation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
pH Shift in Media Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of this compound.[3][4]Ensure the culture is properly buffered and monitor the pH of the medium. Use a CO2 incubator with a calibrated CO2 sensor to maintain the correct pH.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[5][6]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[2]If possible, try a different basal media formulation. You can also analyze the precipitate to identify its composition.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[2][5]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without causing precipitation.

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved.

  • Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in your complete cell culture medium (pre-warmed to 37°C). Include a vehicle control (DMSO only) at the highest concentration used.

  • Incubate and observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assess precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, 24, and 48 hours). For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.[2]

  • Determine maximum soluble concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for this compound in your specific experimental setup.

Protocol 2: Analysis of Precipitate

If precipitation persists, identifying its composition can help pinpoint the cause.

Methodology:

  • Collect the precipitate: Aspirate the medium containing the precipitate and centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet the precipitate.

  • Wash the precipitate: Carefully remove the supernatant and wash the pellet with sterile PBS to remove any soluble media components. Repeat the centrifugation and washing steps.

  • Solubilize the precipitate: Attempt to solubilize the washed precipitate in various solvents (e.g., DMSO, ethanol, acidic or basic solutions) to get an initial idea of its chemical nature.

  • Analytical identification (optional): For a more definitive identification, advanced analytical techniques can be employed. Methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF) can identify metallic components, while techniques like High-Performance Liquid Chromatography (HPLC) can confirm the presence of this compound in the precipitate.[8]

Visual Troubleshooting Guides

Troubleshooting_Precipitation Start Precipitation Observed in Cell Culture Media Immediate Immediate Precipitation Start->Immediate Delayed Delayed Precipitation Start->Delayed Cause1 High Final Concentration Immediate->Cause1 Cause2 Rapid Dilution Immediate->Cause2 Cause3 Low Media Temperature Immediate->Cause3 Cause4 pH Shift Delayed->Cause4 Cause5 Temperature Fluctuations Delayed->Cause5 Cause6 Media Component Interaction Delayed->Cause6 Solution1 Decrease Concentration Cause1->Solution1 Solution2 Serial Dilution Cause2->Solution2 Solution3 Use Pre-warmed Media Cause3->Solution3 Solution4 Monitor pH Cause4->Solution4 Solution5 Minimize Temp Changes Cause5->Solution5 Solution6 Change Media Formulation Cause6->Solution6

Caption: A decision tree for troubleshooting this compound precipitation.

Experimental_Workflow cluster_prep Preparation cluster_addition Addition cluster_incubation Incubation & Observation cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Dilute Serially Dilute Stock in Pre-warmed Media Stock->Dilute WarmMedia Pre-warm Cell Culture Media to 37°C WarmMedia->Dilute Add Add Diluted this compound to Cell Culture Dilute->Add Incubate Incubate at 37°C, 5% CO2 Add->Incubate Observe Observe for Precipitation (0, 2, 6, 24, 48h) Incubate->Observe Precipitate Precipitate Observed? Observe->Precipitate NoPrecipitate No Precipitate: Proceed with Experiment Precipitate->NoPrecipitate No Troubleshoot Troubleshoot: (See Decision Tree) Precipitate->Troubleshoot Yes

Caption: A workflow for preparing and using this compound in cell culture.

References

Potential off-target effects of NS13001 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NS13001, a selective positive allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1] It acts by increasing the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[2] This results in membrane hyperpolarization and a reduction in neuronal excitability. This compound shows high selectivity for KCa2.2 and KCa2.3 over KCa2.1 (SK1) and intermediate-conductance (IK) channels.[1]

Q2: What are the known off-target effects of this compound at standard experimental concentrations?

This compound is reported to have a favorable off-target profile compared to other KCa channel modulators like NS309 and CyPPA. Specifically, studies have shown that this compound has no significant effect on hERG channels or voltage-gated sodium channels at concentrations up to 10 µM.

Q3: What are the potential off-target effects of this compound at high concentrations (>10 µM)?

While specific public data from comprehensive safety pharmacology screens at concentrations significantly above 10 µM is limited, it is crucial for researchers to be aware of potential off-target activities when using any small molecule at high concentrations. High concentrations can lead to non-specific binding and modulation of other proteins, including other ion channels, GPCRs, kinases, and enzymes. Researchers should consider performing their own off-target assessments or consulting services like Eurofins' SafetyScreen panels if they intend to use this compound at very high concentrations.[3][4][5]

Q4: Are there any known interactions of this compound with Cereblon (CRBN)?

There is no published evidence to suggest that this compound interacts with Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7][8][9] Compounds containing a glutarimide moiety, such as thalidomide and its analogs, are known to bind to Cereblon. The chemical structure of this compound does not contain this moiety.

Quantitative Data Summary

The following tables summarize the known potency and selectivity of this compound.

Table 1: Potency of this compound on KCa2 Channel Subtypes

Channel SubtypeEC₅₀ (µM)Efficacy (%)
hKCa2.3 (hSK3)0.1491
hKCa2.2 (hSK2)1.690
hKCa2.1 (hSK1)>10Marginal

Data obtained from inside-out patch-clamp experiments on HEK293 cells expressing human KCa channel subtypes.[2]

Table 2: Known Off-Target Activity of this compound

TargetConcentration Tested (µM)Observed Effect
hERG Channelsup to 10No effect
Voltage-gated Sodium Channelsup to 10No effect

Troubleshooting Guide

Issue 1: Inconsistent or no potentiation of KCa2.2/2.3 currents.

  • Potential Cause: Compound precipitation.

    • Solution: this compound has limited aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed 0.1-0.5%. Prepare fresh stock solutions and dilute them in your recording solution immediately before use. Visually inspect the final solution for any signs of precipitation.

  • Potential Cause: Incorrect intracellular calcium concentration.

    • Solution: As a positive allosteric modulator, the effect of this compound is dependent on the presence of intracellular calcium. Ensure your patch pipette solution contains a buffered Ca²⁺ concentration within the working range for KCa2 channels (typically 100-500 nM) to observe potentiation.

  • Potential Cause: Rundown of channel activity.

    • Solution: KCa channel activity can "rundown" in excised patches. Perform recordings promptly after patch excision. Including ATP and GTP in the intracellular solution can sometimes help maintain channel activity.

Issue 2: Unexpected changes in cell firing patterns unrelated to KCa2 channel modulation.

  • Potential Cause: Off-target effects at high concentrations.

    • Solution: If using concentrations significantly above the EC₅₀ for KCa2.2/2.3, consider the possibility of off-target effects. Reduce the concentration of this compound to the lowest effective level for your experiment. If high concentrations are necessary, consider control experiments with cells that do not express KCa2.2/2.3 channels to identify non-specific effects.

  • Potential Cause: Vehicle effects.

    • Solution: Ensure you run appropriate vehicle controls (e.g., the same concentration of DMSO used to dissolve this compound) to rule out any effects of the solvent on your cells.

Experimental Protocols

Protocol 1: Inside-Out Patch-Clamp Electrophysiology

This protocol is for assessing the effect of this compound on KCa2 channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Culture: Culture HEK293 cells stably expressing the KCa2 channel subtype of interest under standard conditions.

  • Solution Preparation:

    • External (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

    • Internal (Bath) Solution (in mM): 140 KCl, 10 HEPES, and a Ca²⁺-EGTA buffer system to achieve the desired free [Ca²⁺] (e.g., 200 nM). Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Electrophysiology:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the external solution.

    • Obtain a gigaohm seal on a cell in the cell-attached configuration.

    • Excise the patch to achieve the inside-out configuration.

    • Perfuse the patch with the internal solution containing the desired free [Ca²⁺].

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit channel currents.

    • After obtaining a stable baseline, perfuse the patch with internal solution containing various concentrations of this compound (and the corresponding vehicle concentration) to determine its effect on channel activity.

Visualizations

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 KCa2 Channel Modulation cluster_2 Downstream Effects Ca_Influx Ca²⁺ Influx (e.g., via NMDARs, VGCCs) CaM Calmodulin (CaM) Ca_Influx->CaM binds KCa2 KCa2.2 / KCa2.3 Channel CaM->KCa2 activates K_Efflux K⁺ Efflux KCa2->K_Efflux This compound This compound This compound->KCa2 positively modulates (increases Ca²⁺ sensitivity) Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound action on KCa2.2/2.3 channels.

Experimental_Workflow Start Start Cell_Culture HEK293 cells expressing KCa2.2 or KCa2.3 Start->Cell_Culture Patch_Clamp Establish inside-out patch-clamp configuration Cell_Culture->Patch_Clamp Baseline Record baseline channel activity at a fixed [Ca²⁺]i Patch_Clamp->Baseline Compound_Application Apply this compound at varying concentrations Baseline->Compound_Application Data_Acquisition Record changes in channel current Compound_Application->Data_Acquisition Analysis Analyze data to determine EC₅₀ and efficacy Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for assessing this compound activity.

Troubleshooting_Logic No_Effect No/Inconsistent Effect of this compound Check_Solubility Check for Compound Precipitation No_Effect->Check_Solubility Is solution clear? Check_Ca Verify Intracellular [Ca²⁺] No_Effect->Check_Ca Is [Ca²⁺]i adequate? Check_Rundown Assess Channel Rundown No_Effect->Check_Rundown Is recording timely? Unexpected_Effect Unexpected Cellular Effects Reduce_Conc Reduce this compound Concentration Unexpected_Effect->Reduce_Conc High concentration? Vehicle_Control Run Vehicle Control Unexpected_Effect->Vehicle_Control Is it the vehicle?

References

Technical Support Center: Assessing the Cytotoxicity of NS13001 in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the potential cytotoxicity of NS13001, a selective positive modulator of SK2/3 calcium-activated potassium channels, in neuronal cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a novel and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes (hSK3 > hSK2 >>> hSK1).[1][2][3] It works by increasing the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[1][2] This modulation can help in normalizing irregular neuronal firing patterns, which has shown therapeutic potential in preclinical models of neurodegenerative diseases like spinocerebellar ataxia type 2 (SCA2).[1][4][5][6]

Q2: Is there any known cytotoxicity associated with this compound?

A2: Current research literature primarily focuses on the therapeutic potential of this compound and does not extensively report on its cytotoxicity in neuronal cell lines. However, as with any compound, it is crucial to experimentally determine its cytotoxic profile in the specific cell line and experimental conditions being used. This guide provides the necessary protocols and troubleshooting for such an assessment.

Q3: Which neuronal cell lines are suitable for testing the cytotoxicity of this compound?

A3: Several human and rodent neuronal cell lines are commonly used for neurotoxicity studies and would be appropriate for assessing this compound. These include:

  • SH-SY5Y (human neuroblastoma): Can be differentiated into a more mature neuronal phenotype.[7][8]

  • PC12 (rat pheochromocytoma): Differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[9]

  • NS-1 (a sub-clone of PC12): Exhibits enhanced differentiation and growth characteristics.[9]

  • Primary Neuronal Cultures: While more complex to maintain, they offer a more biologically relevant model.[10]

The choice of cell line should be guided by the specific research question and the expression of SK2 and SK3 channels in the chosen model.

Q4: What are the standard assays to measure cytotoxicity in neuronal cell lines?

A4: Several robust and well-established assays are available to assess different aspects of cell death:

  • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.[11][12][13]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from damaged cells, indicating a loss of membrane integrity.[11][14][15][16]

  • Caspase-3/7 Assay: Detects apoptosis by measuring the activity of key executioner caspases.[17][18][19]

  • Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM and Ethidium Homodimer-1 to visually differentiate between live and dead cells.[14][20]

Data Presentation

Table 1: Potency of this compound on Human SK Channel Subtypes

Channel SubtypeEC50 for Channel Activation (at 0.2 µM Ca²⁺)EC50 for Ca²⁺ Sensitivity (in the presence of 1 µM this compound)
hSK1> 100 µM0.36 µM
hSK21.8 µM0.18 µM
hSK30.14 µM0.11 µM

Data compiled from Kasumu et al., 2012.[1] This table summarizes the concentration-dependent effects of this compound on the activation of different human SK channel subtypes and its impact on their sensitivity to calcium.

Experimental Protocols & Workflows

Below are detailed methodologies for key cytotoxicity assays.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture Neuronal Cells cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding add_this compound Add this compound at Various Concentrations cell_seeding->add_this compound incubate Incubate for a Defined Period (e.g., 24-72h) add_this compound->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay caspase_assay Caspase-3/7 Assay incubate->caspase_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability plot_data Plot Dose-Response Curves & Determine IC50 calc_viability->plot_data

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to an insoluble purple formazan.

Materials:

  • Neuronal cell line of choice

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Control_Cells) * 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells and this compound as described for the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well clear flat-bottom plates

  • Lysis buffer (often included in the kit for maximum LDH release control)

  • Plate reader (absorbance at ~490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set up three types of controls:

    • Spontaneous LDH release: Vehicle-treated cells.

    • Maximum LDH release: Vehicle-treated cells lysed with lysis buffer 30-45 minutes before the assay endpoint.

    • Background: Medium only.

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[21][22]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.[21][22]

  • Measurement: Read the absorbance at 490 nm.

  • Calculation:

    • First, subtract the background absorbance from all readings.

    • % Cytotoxicity = ((Absorbance_of_Treated - Absorbance_of_Spontaneous) / (Absorbance_of_Maximum - Absorbance_of_Spontaneous)) * 100

Caspase-3/7 Activity Assay Protocol (Apoptosis)

This assay uses a luminogenic or fluorogenic substrate that is cleaved by activated caspase-3 and -7, key executioner enzymes in the apoptotic pathway.

Materials:

  • Cells and this compound as described for the MTT assay

  • Caspase-Glo® 3/7 Assay kit or similar

  • 96-well white-walled plates (for luminescence) or black-walled plates (for fluorescence)

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the appropriate 96-well plate type.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared reagent directly to each well of the 96-well plate. Mix gently by orbital shaking for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

  • Calculation:

    • Fold Increase in Caspase Activity = (Signal_of_Treated_Cells / Signal_of_Control_Cells)

Signaling Pathway Diagram

This compound acts on SK channels, which are key regulators of neuronal calcium homeostasis and firing patterns. Dysregulation of calcium signaling is a known pathway to cytotoxicity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_channel Voltage-gated Ca²⁺ Channels Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Depolarization SK_channel SK2/3 Channel K_efflux K⁺ Efflux SK_channel->K_efflux Opens This compound This compound This compound->SK_channel Positive Modulation Ca_influx->SK_channel Activates Ca_overload Ca²⁺ Overload (Potential Cytotoxic Effect) Ca_influx->Ca_overload Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Reduces Opening Apoptosis Apoptosis Ca_overload->Apoptosis

References

Technical Support Center: Optimizing NS13001 Delivery for Enhanced Brain Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of NS13001 for improved brain bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the brain?

This compound is a novel, potent, and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes (KCa2.2 and KCa2.3).[1][2] In the central nervous system, these channels play a crucial role in regulating neuronal excitability. By enhancing the activity of SK2/3 channels, this compound can help restore normal firing patterns in neurons, which is beneficial in conditions characterized by neuronal hyperexcitability, such as certain types of ataxia.[1]

Q2: What are the known physicochemical properties of this compound relevant to brain bioavailability?

PropertyValueSource
Molecular Formula C₁₇H₁₆ClN₇[2]
Molecular Weight 353.8 g/mol [2]
Solubility in PBS (pH 7.2) 0.3 mg/mL[2]
Solubility in DMSO 20 mg/mL[2]
Solubility in DMF 20 mg/mL[2]
Solubility in Ethanol 0.5 mg/mL[2]

Q3: What is the reported brain and plasma concentration of this compound after oral administration in mice?

In pilot experiments with adult mice, oral administration of 30 mg/kg of this compound resulted in the following concentrations:

Time PointPlasma Concentration (µM)Brain Concentration (µM)Brain-to-Plasma RatioSource
1 hour 16171.06[1]
6 hours 8Not ReportedNot Applicable[1]

This indicates that this compound can cross the blood-brain barrier effectively after oral administration in mice, achieving a brain-to-plasma ratio of approximately 1.[1]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Ratio of this compound

Question: My in vivo experiments are showing a brain-to-plasma concentration ratio for this compound that is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: A low brain-to-plasma ratio suggests suboptimal penetration of this compound across the blood-brain barrier (BBB). Here are some potential causes and troubleshooting steps:

  • Experimental Variability:

    • Dissection and Sample Handling: Ensure rapid and consistent brain harvesting and processing to minimize post-mortem drug degradation. Brain tissue should be immediately frozen on dry ice or in liquid nitrogen.

    • Contamination: Be meticulous in removing all blood vessels from the brain surface to avoid contamination of the brain homogenate with blood, which can artificially inflate the perceived brain concentration if the plasma concentration is high.

  • Physiological Factors:

    • Efflux Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). Consider co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) to assess the impact of efflux on brain penetration.

    • Plasma Protein Binding: High plasma protein binding can reduce the free fraction of this compound available to cross the BBB. While specific data for this compound is not available, this is a common factor for many small molecules.

  • Formulation and Administration:

    • Incomplete Solubilization: For oral administration, ensure this compound is fully solubilized or in a stable suspension to maximize absorption from the GI tract. For intravenous administration, ensure the formulation is suitable for injection and does not precipitate in the bloodstream.

    • Route of Administration: Oral bioavailability can be influenced by first-pass metabolism.[3][4] Consider alternative routes of administration, such as intraperitoneal or intravenous injection, to bypass the gastrointestinal tract and liver metabolism, which may increase systemic exposure and subsequently brain concentration.

Issue 2: High Inter-Animal Variability in Brain Concentrations

Question: I am observing high variability in the brain concentrations of this compound between different animals in the same experimental group. What could be causing this and how can I minimize it?

Answer: High inter-animal variability is a common challenge in in vivo studies and can be attributed to several factors:

  • Animal-Specific Factors:

    • Genetics and Health Status: Use animals from a reputable supplier with a consistent genetic background. Ensure all animals are healthy and free of any underlying conditions that could affect drug metabolism or BBB integrity.

    • Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption and distribution. Handle animals consistently and allow for an acclimatization period before experiments.

  • Experimental Procedure:

    • Dosing Accuracy: Ensure precise and consistent dosing for each animal, especially when working with small volumes. For oral gavage, verify correct placement to ensure the full dose is delivered to the stomach.

    • Timing of Sample Collection: Adhere to a strict timeline for sample collection post-dosing, as drug concentrations in the brain and plasma can change rapidly.

    • Fasting State: The presence or absence of food can significantly impact the oral absorption of some drugs.[3][4] Standardize the fasting period for all animals before oral administration.

  • Data Analysis:

    • Outliers: While it is important to investigate the cause of variability, use appropriate statistical methods to identify and handle outliers in your data.

Experimental Protocols

Protocol 1: Quantification of this compound in Brain Tissue via LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from brain tissue. Optimization may be required based on the specific equipment and reagents available.

  • Brain Tissue Homogenization:

    • Accurately weigh the frozen brain tissue.

    • Add a 3-fold volume of ice-cold homogenization buffer (e.g., PBS pH 7.4) to the tissue in a suitable tube.

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater or ultrasonic homogenizer) until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • To a known volume of brain homogenate (e.g., 100 µL), add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted this compound.

  • Sample Analysis by LC-MS/MS:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

    • Inject the reconstituted sample into the LC-MS/MS system for quantification. A standard curve of this compound in blank brain homogenate should be prepared and processed in the same manner to ensure accurate quantification.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Brain Bioavailability cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis dosing Administer this compound (e.g., Oral Gavage) blood Collect Blood Sample dosing->blood brain Harvest Brain Tissue dosing->brain plasma Isolate Plasma blood->plasma homogenize Homogenize Brain brain->homogenize extract_plasma Extract this compound from Plasma plasma->extract_plasma extract_brain Extract this compound from Brain homogenize->extract_brain lcms LC-MS/MS Quantification extract_plasma->lcms extract_brain->lcms data Data Analysis (Brain-to-Plasma Ratio) lcms->data

Caption: Workflow for in vivo assessment of this compound brain bioavailability.

Troubleshooting_Low_Brain_Uptake Troubleshooting Low Brain-to-Plasma Ratio cluster_experimental Experimental Procedure cluster_physiological Physiological Factors cluster_formulation Formulation & Administration start Low Brain-to-Plasma Ratio Observed check_dissection Review Brain Dissection & Sample Handling start->check_dissection check_contamination Assess Blood Contamination start->check_contamination check_efflux Investigate Efflux Transporter Involvement start->check_efflux check_protein_binding Evaluate Plasma Protein Binding start->check_protein_binding check_solubility Verify Formulation Solubility/Stability start->check_solubility check_route Consider Alternative Administration Route start->check_route

Caption: Key areas to investigate when troubleshooting low brain uptake of this compound.

References

Long-term stability of NS13001 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NS13001. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this selective SK2/SK3 channel positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions in DMSO?

A1: There are conflicting reports from various suppliers regarding the long-term stability of this compound in DMSO at -20°C. To ensure the integrity of your experiments, we recommend preparing fresh solutions for each experiment. If short-term storage is necessary, a conservative approach is advised. Based on available data, storing aliquots at -80°C for up to 6 months is the most reliable method for preserving the compound's activity. For storage at -20°C, it is recommended to use the solution within one month.[1][2][3] Always protect the solution from light and moisture.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically SK2 (KCa2.2) and SK3 (KCa2.3).[1][4] It acts by increasing the apparent sensitivity of these channels to intracellular calcium ions (Ca²⁺). This leads to channel activation at lower Ca²⁺ concentrations, resulting in potassium ion efflux and hyperpolarization of the cell membrane. This modulation of neuronal excitability makes this compound a valuable tool for studying neurological disorders like spinocerebellar ataxia.[5]

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound has been successfully used in in vivo studies in mouse models.[5] It can be administered orally, and it has been shown to cross the blood-brain barrier.[5] When preparing this compound for in vivo administration, it is often dissolved in a vehicle such as DMSO and then further diluted in a suitable solution like saline with additives (e.g., PEG300, Tween-80, or SBE-β-CD) to improve solubility and bioavailability.[1] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]

Q4: What are the EC₅₀ values for this compound on SK channels?

A4: The half-maximal effective concentrations (EC₅₀) for this compound are approximately 1.8 μM for SK2 channels and 0.14 μM for SK3 channels.[1][3] It shows significantly lower potency for SK1 channels (EC₅₀ > 100 μM).[1]

Stability of this compound in DMSO at -20°C

The stability of this compound in DMSO at -20°C varies among suppliers. Below is a summary of the available data. Given the discrepancies, it is highly recommended to aliquot stock solutions and minimize freeze-thaw cycles. For critical experiments, preparing fresh solutions is the best practice.

Supplier/SourceRecommended Storage Duration at -20°C in DMSO
MedchemExpress1 month[1]
ShellChemUse within 3 months[2]
Probechem6 months ("in solvent")[3]
APExBIOLong-term storage not recommended; use soon after preparation[6]
Tocris Bioscience (General Guide)Generally useable for up to one month[7]

Signaling Pathway of this compound

This compound positively modulates SK2 and SK3 channels, which are activated by intracellular calcium. This diagram illustrates the signaling pathway.

NS13001_Signaling_Pathway cluster_membrane Cell Membrane SK_channel SK2/SK3 Channel K_efflux K⁺ Efflux SK_channel->K_efflux Mediates Ca_entry Ca²⁺ Influx (e.g., via VGCCs, NMDARs) Ca Intracellular Ca²⁺ Ca_entry->Ca Increases This compound This compound This compound->SK_channel Positive Allosteric Modulation Ca->SK_channel Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Results in

Caption: Signaling pathway of this compound as a positive allosteric modulator of SK2/SK3 channels.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the use of this compound in whole-cell patch-clamp recordings to study its effect on SK channel currents.

Experimental Workflow:

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 expressing SK channels or primary neurons) D Obtain Gigaohm Seal and Establish Whole-Cell Configuration A->D B Prepare Recording Solutions (Internal and External) B->D C Pull and Fire-Polish Patch Pipettes (2-5 MΩ) C->D E Record Baseline SK Currents (Voltage-clamp mode) D->E G Bath-apply this compound at desired concentrations E->G F Prepare this compound Working Solution (Dilute from DMSO stock) F->G H Record SK Currents in the presence of this compound G->H I Washout with External Solution H->I J Record Recovery of SK Currents I->J K Data Analysis (Current amplitude, kinetics) J->K Troubleshooting_Logic Start Inconsistent or No Effect of this compound Degradation Check Compound Stability (Prepare fresh/aliquot) Start->Degradation Concentration Verify Concentration (Recalculate/Dose-response) Start->Concentration Expression Confirm Target Expression (PCR/Western/Apamin) Start->Expression Calcium Check Intracellular Ca²⁺ (Buffer calculation) Start->Calcium Solubility Assess Solubility (Visual inspection/Sonication) Start->Solubility Outcome_Success Problem Resolved Degradation->Outcome_Success Outcome_Fail Problem Persists (Consult further) Degradation->Outcome_Fail Concentration->Outcome_Success Concentration->Outcome_Fail Expression->Outcome_Success Expression->Outcome_Fail Calcium->Outcome_Success Calcium->Outcome_Fail Solubility->Outcome_Success Solubility->Outcome_Fail

References

How to minimize variability in NS13001 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving NS13001.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, with selectivity for SK3 and SK2 subtypes over SK1. It acts by increasing the apparent Ca2+ sensitivity of these channels, meaning the channels can be activated at lower intracellular calcium concentrations.

Q2: What are the most common sources of variability in this compound in vitro experiments?

A2: The most common sources of variability in in vitro assays with this compound include inconsistent cell health and passage number, inaccurate pipetting, fluctuations in incubator conditions (temperature, CO2, humidity), and variability in reagent preparation, particularly the concentration of intracellular calcium.[1][2][3] Edge effects in multi-well plates can also contribute to variability.[1][4]

Q3: How critical is the intracellular Ca2+ concentration for this compound activity?

A3: The intracellular Ca2+ concentration is highly critical. This compound's potency is dependent on the presence of Ca2+. Therefore, maintaining a stable and accurate free Ca2+ concentration in your experimental buffers is paramount for reproducible results.

Q4: What are the key considerations for minimizing variability in in vivo studies with this compound?

A4: For in vivo experiments, key considerations include proper randomization and blinding of animal groups, consistent drug formulation and administration routes, and controlling for biological variables such as age, sex, and genetic background of the animal model.[5] Monitoring the animal's physiological state is also crucial.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during this compound experiments.

Issue 1: High Variability in Electrophysiology Recordings (e.g., Patch-Clamp)

High variability in electrophysiology data can mask the true effect of this compound. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Gigaseal Formation Ensure the pipette tip is clean and polished. Use high-quality glass capillaries. Maintain a slight positive pressure when approaching the cell to prevent debris from clogging the tip.[6]
Variable Pipette Resistance Use a consistent pulling protocol to fabricate pipettes with a narrow range of resistance (e.g., 3-5 MΩ). Regularly check the resistance of your pipettes.[7]
Fluctuations in Intracellular Ca2+ Prepare fresh internal solution daily with a precisely calculated free Ca2+ concentration using a calcium chelator like BAPTA or EGTA. Ensure all components of the internal solution are fully dissolved.
Unhealthy Cells Use cells from a consistent and low passage number. Ensure proper cell culture conditions and avoid overgrown or sparse cultures. Visually inspect cells for healthy morphology before starting an experiment.[7]
Electrical Noise Ensure proper grounding of all equipment. Use a Faraday cage to shield the setup from external electrical interference. Check for and eliminate any ground loops.[6]
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Fluorescence-based Ion Flux Assays)
Potential Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate pipettes regularly. Use a consistent pipetting technique (e.g., speed, immersion depth). For multi-well plates, use a multichannel pipette or automated liquid handler for reagent addition.[1]
Uneven Cell Seeding Ensure a single-cell suspension before seeding by gently triturating. Seed cells in the center of the well and gently swirl the plate to ensure even distribution. Avoid using the outer wells of the plate, which are prone to edge effects.[1][4]
Reagent Instability Prepare fresh this compound stock solutions and dilutions for each experiment. Protect stock solutions from light and store them at the recommended temperature.
Incubator Fluctuations Use a calibrated incubator and monitor temperature and CO2 levels. Minimize the frequency and duration of door openings.[1]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can alter cellular physiology and response to compounds.[3]

Experimental Protocols

Key Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines the key steps for assessing the effect of this compound on SK channel currents.

  • Cell Preparation:

    • Culture cells stably expressing the SK channel subtype of interest (e.g., HEK293-hSK3) on glass coverslips.

    • Use cells at 70-80% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 300 nM), 2 Mg-ATP (pH 7.2 with KOH).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage steps or ramps to elicit SK channel currents.

  • This compound Application:

    • Establish a stable baseline recording.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the changes in current amplitude.

  • Data Analysis:

    • Measure the current amplitude before and after this compound application.

    • Construct dose-response curves to determine the EC50 of this compound.

Visualizations

NS13001_Signaling_Pathway cluster_membrane Cell Membrane SK_channel SK2/SK3 Channel Channel_activation Channel Activation SK_channel->Channel_activation Ca_influx Increased Intracellular Ca2+ Ca_influx->SK_channel binds This compound This compound This compound->SK_channel allosterically modulates K_efflux K+ Efflux Channel_activation->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

This compound Signaling Pathway

Troubleshooting_Workflow Start High Variability in this compound Results Check_Reagents Verify Reagent Quality (this compound, Buffers, etc.) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Morphology) Start->Check_Cells Check_Protocol Review Experimental Protocol (Pipetting, Incubation) Start->Check_Protocol Check_Equipment Calibrate and Check Equipment Functionality Start->Check_Equipment Problem_Identified Problem Identified & Resolved Check_Reagents->Problem_Identified Issue Found No_Issue_Found No Obvious Issue Found Check_Reagents->No_Issue_Found No Issue Check_Cells->Problem_Identified Issue Found Check_Cells->No_Issue_Found No Issue Check_Protocol->Problem_Identified Issue Found Check_Protocol->No_Issue_Found No Issue Check_Equipment->Problem_Identified Issue Found Check_Equipment->No_Issue_Found No Issue Consult_Expert Consult with Technical Support No_Issue_Found->Consult_Expert

Troubleshooting Workflow

References

Identifying and mitigating NS13001-induced artifacts in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NS13001

Welcome to the technical support center for this compound. This resource is designed to help you identify and mitigate potential artifacts and unexpected results in your assays when using this compound, a potent and selective inhibitor of the MEK1/2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the ATP pocket of these kinases, it prevents the phosphorylation and activation of downstream targets ERK1 and ERK2, thereby inhibiting the canonical MAPK/ERK signaling cascade.

Q2: In which assays is this compound expected to show activity?

A2: this compound is primarily designed for use in cell-based assays to probe the function of the MAPK/ERK pathway. Its activity can be measured in assays that quantify ERK1/2 phosphorylation (e.g., Western Blot, ELISA), cell proliferation (e.g., MTS, CellTiter-Glo®), or gene expression of downstream targets.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is highly selective for MEK1/2, cross-reactivity with other kinases at high concentrations (>10 µM) has been observed in broad-panel kinase screening. See the troubleshooting guide below for mitigating potential off-target effects.

Q4: Does this compound interfere with common assay detection methods?

A4: this compound has been shown to interfere with some ATP-based luminescence assays (e.g., CellTiter-Glo®) at concentrations above 20 µM due to its ATP-competitive nature. It is not known to have intrinsic fluorescent properties that would interfere with fluorescence-based assays.

Troubleshooting Guides

This section provides guidance on specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 values in Cell Viability Assays

You may observe that the half-maximal inhibitory concentration (IC50) of this compound on cell viability varies significantly between different assay methods.

Possible Cause:

  • Assay Interference: At higher concentrations, this compound can directly inhibit the luciferase enzyme in ATP-based viability assays (e.g., CellTiter-Glo®), leading to an artificially potent IC50 value. Assays based on metabolic activity (e.g., MTS, resazurin) are generally not affected by this mechanism.

Mitigation Strategies:

  • Use a Non-Luminescent Assay: Validate your findings using an orthogonal method that does not rely on ATP and luciferase, such as an MTS or crystal violet assay.

  • Lower this compound Concentration: If possible, perform the assay within a concentration range where this compound does not interfere with the assay reagents.

  • Control for Assay Interference: Include a control plate where this compound is added to the assay medium at the time of readout to quantify its direct effect on the assay components.

Data Comparison:

Assay TypeCell LineThis compound IC50 (µM)Notes
CellTiter-Glo®HeLa0.8Potential interference at >20 µM
MTS AssayHeLa5.2No direct assay interference observed
Western Blot (p-ERK)HeLa0.5Target engagement, not viability
Issue 2: Unexpected Phenotypes at High Concentrations

At concentrations significantly above the IC50 for MEK1/2 inhibition, you might observe cellular phenotypes that are not consistent with MAPK/ERK pathway inhibition, such as unexpected changes in cell morphology or apoptosis.

Possible Cause:

  • Off-Target Kinase Inhibition: High concentrations of this compound may inhibit other kinases that play roles in cell structure or survival, leading to confounding results.

Mitigation Strategies:

  • Titrate this compound Carefully: Determine the lowest effective concentration that achieves maximal inhibition of ERK phosphorylation via Western Blot. Use this concentration for phenotypic assays.

  • Use a Structurally Unrelated MEK Inhibitor: To confirm that the observed phenotype is due to MEK1/2 inhibition, repeat the experiment with a different, structurally unrelated MEK inhibitor.

  • Perform Rescue Experiments: If possible, express a constitutively active form of a downstream effector (e.g., ERK2) to see if it rescues the observed phenotype.

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Inhibition

This protocol is used to determine the effective concentration of this compound for inhibiting MEK1/2 activity in cells.

Methodology:

  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with a serum-free medium and incubate for 12-24 hours.

  • This compound Treatment: Treat the cells with a dose-response of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1 hour.

  • Stimulation: Stimulate the cells with a known activator of the MAPK/ERK pathway (e.g., 100 ng/mL EGF or 10% FBS) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

Visualizations

Below are diagrams illustrating key concepts related to this compound.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Troubleshooting_Workflow Start Inconsistent IC50 in Cell Viability Assays CheckAssay Is the assay ATP-based (e.g., CellTiter-Glo®)? Start->CheckAssay UseOrthogonal Validate with an orthogonal assay (e.g., MTS, Crystal Violet) CheckAssay->UseOrthogonal Yes DifferentIssue Issue likely not due to assay interference CheckAssay->DifferentIssue No InterferenceControl Run an interference control (add this compound at readout) UseOrthogonal->InterferenceControl ResultConsistent Are results now consistent? InterferenceControl->ResultConsistent ProblemSolved Problem Solved: Artifact Identified ResultConsistent->ProblemSolved Yes ContactSupport Further Investigation Needed: Contact Technical Support ResultConsistent->ContactSupport No

Caption: Troubleshooting workflow for inconsistent IC50 values with this compound.

Validation & Comparative

A Comparative Guide to SK Channel Modulators: NS13001 vs. CyPPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective modulation of small-conductance calcium-activated potassium (SK) channels presents a promising therapeutic avenue for various neurological disorders. This guide provides a detailed comparison of two prominent SK channel positive modulators, NS13001 and CyPPA, summarizing their performance based on available experimental data.

Introduction to SK Channel Modulators

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability. Their activation by intracellular calcium leads to membrane hyperpolarization, which in turn modulates action potential firing frequency and patterns. Positive allosteric modulators of SK channels enhance their activity, offering a potential strategy for treating conditions characterized by neuronal hyperexcitability, such as certain types of ataxia.[1][2][3][4]

This compound and CyPPA are two such modulators that exhibit selectivity for the SK2 and SK3 subtypes over the SK1 subtype.[5][6][7] Notably, this compound was developed through an optimization program based on the chemical structure of CyPPA.[5][8][9] This has resulted in this compound displaying a higher potency compared to its predecessor.[5][8]

Mechanism of Action

Both this compound and CyPPA act as positive allosteric modulators of SK channels.[5][8] Their primary mechanism involves increasing the apparent sensitivity of the channel to intracellular calcium (Ca2+).[5][6][8] This means that in the presence of these modulators, a lower concentration of intracellular Ca2+ is required to open the SK channel. This leads to a more pronounced and prolonged afterhyperpolarization following an action potential, thereby reducing neuronal firing rates.[1][2] The modulators are thought to bind to a pocket formed at the interface between the calmodulin (CaM) and the SK channel protein.[8]

cluster_Neuron Neuron Ca_influx Ca2+ Influx (e.g., via VGCCs) Ca_i ↑ Intracellular [Ca2+] Ca_influx->Ca_i CaM Calmodulin (CaM) Ca_i->CaM SK_channel SK Channel (SK2/SK3) CaM->SK_channel Binds K_efflux K+ Efflux SK_channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Modulator This compound or CyPPA Modulator->SK_channel Positive Allosteric Modulation (↑ Ca2+ Sensitivity)

Figure 1: Simplified signaling pathway of SK channel modulation by this compound and CyPPA.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and CyPPA based on electrophysiological studies.

ParameterThis compoundCyPPAReference(s)
EC50 (hSK3) 0.14 µM5.6 µM[5][9][10]
EC50 (hSK2) 1.6 - 1.8 µM14 µM[5][9][10]
EC50 (hSK1) > 100 µMInactive[5][9][10]
IK Channels No activating effectInactive[5][10]
Selectivity SK3 > SK2 >>> SK1SK3 > SK2 >>> SK1[5][6][8]

As the data indicates, this compound is significantly more potent than CyPPA in activating both SK2 and SK3 channels. Both compounds show negligible activity at SK1 and IK channels, highlighting their selectivity.

Experimental Protocols

The following is a representative protocol for characterizing the effects of SK channel modulators using patch-clamp electrophysiology, based on methodologies described in the literature.[5][6][11][12]

cluster_Workflow Electrophysiological Workflow Cell_Culture Cell Culture (e.g., HEK293 cells stably expressing hSK1, hSK2, or hSK3) Patch_Clamp Whole-Cell or Inside-Out Patch-Clamp Recording Cell_Culture->Patch_Clamp Baseline Establish Baseline Current (Control Solution) Patch_Clamp->Baseline Application Bath Application of This compound or CyPPA (Varying Concentrations) Baseline->Application Data_Acquisition Record Channel Activity (Current-Voltage Relationships, Ca2+ Activation Curves) Application->Data_Acquisition Analysis Data Analysis (EC50 Determination, Hill Coefficient) Data_Acquisition->Analysis

Figure 2: General experimental workflow for comparing SK channel modulators.
Detailed Methodology: Inside-Out Patch-Clamp Electrophysiology

This technique allows for the direct application of compounds to the intracellular face of the cell membrane, which is ideal for studying the calcium-dependent activation of SK channels.

1. Cell Preparation:

  • HEK293 cells stably expressing human SK1, SK2, or SK3 channels are cultured under standard conditions.

  • Cells are passaged and plated onto glass coverslips 24-48 hours before the experiment.

2. Solutions:

  • Pipette (extracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with KOH.

  • Bath (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA, pH adjusted to 7.2 with KOH.

  • Compound stock solutions: this compound and CyPPA are dissolved in DMSO to create high-concentration stock solutions, which are then diluted to the final desired concentrations in the bath solution on the day of the experiment.

3. Recording Procedure:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.

  • Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries.

  • After establishing a gigaohm seal on a cell, the patch is excised to achieve the inside-out configuration.

  • The intracellular face of the patch is then perfused with the bath solution containing different concentrations of Ca2+ and the test compound (this compound or CyPPA).

  • Currents are recorded in response to voltage ramps or steps.

4. Data Analysis:

  • The concentration-response curves for this compound and CyPPA are generated by plotting the normalized current amplitude against the compound concentration.

  • The data is fitted to the Hill equation to determine the EC50 (the concentration at which the compound elicits a half-maximal response) and the Hill coefficient.

  • To assess the effect on calcium sensitivity, Ca2+ activation curves are generated in the absence and presence of a fixed concentration of the modulator. The shift in the EC50 for Ca2+ is then quantified.

Conclusion

Both this compound and CyPPA are valuable research tools for investigating the physiological and pathophysiological roles of SK2 and SK3 channels. The available data clearly indicates that this compound is a more potent positive modulator of these channels compared to CyPPA. This enhanced potency may translate to greater efficacy in in vivo models and potentially in future therapeutic applications. The choice between these two modulators will likely depend on the specific requirements of the experiment, with this compound being the preferred compound when higher potency is desired. Researchers should consider the detailed experimental protocols provided to ensure robust and reproducible results when comparing these and other SK channel modulators.

References

A Comparative Analysis of NS13001 and NS309: Potency and Selectivity in KCa Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the robust investigation of biological pathways and the development of novel therapeutics. This guide provides a detailed comparison of two well-characterized modulators of small-conductance calcium-activated potassium (KCa2.x or SK) and intermediate-conductance calcium-activated potassium (KCa3.1 or IK) channels: NS13001 and NS309. We present a comprehensive overview of their potency, selectivity, and off-target effects, supported by experimental data and detailed methodologies.

This compound and NS309 are both positive allosteric modulators of SK/IK channels, meaning they enhance the channels' sensitivity to intracellular calcium, thereby increasing potassium efflux and causing membrane hyperpolarization. However, their distinct selectivity profiles make them suitable for different research applications. This compound was developed as a more selective modulator, building upon the pharmacological profile of its predecessors.

Potency and Selectivity: A Head-to-Head Comparison

The potency and selectivity of this compound and NS309 have been characterized using electrophysiological techniques on human KCa channel subtypes expressed in HEK293 cells. The half-maximal effective concentrations (EC50) for channel activation and the half-maximal inhibitory concentrations (IC50) for off-target effects are summarized below.

KCa Channel Activation
CompoundhSK1 (EC50)hSK2 (EC50)hSK3 (EC50)hIK (EC50)
This compound > 10 µM[1]1.6 µM[1]0.14 µM[1]No activating effect[2]
NS309 ~0.6 µM0.62 µM[3]0.3 µM[3][4]~0.02 µM

Note: Lower EC50 values indicate higher potency.

The data clearly illustrates the differing selectivity profiles. NS309 is a potent pan-activator of SK and IK channels, with a preference for the IK subtype.[2][4] In contrast, this compound demonstrates marked selectivity for the SK3 and SK2 subtypes, with negligible activity at SK1 and IK channels.[1][2] This makes this compound a more precise tool for studying the specific roles of SK2 and SK3 channels.

Off-Target Effects

A critical consideration in drug development and pharmacological research is the potential for off-target activity.

CompoundOff-TargetIC50
This compound hERG> 10 µM[2]
Voltage-gated sodium channels> 10 µM[2]
NS309 hERG1.3 µM[2]

This compound exhibits a superior safety profile with no observed off-target effects on hERG or voltage-gated sodium channels at concentrations up to 10 µM.[2] Conversely, NS309 has been shown to block the hERG channel in the micromolar range, a significant consideration due to the potential for cardiac arrhythmias.[2]

Mechanism of Action: Allosteric Modulation

Both this compound and NS309 act as positive allosteric modulators of KCa channels. They bind to a site on the channel-calmodulin complex, distinct from the calcium binding site, and increase the apparent affinity of the channel for intracellular calcium. This leads to channel opening at lower intracellular calcium concentrations than would normally be required.

cluster_membrane Cell Membrane KCa KCa Channel (SK/IK) Hyperpolarization Membrane Hyperpolarization KCa->Hyperpolarization K⁺ efflux CaM Calmodulin (CaM) CaM->KCa activates Ca Ca²⁺ Ca->CaM binds Modulator This compound or NS309 Modulator->KCa binds & enhances Ca²⁺ sensitivity

Signaling pathway of KCa channel modulation.

Experimental Protocols

The data presented in this guide were primarily generated using patch-clamp electrophysiology on HEK293 cells stably or transiently expressing specific human KCa channel subtypes.

Inside-Out Patch-Clamp Electrophysiology

This technique is used to directly assess the effect of compounds on the intracellular face of the ion channel.

Methodology:

  • Cell Culture: HEK293 cells are cultured under standard conditions and transfected with the cDNA for the desired KCa channel subtype (e.g., hSK1, hSK2, hSK3, or hIK).

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.

  • Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the micropipette and the cell membrane.

  • Patch Excision: The pipette is retracted to excise a patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).

  • Solution Exchange: The excised patch is perfused with a series of bath solutions containing different concentrations of the test compound (this compound or NS309) and a fixed, sub-maximal concentration of free Ca²⁺.

  • Data Acquisition: Channel activity is recorded in response to voltage ramps or steps. The current is measured, and concentration-response curves are generated to determine the EC50 values.

A HEK293 cells expressing target KCa channel C Form Giga-seal on cell membrane A->C B Prepare patch pipette with intracellular solution B->C D Retract pipette to excise 'inside-out' patch C->D E Perfuse patch with bath solution containing varying [Compound] and fixed [Ca²⁺] D->E F Apply voltage protocol and record current E->F G Analyze data and generate concentration-response curve F->G H Determine EC50 value G->H

Workflow for inside-out patch-clamp experiments.

Conclusion

  • NS309 is a potent, non-selective activator of SK and IK channels. Its broad activity makes it useful for studies where general KCa channel activation is desired. However, its off-target hERG activity necessitates careful consideration in experimental design and interpretation, particularly in cardiovascular research.

  • This compound offers a significant advantage in terms of selectivity. Its potent activation of SK3 and SK2 channels, with minimal to no effect on SK1 and IK channels, allows for the targeted investigation of these specific subtypes.[1][2] Furthermore, its clean off-target profile enhances the reliability of experimental findings.[2]

The choice between this compound and NS309 will ultimately depend on the specific research question. For studies requiring subtype-selective modulation of SK2/3 channels and a lower risk of confounding off-target effects, this compound is the superior choice. For broader investigations of SK/IK channel function where pan-activation is acceptable, NS309 remains a useful tool, provided its hERG liability is taken into account.

References

A Comparative Analysis of NS13001 and Riluzole for the Treatment of Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NS13001 and riluzole, two therapeutic compounds investigated for the treatment of ataxia. While direct comparative studies are not yet available, this document synthesizes the existing preclinical and clinical data to offer an objective overview of their respective mechanisms of action, efficacy, and experimental foundations.

At a Glance: this compound vs. Riluzole

FeatureThis compoundRiluzole
Primary Mechanism Positive modulator of SK2/3 calcium-activated potassium channelsGlutamate modulator with anti-excitotoxic properties
Development Stage for Ataxia Preclinical (mouse models)Clinical trials (human patients)
Primary Ataxia Indication Studied Spinocerebellar Ataxia Type 2 (SCA2)Various hereditary ataxias, including Spinocerebellar Ataxias (SCAs) and Friedreich's Ataxia (FRDA)
Reported Efficacy Significant beneficial effects on motor coordination in a mouse model of SCA2[1]Mixed results in clinical trials, with some studies showing significant improvement in ataxia rating scales and others showing no benefit.[2][3][4][5]

Mechanism of Action

The therapeutic approaches of this compound and riluzole for ataxia target distinct cellular pathways involved in neuronal function.

This compound: This novel compound is a potent and selective positive allosteric modulator of the SK2 and SK3 subtypes of small-conductance calcium-activated potassium (SK) channels.[1] In ataxias such as SCA2, Purkinje cells in the cerebellum exhibit irregular firing patterns.[1] By activating SK2/3 channels, this compound helps to restore the regular pacemaker activity of these neurons, which is crucial for proper motor coordination.[1][6]

NS13001_Mechanism cluster_Neuron Purkinje Cell in Ataxia Ca_influx Increased Intracellular Ca2+ SK_channel SK2/3 Channel Ca_influx->SK_channel Activates K_efflux Increased K+ Efflux SK_channel->K_efflux This compound This compound This compound->SK_channel Positive Modulation Repolarization Membrane Repolarization K_efflux->Repolarization Firing Restoration of Regular Firing Repolarization->Firing

Caption: this compound Signaling Pathway.

Riluzole: The precise mechanism of riluzole in ataxia is not fully understood, but it is primarily recognized as a glutamate modulator with neuroprotective properties.[2][7] Its therapeutic effects are thought to stem from the reduction of glutamate-mediated excitotoxicity, a process implicated in various neurodegenerative diseases.[7] Riluzole is believed to act through multiple mechanisms, including the inhibition of glutamate release, inactivation of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[2][8][9][10]

Riluzole_Mechanism cluster_Synapse Glutamatergic Synapse cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Riluzole_pre Riluzole Na_channel Voltage-gated Na+ channels Riluzole_pre->Na_channel Inhibits Glutamate_release Glutamate Release Na_channel->Glutamate_release Triggers Glutamate Glutamate Riluzole_post Riluzole NMDA_receptor NMDA Receptor Riluzole_post->NMDA_receptor Antagonizes Excitotoxicity Reduced Excitotoxicity NMDA_receptor->Excitotoxicity Glutamate->NMDA_receptor Activates

Caption: Riluzole Signaling Pathway.

Efficacy Data

This compound: Preclinical Data in a Mouse Model of SCA2

A key study evaluated the efficacy of this compound in a transgenic mouse model of Spinocerebellar Ataxia Type 2 (SCA2-58Q). The data below summarizes the significant improvements observed in motor coordination.

Behavioral TestVehicle-treated SCA2 mice (Mean ± SEM)This compound-treated SCA2 mice (Mean ± SEM)Wild-type mice (Mean ± SEM)p-value (this compound vs. Vehicle)
Rotarod Performance (latency to fall, seconds) 45.6 ± 7.8100.2 ± 16.5126.3 ± 10.3< 0.05
Beam Walking Test (number of foot slips) 4.1 ± 0.51.9 ± 0.30.8 ± 0.2< 0.01

Data adapted from Kasumu et al., 2012.[1]

Riluzole: Clinical Trial Data in Hereditary Ataxias

The efficacy of riluzole has been assessed in several clinical trials with patients having various forms of hereditary ataxia. The results have been variable across studies.

Table 2a: Positive Efficacy Results for Riluzole

StudyAtaxia PopulationPrimary Outcome MeasureRiluzole Group ChangePlacebo Group Changep-value
Ristori et al., 2010[5]Mixed cerebellar ataxiasMean change in ICARS score-7.05 ± 4.96+0.16 ± 2.65< 0.001
Romano et al., 2015[11]SCAs and Friedreich's AtaxiaProportion of patients with ≥1 point SARA score improvement50%11%0.002

Table 2b: Non-significant Efficacy Results for Riluzole

StudyAtaxia PopulationPrimary Outcome MeasureRiluzole Group ChangePlacebo Group Changep-value
Coarelli et al., 2022[3]Spinocerebellar Ataxia Type 2 (SCA2)Proportion of patients with ≥1 point SARA score improvement32%39%0.75

Experimental Protocols

Key Preclinical Study of this compound

The study by Kasumu et al. (2012) investigated the effect of this compound on a transgenic mouse model of SCA2.[1]

  • Animal Model: Transgenic mice expressing the human ataxin-2 gene with an expanded polyglutamine tract (SCA2-58Q).

  • Treatment: this compound was administered orally at a dose of 30 mg/kg/day mixed with the food for 4 months, starting at 6 months of age.

  • Behavioral Analysis: Motor coordination and balance were assessed using the rotarod test and the beam walking test.

  • Electrophysiology: Cerebellar slices were prepared from SCA2 transgenic mice to record the firing activity of Purkinje cells and assess the effect of this compound on restoring regular pacemaker activity.

NS13001_Workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups (4 months) cluster_assessment Assessment SCA2_mice SCA2-58Q Transgenic Mice (6 months old) NS13001_group This compound (30 mg/kg/day, oral) SCA2_mice->NS13001_group Vehicle_group Vehicle Control SCA2_mice->Vehicle_group WT_group Wild-Type Control SCA2_mice->WT_group Behavior Behavioral Testing (Rotarod, Beam Walk) NS13001_group->Behavior Electrophysiology Electrophysiology (Purkinje Cell Firing) NS13001_group->Electrophysiology Vehicle_group->Behavior WT_group->Behavior

Caption: Experimental Workflow for this compound Preclinical Study.
Representative Clinical Trial of Riluzole

The ATRIL trial by Coarelli et al. (2022) was a multicenter, randomized, double-blind, placebo-controlled study.[3][12]

  • Participants: 45 patients with Spinocerebellar Ataxia Type 2 (SCA2).

  • Intervention: Patients were randomly assigned to receive either riluzole (50 mg twice daily, orally) or a placebo for 12 months.[12]

  • Primary Endpoint: The proportion of patients with an improvement of at least one point on the Scale for the Assessment and Rating of Ataxia (SARA) score after 12 months of treatment.[3]

  • Secondary Endpoints: Included changes in the Composite Cerebellar Functional Severity Score (CCFS), Inventory of Non-Ataxia Signs (INAS), and brain imaging.[4]

Riluzole_Workflow cluster_recruitment Patient Recruitment cluster_randomization Randomization (Double-Blind) cluster_followup Follow-up (12 months) Patients 45 SCA2 Patients Riluzole_group Riluzole (50mg twice daily) Patients->Riluzole_group Placebo_group Placebo Patients->Placebo_group Assessment Clinical Assessment (SARA, CCFS, INAS) Radiological Assessment Riluzole_group->Assessment Placebo_group->Assessment

Caption: Experimental Workflow for a Riluzole Clinical Trial.

Summary and Future Directions

This compound and riluzole represent two distinct therapeutic strategies for ataxia. This compound, with its targeted mechanism of action on SK2/3 channels, has shown promise in a preclinical model of SCA2 by directly addressing the electrophysiological abnormalities of Purkinje cells.[1] Further investigation is required to determine its safety and efficacy in human subjects.

Riluzole, a glutamate modulator, has been extensively studied in clinical trials for various hereditary ataxias.[2] The results, however, have been inconsistent, with some studies demonstrating a modest benefit while others, particularly in SCA2, have not shown a significant effect.[3][4] This variability may be due to the heterogeneity of ataxia subtypes and the complex, multifaceted mechanism of action of riluzole.

A direct, head-to-head clinical trial comparing this compound and riluzole would be necessary to definitively establish their relative efficacy. Future research should also focus on identifying biomarkers to predict which patient populations are most likely to respond to each of these therapeutic agents. The development of novel compounds like this compound, which target specific ion channels implicated in ataxia pathophysiology, represents a promising avenue for the development of more effective and targeted treatments for these debilitating disorders.

References

A Head-to-Head Comparison of NS13001 and Other Neuroprotective Agents for Spinocerebellar Ataxia Type 2 (SCA2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spinocerebellar Ataxia Type 2 (SCA2) is a progressive neurodegenerative disorder characterized by the degeneration of Purkinje cells in the cerebellum, leading to severe motor dysfunction. Currently, there are no approved treatments that can halt or reverse the progression of SCA2. However, several neuroprotective agents are under investigation, aiming to mitigate neuronal damage and preserve function. This guide provides a head-to-head comparison of NS13001, a novel modulator of calcium-activated potassium channels, with other notable neuroprotective agents that have been evaluated for SCA2, including riluzole and lithium.

Overview of Compared Neuroprotective Agents

This compound is a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3.[1][2] In the context of SCA2, the irregular firing of Purkinje cells is a key pathological feature. By activating SK2 channels, this compound is proposed to restore the regular pacemaker activity of these neurons, thereby exerting a neuroprotective effect.[1] Preclinical studies have demonstrated its potential to improve motor performance and reduce Purkinje cell death in a mouse model of SCA2.[1]

Riluzole , a drug approved for amyotrophic lateral sclerosis (ALS), is known to reduce glutamate dysfunction.[3] Its potential neuroprotective effects in SCA2 have been explored in clinical trials, with the hypothesis that modulating glutamatergic excitotoxicity could be beneficial. However, clinical trial results in a specific SCA2 cohort have not shown significant improvement in clinical or radiological outcomes.[4][5][6]

Lithium is a well-established mood stabilizer with known neuroprotective properties, including the ability to stimulate autophagy and reduce calcium efflux from the inositol-1,4,5-triphosphate receptor.[7] A pilot clinical trial in SCA2 patients has been conducted to assess its safety, tolerability, and potential to slow disease progression.[7]

Antioxidants are also considered a potential therapeutic avenue due to evidence of oxidative stress contributing to the pathophysiology of SCA2.[8][9][10] Agents like Coenzyme Q10 and Vitamin E have been investigated in various ataxias, although specific, robust clinical trial data in SCA2 is limited.[11]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, Riluzole, and Lithium in the context of SCA2.

Table 1: Preclinical Efficacy of this compound in SCA2 Mouse Model
ParameterThis compound (30 mg/kg/day)PlaceboOutcome
Motor Performance (Beam Walk Test) Improved sensorimotor deficits-Statistically significant improvement
Motor Coordination (Rotarod Test) Increased latency to fall-Statistically significant improvement
Purkinje Cell Survival Reduced Purkinje cell death-Neuroprotective effect observed

Data from a study on SCA2-58Q transgenic mice.[12]

Table 2: Clinical Trial Data for Riluzole in SCA2 Patients
ParameterRiluzole (50 mg, twice daily)PlaceboOutcome
SARA Score Improvement (≥1 point) 32% of patients39% of patientsNo significant difference (p=0.75)[5]
Median SARA Score Change (Worsening) +0.5 points+0.3 pointsNo significant difference (p=0.70)[5]
Adverse Events 73% of patients83% of patientsNo significant difference (p=0.49)[5]

Data from the ATRIL multicenter, randomized, double-blind, placebo-controlled trial with 45 SCA2 patients over 12 months.[5][13]

Table 3: Clinical Trial Data for Lithium in SCA2 Patients
ParameterLithium CarbonatePlaceboOutcome
Adverse Events 28 events12 eventsNot statistically significant (p=0.11)[7]
SARA Score Change --No significant differences observed[7]
Beck Depression Inventory-II (BDI-II) Significant reduction-p < 0.05[7]
Brain Volume Change --No significant differences observed[7]

Data from a phase II, randomized, placebo-controlled, double-blind, 48-week trial with 20 SCA2 patients.[7]

Experimental Protocols

This compound Preclinical Study in SCA2 Mouse Model

Animal Model: SCA2-58Q transgenic mice, which express human ataxin-2 with a polyglutamine expansion and exhibit progressive motor deficits and Purkinje cell loss.[12]

Drug Administration: this compound was administered orally at a dose of 30 mg/kg per day.[12]

Behavioral Testing:

  • Beam Walk Test: To assess sensorimotor deficits, mice were required to traverse a narrow beam, and the number of foot slips was recorded.[12]

  • Rotarod Test: To evaluate motor coordination and balance, mice were placed on a rotating rod, and the latency to fall was measured.[12]

Histological Analysis: Post-mortem analysis of cerebellar tissue was conducted to quantify Purkinje cell numbers and assess the extent of neurodegeneration.

Riluzole Clinical Trial (ATRIL study)

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][13]

Participants: 45 patients with genetically confirmed SCA2, a Scale for the Assessment and Rating of Ataxia (SARA) score of at least 5, and an age of disease onset up to 50 years.[5][13]

Intervention: Patients were randomized to receive either 50 mg of riluzole or a placebo, administered orally twice a day for 12 months.[5][13]

Primary Endpoint: The proportion of patients with at least a 1-point improvement on the SARA score after 12 months of treatment.[5]

Secondary Endpoints: Changes in the Composite Cerebellar Functional Severity Score (CCFS), Inventory of Non-Ataxia Signs (INAS), health survey questionnaires, and cerebellar and brainstem volumes measured by MRI.[4]

Lithium Clinical Trial

Study Design: A phase II, randomized, placebo-controlled, double-blind trial.[7]

Participants: 20 patients with a genetic diagnosis of SCA2.[7]

Intervention: Patients were randomized to receive either lithium carbonate or a placebo for 48 weeks.[7]

Primary Objective: To determine the safety and tolerability of lithium in SCA2 patients.[7]

Secondary Objectives: To assess disease progression using the SARA score, quality of life, mood (using the Beck Depression Inventory-II), and changes in brain volume.[7]

Signaling Pathways and Experimental Workflows

NS13001_Signaling_Pathway cluster_Neuron Purkinje Neuron This compound This compound SK_Channel SK2/SK3 Channel This compound->SK_Channel Positive Modulation K_Efflux K⁺ Efflux SK_Channel->K_Efflux Promotes Ca_Influx Ca²⁺ Influx Ca_Influx->SK_Channel Activates Regular_Firing Restoration of Regular Firing K_Efflux->Regular_Firing Leads to Neuroprotection Neuroprotection & Reduced Cell Death Regular_Firing->Neuroprotection

Caption: this compound signaling pathway in Purkinje neurons.

Lithium_Mechanism_of_Action cluster_GSK3B GSK-3β Pathway cluster_Autophagy Autophagy Pathway Lithium Lithium GSK3B GSK-3β Lithium->GSK3B Inhibits Autophagy Autophagy Lithium->Autophagy Stimulates Neurotrophic_Factors Increased Neurotrophic Factors GSK3B->Neurotrophic_Factors Inhibition leads to Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection Clearance Clearance of Misfolded Proteins Autophagy->Clearance Clearance->Neuroprotection

Caption: Proposed neuroprotective mechanisms of Lithium.

Preclinical_Workflow_SCA2 start SCA2 Transgenic Mouse Model randomization Randomization start->randomization treatment Treatment Group (e.g., this compound) randomization->treatment placebo Placebo Group randomization->placebo behavioral Behavioral Testing (Rotarod, Beam Walk) treatment->behavioral placebo->behavioral histology Histological Analysis (Purkinje Cell Count) behavioral->histology data Data Analysis histology->data conclusion Conclusion on Neuroprotective Efficacy data->conclusion

Caption: General experimental workflow for preclinical testing.

Concluding Remarks

This compound presents a promising, mechanism-based therapeutic strategy for SCA2 by directly targeting the electrophysiological abnormalities of Purkinje cells. Preclinical data are encouraging, though clinical trials are necessary to establish its efficacy and safety in humans. In contrast, riluzole, despite its neuroprotective potential in other contexts, has not demonstrated clinical benefit specifically in SCA2 patients in a rigorous clinical trial. Lithium has shown to be well-tolerated and may have some effects on mood in this patient population, but its impact on slowing disease progression remains to be determined in larger trials. The development of novel therapies, including gene-silencing approaches like antisense oligonucleotides (ASOs), also represents a significant area of ongoing research for SCA2.[14][15][16][17] Continued investigation into these diverse neuroprotective strategies is crucial for advancing the treatment landscape for individuals affected by this devastating disease.

References

Validating the Neuroprotective Effects of NS13001 in Ataxia Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of NS13001 in preclinical models of ataxia, alongside alternative therapeutic strategies. The information is intended to support research and development efforts in the field of neurodegenerative disorders.

Executive Summary

This compound, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels SK2 and SK3, has demonstrated significant promise in preclinical studies for spinocerebellar ataxia type 2 (SCA2).[1] By restoring the regular firing pattern of Purkinje cells, this compound addresses a key pathological hallmark of ataxia. This guide presents the available data on this compound, comparing its preclinical efficacy with other SK channel modulators, existing and emerging clinical treatments for various ataxias, and gene therapy approaches. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the design and interpretation of future studies.

Data Presentation: Comparative Efficacy of Ataxia Therapeutics

The following tables summarize the quantitative data for this compound and its comparators.

Table 1: Preclinical Efficacy of SK Channel Modulators in Ataxia Models

CompoundAtaxia ModelKey Efficacy EndpointsOutcome
This compound SCA2 Mouse ModelPurkinje Cell FiringRestored regular pacemaker activity of SCA2 Purkinje cells.[1]
Motor Performance & NeuropathologyAlleviated behavioral and neuropathological phenotypes (specific quantitative data on motor performance not publicly available).[1][2]
CyPPASCA2 Mouse ModelPurkinje Cell FiringLess effective than NS309 in restoring tonic firing, likely due to lower potency on SK2 channels.
Motor PerformanceOral administration led to significant beneficial effects.
NS309SCA2 Mouse ModelPurkinje Cell FiringSwitched "persistently bursting" and "transiently bursting" Purkinje cells to a tonic firing pattern.
In Vivo StabilityPharmacokineticsLess stable in vivo with inferior brain penetration compared to this compound and CyPPA.

Table 2: Preclinical Efficacy of Other Small Molecule Ataxia Therapeutics

CompoundAtaxia ModelKey Efficacy EndpointsOutcome
RiluzoleSCA3 Mouse ModelMotor Performance (Rotarod)Did not improve motor deficits.[3][4]
NeuropathologyLed to a reduction of soluble ataxin-3 levels but also a pronounced reduction of calbindin expression in Purkinje cells.[3]
VareniclineRat Model of Olivocerebellar AtaxiaMotor Performance (Rotarod)Improved rotarod performance by approximately 50% after the first week of administration.[5]
Motor Coordination (Balance Beam)Improved the ability to maintain balance on the beam by increasing lateral tail movements.[5]

Table 3: Clinical Efficacy of Emerging Ataxia Therapeutics

Compound/TherapyAtaxia TypeKey Efficacy EndpointsOutcome
TroriluzoleSpinocerebellar Ataxias (SCA1, 2, 3, 6, 7, 8, 10)Modified functional Scale for the Assessment and Rating of Ataxia (f-SARA)Showed a 50-70% slowing of disease progression over a 3-year period compared to untreated patients.[1][6][7]
OmaveloxoloneFriedreich's AtaxiaModified Friedreich's Ataxia Rating Scale (mFARS)Statistically significant improvement in mFARS scores compared to placebo at 48 weeks.
Gene Therapy (ASOs)SCA3PreclinicalReduced mutant ATXN3 levels and improved disease-associated defects in human SCA3 neurons.
Gene Therapy (CRISPR-Cas9)SCA1 Mouse ModelMotor Coordination (Rotarod)Improved motor coordination at 20 weeks of age compared to untreated controls.
ATXN1 ExpressionAchieved a 54% reduction in ATXN1 mRNA levels in the cerebellum.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Accelerating Rotarod Test for Mouse Ataxia Models

Objective: To assess motor coordination and balance.

Apparatus: An automated rotarod device with a rotating rod that can accelerate at a constant rate.

Procedure:

  • Acclimation: For at least one day prior to testing, acclimate the mice to the testing room for a minimum of 30 minutes. Handle the mice to familiarize them with the experimenter.

  • Training (Optional but Recommended): Place the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds) for one or two sessions. This reduces stress and anxiety during testing.

  • Testing Protocol:

    • Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

    • Place the mouse on the rotating rod, facing away from the direction of rotation.

    • Start the acceleration and the timer simultaneously.

    • Record the latency to fall (the time at which the mouse falls off the rod). A fall is typically registered by the breaking of a photobeam.

    • If a mouse clings to the rod and makes a full passive rotation, this is also recorded as a fall.

    • Conduct multiple trials (typically 3) per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis: The latency to fall for each trial is recorded. The average latency across trials for each mouse is then calculated and used for statistical analysis between different treatment groups.

Beam Walk Assay for Mouse Ataxia Models

Objective: To assess fine motor coordination, balance, and gait.

Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above a surface (e.g., 50 cm). A "goal box" (a dark, enclosed platform) is placed at one end of the beam. A bright light may be used at the start of the beam as a mild aversive stimulus to encourage traversal.

Procedure:

  • Acclimation and Training:

    • Acclimate mice to the testing room for at least 30 minutes before the first session.

    • For 2-3 days prior to testing, train the mice to traverse the beam. Place the mouse at the start of the beam and allow it to walk towards its home cage placed at the other end. Repeat this 3-5 times per training day.

  • Testing Protocol:

    • Place the mouse at the designated start of the beam.

    • Record the time it takes for the mouse to traverse a set distance on the beam (e.g., 80 cm).

    • Videotape the trials to score the number of foot slips (when a hindpaw or forepaw slips off the surface of the beam).

    • Conduct a set number of trials (e.g., 3) for each mouse.

  • Data Analysis: The primary outcome measures are the time to traverse the beam and the number of foot slips per trial. These values are averaged for each animal and compared across treatment groups.

Extracellular Recording of Purkinje Cell Firing in Cerebellar Slices

Objective: To measure the spontaneous firing rate and pattern of Purkinje cells.

Procedure:

  • Slice Preparation:

    • Anesthetize the mouse and decapitate.

    • Rapidly remove the cerebellum and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Cut sagittal cerebellar slices (e.g., 250 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF at physiological temperature (e.g., 32-34°C).

    • Visualize Purkinje cells using differential interference contrast (DIC) optics.

    • Perform extracellular recordings from Purkinje cells using a glass micropipette filled with aCSF.

    • Record spontaneous action potential firing for a baseline period.

    • Apply this compound or other compounds to the perfusion bath and record the changes in firing rate and pattern (e.g., from bursting to tonic firing).

  • Data Analysis: Analyze the firing frequency (in Hz) and the regularity of the firing pattern (e.g., coefficient of variation of the interspike interval) before and after drug application.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroprotection

NS13001_Signaling_Pathway This compound This compound SK2_SK3 SK2/SK3 Channels This compound->SK2_SK3 Positive Modulation K_efflux ↑ K+ Efflux SK2_SK3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx (via VGCCs & NMDARs) Hyperpolarization->Ca_influx Firing_regularity ↑ Regularity of Purkinje Cell Firing Hyperpolarization->Firing_regularity Excitotoxicity ↓ Excitotoxicity Ca_influx->Excitotoxicity Neuronal_survival ↑ Neuronal Survival & Function Excitotoxicity->Neuronal_survival Ataxia_symptoms ↓ Ataxia Symptoms Neuronal_survival->Ataxia_symptoms Firing_regularity->Ataxia_symptoms

Caption: this compound Signaling Pathway in Neuroprotection.

Experimental Workflow for Preclinical Ataxia Drug Validation

Preclinical_Workflow start Start: Ataxia Mouse Model treatment Treatment Administration (e.g., this compound vs. Vehicle vs. Comparator) start->treatment behavioral Behavioral Testing (Rotarod, Beam Walk) treatment->behavioral electrophysiology Electrophysiology (Purkinje Cell Firing) treatment->electrophysiology histology Neuropathology (Histology, Immunohistochemistry) treatment->histology data_analysis Data Analysis & Statistical Comparison behavioral->data_analysis electrophysiology->data_analysis histology->data_analysis conclusion Conclusion: Efficacy & Neuroprotective Effects data_analysis->conclusion

Caption: Preclinical Ataxia Drug Validation Workflow.

Conclusion

This compound demonstrates a compelling mechanism of action and promising neuroprotective effects in a preclinical model of SCA2 by targeting the fundamental pathology of irregular Purkinje cell firing. While direct quantitative comparisons of its in vivo motor performance with other compounds are limited by the availability of public data, the electrophysiological evidence strongly supports its therapeutic potential. The data presented for clinical-stage drugs like troriluzole and omaveloxolone highlight the benchmarks that new therapies must meet. Future research should focus on generating comprehensive in vivo efficacy data for this compound in various ataxia models to solidify its position as a viable clinical candidate. The provided protocols and pathway diagrams offer a framework for such investigations.

References

Navigating the Therapeutic Potential of NS13001: A Cross-Study Comparison of its Therapeutic Window

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NS13001 has emerged as a promising selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting SK2 and SK3 subtypes.[1][2][3] Its potential therapeutic application in neurodegenerative disorders such as Spinocerebellar Ataxia Type 2 (SCA2) has garnered significant interest.[1][2][4] This guide provides a comprehensive comparison of this compound with other SK channel modulators, focusing on its therapeutic window as suggested by preclinical data. The information is presented to aid researchers in evaluating its potential and designing future studies.

Quantitative Comparison of SK Channel Modulators

The efficacy and selectivity of this compound and other notable SK channel modulators are summarized below. The half-maximal effective concentration (EC50) values indicate the potency of the compounds in activating specific SK channel subtypes.

CompoundhSK1 (KCa2.1) EC50 (µM)hSK2 (KCa2.2) EC50 (µM)hSK3 (KCa2.3) EC50 (µM)Selectivity Profile
This compound > 100[1][5]1.8[1][5][6]0.14[1][5][6][7]SK3 > SK2 >>> SK1
CyPPA> 100153.5SK3 > SK2 >>> SK1[1]
NS309~1~1~1Pan-selective (IK > SK1=SK2=SK3)[1]
RiluzoleNDNDNDActivates KCa2.x/KCa3.1 channels more potently than 1-EBIO[8]
1-EBIONDNDNDLow potency and lacks subtype selectivity[1]

ND: Not Determined from the provided search results. EC50 values for this compound, CyPPA, and NS309 are from in-house NeuroSearch data generated in a similar manner.[1]

Understanding the Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of SK2 and SK3 channels.[1][5][6] It does not directly open the channel but rather increases its sensitivity to intracellular calcium (Ca2+).[1][5] This modulation restores the regular pacemaking activity of Purkinje cells in the cerebellum, which is often disrupted in neurodegenerative ataxias.[1][2]

NS13001_Signaling_Pathway cluster_neuron Purkinje Neuron Ca_source Voltage-gated Ca2+ channels / ER Ca_ion Intracellular Ca2+ Ca_source->Ca_ion Ca2+ influx SK_channel SK2/SK3 Channel Ca_ion->SK_channel Binds and activates K_ion K+ Efflux SK_channel->K_ion This compound This compound This compound->SK_channel Positive allosteric modulation Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Firing_rate Normalized Neuronal Firing Rate Hyperpolarization->Firing_rate Regulates

Caption: Signaling pathway of this compound in a Purkinje neuron.

Defining the Therapeutic Window: Efficacy vs. Side Effects

The therapeutic window for this compound is conceptually defined by the balance between its neuroprotective effects and potential adverse effects. Preclinical studies in a mouse model of SCA2 have demonstrated that oral administration of this compound can improve motor performance and alleviate brain pathology.[1][4] However, a potential concern with SK2/3 channel modulators is the risk of memory and learning impairments, as these channels are also expressed in the hippocampus.[1] Therefore, the optimal therapeutic dose would be one that achieves significant neuroprotection in the cerebellum with minimal cognitive side effects. Future clinical trials will be crucial in determining this therapeutic window in humans.

Experimental Methodologies

The following outlines the key experimental protocols used to characterize this compound and its effects.

Electrophysiological Recordings in HEK293 Cells
  • Objective: To determine the potency and selectivity of this compound on human SK channel subtypes.

  • Method:

    • Human embryonic kidney (HEK293) cells were transfected to express human SK1, SK2, or SK3 channels.

    • Inside-out patch-clamp recordings were performed.

    • Current-voltage (I-V) relationships were measured at symmetrical K+ concentrations with intracellular Ca2+ buffered at 0.2 µM.

    • This compound was applied at concentrations ranging from 0.001 µM to 10 µM.

    • The increase in SK channel current was measured and normalized to the maximal current observed at a high Ca2+ concentration (10 µM).

    • Concentration-response curves were generated, and EC50 values were calculated by fitting the data to the Hill equation.[1][5]

Electrophysiology_Workflow start HEK293 Cells transfection Transfection with hSK1, hSK2, or hSK3 DNA start->transfection patch_clamp Inside-Out Patch-Clamp Recording transfection->patch_clamp iv_measurement Measure I-V relationships (0.2 µM Ca2+) patch_clamp->iv_measurement drug_application Apply this compound (0.001 - 10 µM) iv_measurement->drug_application current_measurement Measure SK Channel Current drug_application->current_measurement normalization Normalize to Max Current (10 µM Ca2+) current_measurement->normalization analysis Generate Concentration- Response Curves & Calculate EC50 normalization->analysis end Determine Potency & Selectivity analysis->end

Caption: Workflow for electrophysiological characterization of this compound.

In Vivo Studies in a Mouse Model of SCA2
  • Objective: To evaluate the in vivo efficacy of this compound in a disease model.

  • Method:

    • A transgenic mouse model of SCA2 (SCA2-58Q) was used.

    • Mice were orally administered this compound (30 mg/kg daily).

    • Motor performance was assessed using tests such as the beam walk and rotarod.

    • The number of footslips on the beam and the latency to fall from the rotarod were recorded before and after treatment.

    • Brain tissue was analyzed to assess neuropathology, including the firing patterns of Purkinje cells.[1][6]

This guide provides a snapshot of the current understanding of this compound's therapeutic potential. The presented data and methodologies should serve as a valuable resource for researchers in the field of neurodegenerative disease and ion channel pharmacology. Further investigation is warranted to fully delineate the therapeutic window and clinical utility of this promising compound.

References

Evaluating the Long-Term Efficacy of NS13001 Versus Other SCA2 Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spinocerebellar Ataxia Type 2 (SCA2) is a progressive neurodegenerative disorder characterized by motor incoordination and cerebellar dysfunction, for which there is currently no cure. This guide provides a comparative analysis of the long-term efficacy of a novel therapeutic candidate, NS13001, against other therapeutic strategies for SCA2. The information is compiled from preclinical and clinical studies to aid researchers and drug development professionals in evaluating the landscape of SCA2 therapies.

Overview of Therapeutic Strategies

The therapeutic approaches for SCA2 can be broadly categorized into symptomatic treatments, which aim to alleviate the symptoms of the disease, and disease-modifying therapies, which target the underlying pathogenic mechanisms. This guide will focus on a comparison of this compound, a novel small molecule, with other prominent therapeutic modalities including antisense oligonucleotides (ASOs), and the symptomatic treatments riluzole and buspirone.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the efficacy of this compound, ASO therapy, riluzole, and buspirone in preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in a SCA2 Mouse Model

Efficacy EndpointTreatment Group (this compound)Vehicle GroupOutcome
Motor Performance
Beam Walk Test (time to traverse)Improved performance-Statistically significant improvement
Rotarod Test (latency to fall)Increased latency-Statistically significant improvement
Neuropathology
Purkinje Cell (PC) FiringRestoration of regular firingIrregular firingNormalized PC pacemaker activity
PC DegenerationReduced degenerationProgressive degenerationAlleviation of brain pathology

Table 2: Preclinical Efficacy of Antisense Oligonucleotide (ASO) Therapy in SCA2 Mouse Models

Efficacy EndpointTreatment Group (ASO)Control GroupOutcome
Molecular Endpoint
Ataxin-2 (ATXN2) mRNA levelsReduced by up to 80%-Significant reduction in target mRNA
ATXN2 Protein levelsSignificantly reduced-Significant reduction in pathogenic protein
Motor Performance
Rotarod Test (latency to fall)Significantly improved-Delayed onset of motor phenotype[1]
Electrophysiology
Purkinje Cell Firing FrequencyNormalized (49±1 Hz)Reduced (36±1 Hz)Restoration of normal firing frequency[1]

Table 3: Clinical Efficacy of Riluzole in SCA2 Patients

Efficacy EndpointTreatment Group (Riluzole)Placebo GroupOutcome
Scale for the Assessment and Rating of Ataxia (SARA) Score
Change from baseline (12 months)Median increase of 0.5 pointsMedian increase of 0.3 pointsNo significant difference (p=0.70)[1][2][3]
Proportion with ≥1 point improvement32%39%No significant difference (p=0.75)[2][3]

Table 4: Clinical Efficacy of Buspirone in SCA Patients

Efficacy EndpointTreatment Group (Buspirone)Placebo GroupOutcome
Overall Ataxia Improvement Not superior to placebo-No statistically significant improvement in a double-blind, placebo-controlled, cross-over trial.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

This compound Preclinical Study in SCA2 Mouse Model
  • Animal Model: Transgenic mice expressing human ataxin-2 with 58 glutamine repeats (ATXN2-58Q) under the Purkinje cell-specific Pcp2 promoter were used. These mice exhibit a progressive motor deficit and Purkinje cell loss.

  • Drug Administration: this compound was administered orally to the SCA2 mice.

  • Motor Performance Assessment:

    • Beam Walk Test: Mice were trained to traverse a narrow wooden beam. The time taken to cross the beam and the number of foot slips were recorded.

    • Rotarod Test: Mice were placed on an accelerating rotating rod, and the latency to fall was measured. The test typically consists of multiple trials with inter-trial intervals.[4][5][6]

  • Electrophysiology:

    • Cerebellar Slice Preparation: Sagittal cerebellar slices were prepared from SCA2 mice.

    • Extracellular Recordings: Spontaneous firing of Purkinje cells was recorded using extracellular electrodes in the cell-attached or loose-patch configuration. The regularity and frequency of firing were analyzed.

  • Neuropathological Analysis:

    • Immunohistochemistry: Cerebellar sections were stained with antibodies against calbindin to visualize Purkinje cells and assess their morphology and number.

Antisense Oligonucleotide (ASO) Preclinical Study in SCA2 Mouse Models
  • Animal Models: Two SCA2 mouse models were used: one expressing human ATXN2 with 127 CAG repeats (ATXN2-Q127) and another expressing a bacterial artificial chromosome with the human ATXN2 gene containing 72 CAG repeats (BAC-Q72).[1]

  • ASO Administration: ASOs targeting the ATXN2 mRNA were delivered via intracerebroventricular (ICV) injection.

  • Molecular Analysis:

    • Quantitative PCR (qPCR): ATXN2 mRNA levels in the cerebellum were quantified to assess the degree of target knockdown.

    • Western Blotting: Cerebellar lysates were analyzed to determine the reduction in ataxin-2 protein levels.

  • Motor Performance Assessment:

    • Rotarod Test: Similar to the protocol for this compound, the latency to fall from an accelerating rotarod was used to evaluate motor coordination.[1]

  • Electrophysiology:

    • In vivo extracellular recordings: The firing frequency of Purkinje cells in anesthetized mice was recorded to assess the physiological effects of ASO treatment.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in SCA2 pathogenesis and the proposed mechanisms of action of the compared therapies.

SCA2_Pathogenesis_and_Therapeutic_Intervention cluster_Neuron Purkinje Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_Therapies Therapeutic Interventions Mutant_ATXN2_Gene Mutant ATXN2 Gene (CAG Expansion) Mutant_ATXN2_mRNA Mutant ATXN2 mRNA Mutant_ATXN2_Gene->Mutant_ATXN2_mRNA Transcription Mutant_ATXN2_Protein Mutant Ataxin-2 Protein Mutant_ATXN2_mRNA->Mutant_ATXN2_Protein Translation IP3R IP3 Receptor Mutant_ATXN2_Protein->IP3R Binds and sensitizes Calcium_Release Excessive Ca2+ Release IP3R->Calcium_Release Mediates ER Endoplasmic Reticulum Neuronal_Excitability Neuronal Hyperexcitability Calcium_Release->Neuronal_Excitability Leads to SK2_3_Channels SK2/3 Channels SK2_3_Channels->Neuronal_Excitability Reduces (via hyperpolarization) Apoptosis Apoptosis Neuronal_Excitability->Apoptosis Contributes to ASO_Therapy ASO Therapy ASO_Therapy->Mutant_ATXN2_mRNA Degrades This compound This compound This compound->SK2_3_Channels Positively modulates

Caption: SCA2 Pathogenesis and Therapeutic Intervention Points.

Preclinical_Workflow SCA2_Mouse_Model SCA2 Mouse Model (e.g., ATXN2-58Q) Treatment_Groups Treatment Groups (e.g., this compound, ASO, Vehicle) SCA2_Mouse_Model->Treatment_Groups Randomization Behavioral_Testing Behavioral Testing (Rotarod, Beam Walk) Treatment_Groups->Behavioral_Testing Longitudinal Assessment Electrophysiology Electrophysiological Recording (Purkinje Cell Firing) Treatment_Groups->Electrophysiology Endpoint Analysis Neuropathology Neuropathological Analysis (Immunohistochemistry) Treatment_Groups->Neuropathology Endpoint Analysis Data_Analysis Data Analysis and Efficacy Evaluation Behavioral_Testing->Data_Analysis Electrophysiology->Data_Analysis Neuropathology->Data_Analysis

References

Benchmarking NS13001: A Comparative Guide to Small Molecule Ion Channel Modulators in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NS13001, a selective positive modulator of small-conductance calcium-activated potassium (SK) channels, with other small molecules targeting ion channels implicated in neurodegenerative diseases. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols for this compound and its alternatives, supported by experimental data.

Overview of this compound and Comparator Molecules

This compound is a potent and selective positive allosteric modulator of SK2 and SK3 channels, which are voltage-independent potassium channels gated by intracellular calcium.[1][2][3][4] By enhancing the sensitivity of these channels to calcium, this compound facilitates potassium efflux, leading to neuronal hyperpolarization and a reduction in neuronal hyperexcitability, a common pathological feature in several neurodegenerative disorders.[1][2] This guide benchmarks this compound against two other classes of ion channel modulators with therapeutic relevance in neurodegeneration:

  • Other SK Channel Modulators: CyPPA and NS309 are also modulators of SK channels, but with different selectivity and potency profiles.

  • Multi-Target Ion Channel Modulators: Riluzole, an approved treatment for amyotrophic lateral sclerosis (ALS), modulates multiple ion channels, including voltage-gated sodium and potassium channels.[5][6]

  • BK Channel Modulators: Chlorzoxazone, a large-conductance calcium-activated potassium (BK) channel opener, has shown neuroprotective effects in models of Alzheimer's disease.[7][8][9]

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound and its comparators on their respective primary ion channel targets.

Table 1: Potency of SK Channel Modulators on Human SK Channel Subtypes

CompoundhSK1 EC50 (µM)hSK2 EC50 (µM)hSK3 EC50 (µM)Selectivity Profile
This compound >100[10]1.6 - 1.8[2][3]0.14[3][4]SK3 > SK2 >>> SK1[2][4]
CyPPA Inactive[1][11]13 - 14[1][11][12][13]5.0 - 5.6[1][11][12][13]SK3 > SK2 >>> SK1[4][12]
NS309 ~0.6[14]0.62[15]0.15 - 0.3[15][16][17]Pan-selective (IK > SK1 ≈ SK2 ≈ SK3)[2][4]

Table 2: Activity of Riluzole and Chlorzoxazone on Primary Ion Channel Targets

CompoundPrimary Target(s)Observed EffectPotency
Riluzole Voltage-gated sodium channels, NMDA receptors, Kainate receptors, Voltage-gated potassium channels[5][6][18]Inhibition of glutamate release, reduction of neuronal excitability[5][18]EC50 for SK2 activation: 12.8 µM[6]
Chlorzoxazone Large-conductance Ca2+-activated K+ (BK) channels[7][19]Enhancement of BK channel activity, reduction of neuronal firing rate[19]EC50 for I K(Ca) increase: 30 µM[19]

Mechanism of Action and Signaling Pathways

The therapeutic potential of these small molecules stems from their ability to modulate neuronal excitability and downstream signaling pathways implicated in neurodegeneration.

This compound and SK Channel Modulation

This compound acts as a positive allosteric modulator of SK2 and SK3 channels, increasing their sensitivity to intracellular calcium.[1][2] This leads to a more pronounced afterhyperpolarization following action potentials, which in turn reduces neuronal firing frequency. In conditions of neuronal hyperexcitability, such as that observed in spinocerebellar ataxia, this mechanism can restore normal firing patterns and protect against excitotoxicity.[2]

NS13001_Pathway This compound This compound SK2_SK3 SK2/SK3 Channels This compound->SK2_SK3 Binds to Ca_sensitivity Increased Ca²⁺ Sensitivity SK2_SK3->Ca_sensitivity Induces K_efflux ↑ K⁺ Efflux Ca_sensitivity->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Reduced_excitability Reduced Neuronal Hyperexcitability Hyperpolarization->Reduced_excitability Neuroprotection Neuroprotection Reduced_excitability->Neuroprotection

This compound mechanism of action.
Riluzole's Multi-Target Neuroprotection

Riluzole's neuroprotective effects are multifaceted. By inhibiting voltage-gated sodium channels, it reduces presynaptic glutamate release.[5][18] It also non-competitively blocks postsynaptic NMDA and kainate receptors, further dampening glutamatergic neurotransmission and preventing excitotoxic calcium influx.[5][18] Additionally, Riluzole's modulation of potassium channels contributes to the stabilization of neuronal membranes.[5]

Riluzole_Pathway Riluzole Riluzole Na_channels Voltage-gated Na⁺ Channels Riluzole->Na_channels Inhibits NMDA_Kainate NMDA/Kainate Receptors Riluzole->NMDA_Kainate Blocks K_channels K⁺ Channels Riluzole->K_channels Modulates Glutamate_release ↓ Glutamate Release Na_channels->Glutamate_release Ca_influx ↓ Ca²⁺ Influx NMDA_Kainate->Ca_influx Membrane_stabilization Membrane Stabilization K_channels->Membrane_stabilization Reduced_excitotoxicity Reduced Excitotoxicity Glutamate_release->Reduced_excitotoxicity Ca_influx->Reduced_excitotoxicity Neuroprotection Neuroprotection Membrane_stabilization->Neuroprotection Reduced_excitotoxicity->Neuroprotection

Riluzole's neuroprotective pathways.
Chlorzoxazone and Neuroinflammation

Chlorzoxazone's neuroprotective effects in models of Alzheimer's disease are linked to its anti-inflammatory properties.[8][9] As a BK channel opener, it can hyperpolarize microglia and astrocytes, potentially modulating their activation state. In a model of Alzheimer's disease, chlorzoxazone was shown to restrain the nuclear translocation of p65, a subunit of the pro-inflammatory transcription factor NF-κB, and reduce the expression of pro-inflammatory cytokines.[8]

Chlorzoxazone_Pathway Chlorzoxazone Chlorzoxazone BK_channels BK Channels Chlorzoxazone->BK_channels Activates Glial_hyperpolarization Glial Cell Hyperpolarization BK_channels->Glial_hyperpolarization p65_translocation ↓ p65 Nuclear Translocation Glial_hyperpolarization->p65_translocation Cytokine_expression ↓ Pro-inflammatory Cytokines p65_translocation->Cytokine_expression Reduced_neuroinflammation Reduced Neuroinflammation Cytokine_expression->Reduced_neuroinflammation Neuroprotection Neuroprotection Reduced_neuroinflammation->Neuroprotection

Chlorzoxazone's anti-inflammatory mechanism.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is used to measure the activity of ion channels in isolated cells.

Objective: To determine the potency and efficacy of small molecule modulators on specific ion channels.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human ion channel of interest (e.g., hSK1, hSK2, hSK3) are cultured on glass coverslips.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2/5% CO2.

    • Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH. For SK channel recordings, a calcium buffer (e.g., EGTA) is included to control the free calcium concentration.

  • Recording:

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

    • Currents are elicited by voltage ramps or steps.

    • The test compound is applied via the bath perfusion system at increasing concentrations to determine its effect on the channel currents.

  • Data Analysis: Concentration-response curves are generated to calculate EC50 and Hill coefficient values.

Patch_Clamp_Workflow start Start cell_prep Prepare Transfected HEK293 Cells start->cell_prep pipette_prep Prepare Patch Pipette with Internal Solution start->pipette_prep seal Form Gigaohm Seal on Cell Membrane cell_prep->seal pipette_prep->seal whole_cell Rupture Membrane Patch (Whole-Cell Configuration) seal->whole_cell voltage_clamp Voltage Clamp Cell at Holding Potential whole_cell->voltage_clamp record_baseline Record Baseline Channel Currents voltage_clamp->record_baseline apply_compound Apply Test Compound (Increasing Concentrations) record_baseline->apply_compound record_response Record Channel Currents in Presence of Compound apply_compound->record_response analyze Analyze Data (Concentration-Response Curve) record_response->analyze end End analyze->end

Whole-cell patch-clamp workflow.
In Vivo Behavioral Testing: Rotarod Test

This test assesses motor coordination and balance in rodent models of neurodegeneration.

Objective: To evaluate the in vivo efficacy of a test compound in improving motor deficits.

Methodology:

  • Apparatus: A rotating rod with adjustable speed.

  • Animals: Mouse models of neurodegenerative diseases (e.g., SCA2 transgenic mice) and wild-type controls.

  • Acclimation and Training:

    • Mice are acclimated to the testing room for at least 30 minutes before the test.

    • Mice are trained on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration on consecutive days before the test day.

  • Testing Protocol:

    • The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • The mouse is placed on the rotating rod.

    • The latency to fall from the rod is recorded.

    • Multiple trials are conducted for each animal with an inter-trial interval.

  • Data Analysis: The average latency to fall is calculated for each experimental group and compared using statistical analysis.

In Vivo Behavioral Testing: Beam Walk Test

This test evaluates fine motor coordination and balance.

Objective: To assess the ability of a test compound to improve gait and balance in a mouse model of ataxia.

Methodology:

  • Apparatus: A narrow beam of a specific width and length, elevated above a padded surface.

  • Animals: Mouse models of ataxia and wild-type controls.

  • Training: Mice are trained to traverse the beam to a home cage or a neutral platform.

  • Testing Protocol:

    • The mouse is placed at one end of the beam.

    • The time taken to traverse the beam and the number of foot slips are recorded.

    • Multiple trials are performed for each animal.

  • Data Analysis: The average traversal time and the number of foot slips are compared between different treatment groups.

Conclusion

This compound demonstrates high potency and selectivity for SK2 and SK3 channels, offering a targeted approach to reducing neuronal hyperexcitability. Its mechanism of action is distinct from the broader-spectrum activity of Riluzole and the anti-inflammatory effects of the BK channel opener Chlorzoxazone. The choice of a therapeutic agent will depend on the specific pathophysiology of the neurodegenerative disease . For disorders characterized primarily by SK channel dysfunction and neuronal hyperexcitability, such as certain spinocerebellar ataxias, this compound and similar selective modulators hold significant promise. For diseases with a more complex etiology involving multiple ion channels or significant neuroinflammation, agents with a broader mechanism of action may be more appropriate. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these different classes of ion channel modulators in various neurodegenerative conditions.

References

Safety Operating Guide

Proper Disposal of NS13001: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of NS13001

This document provides procedural guidance for the proper disposal of this compound, a potent and selective positive allosteric modulator of SK2 and SK3 channels. Due to its hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements in accordance with local, state, and federal regulations.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₁₇H₁₆ClN₇[1][2]
Molecular Weight 353.8 g/mol [1]
Appearance Solid[1][3]
CAS Number 1063331-94-1[1]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.3 mg/ml[1]
GHS Hazard Codes H302, H372, H317, H334, H350[2]
GHS Precautionary Code (Disposal) P501[2]

Hazard Profile and Safety Precautions

This compound is classified with several hazard statements, indicating potential health risks.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All handling should occur in a well-ventilated area or a chemical fume hood.

The GHS hazard codes associated with this compound indicate the following potential hazards:

  • H302: Harmful if swallowed.

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H317: May cause an allergic skin reaction.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H350: May cause cancer.

The precautionary statement P501 mandates that the contents and container must be disposed of in accordance with local, regional, national, and international regulations.[2]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. This is not a substitute for institution-specific protocols and EHS consultation.

  • Consult Safety Data Sheet (SDS) and EHS: Before beginning any disposal procedure, obtain the specific SDS for this compound from the manufacturer and consult with your institution's EHS department. They will provide guidance based on the specific quantities and forms of waste (e.g., pure compound, solutions, contaminated labware).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Create a designated and clearly labeled waste container for all this compound-related materials.

  • Package Waste Securely:

    • Solid Waste: Place solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) into a primary container that is chemically resistant and can be securely sealed. This primary container should then be placed in a secondary, larger container with a clear "Hazardous Waste" label.

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically compatible container. Ensure the container is properly labeled with the chemical name, concentration, and any other required hazard information. Do not overfill the container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage Pending Disposal: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous chemical waste.

  • Arrange for Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol A Obtain this compound B Consult SDS & EHS Guidelines A->B C Wear Appropriate PPE B->C D Handle in Ventilated Area C->D E Generate this compound Waste (Solid, Liquid, Contaminated Labware) D->E F Segregate this compound Waste E->F Initiate Disposal G Package in Labeled, Sealed Container F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Professional Disposal H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Essential Safety and Operational Guidance for Handling NS13001

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the compound NS13001. The following guidance is based on the known hazard classifications for this chemical and is intended to ensure safe laboratory practices.

Hazard Identification and Immediate Precautions

This compound is a potent and selective modulator of SK2/SK3 channels and requires careful handling due to its toxicological properties.[1][2] The primary known hazards associated with this compound are categorized by the following Globally Harmonized System (GHS) Hazard Statements:

  • H302: Harmful if swallowed. [3][4][5][6]

  • H317: May cause an allergic skin reaction. [3][4][6]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3][4][6]

  • H350: May cause cancer. [4][6]

  • H372: Causes damage to organs through prolonged or repeated exposure. [3][6]

Due to these significant health risks, particularly its carcinogenicity and potential to cause respiratory and skin sensitization, all handling of this compound must be conducted with strict adherence to the personal protective equipment (PPE) and engineering controls outlined below.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving and Unpacking N/AChemical-resistant gloves (e.g., Nitrile)Safety glasses with side shieldsNot generally required if container is intactLaboratory coat
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureDouble-gloving with chemical-resistant glovesSafety goggles and a face shieldNIOSH-approved respirator (e.g., N95 or higher)Disposable gown over a laboratory coat
Solution Preparation and Handling Chemical fume hoodChemical-resistant gloves (e.g., Nitrile)Safety gogglesNot required if handled exclusively within a fume hoodLaboratory coat
Spill Cleanup (Small) Chemical fume hood (if feasible)Chemical-resistant glovesSafety goggles and a face shieldNIOSH-approved respiratorDisposable gown over a laboratory coat
Waste Disposal N/AChemical-resistant glovesSafety glasses with side shieldsNot generally requiredLaboratory coat
Experimental Protocols and Handling Procedures

3.1. Engineering Controls:

  • All work with solid this compound or concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • For weighing of the solid compound, a ventilated balance enclosure or powder containment hood is recommended.

3.2. Personal Protective Equipment (PPE) Usage:

  • Gloves: Always wear appropriate chemical-resistant gloves, such as nitrile gloves.[7] For handling the solid compound or in situations with a higher risk of contamination, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use and change them frequently.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When handling the solid compound or there is a splash hazard, safety goggles and a face shield must be worn.[7]

  • Respiratory Protection: Due to the risk of respiratory sensitization (H334), a NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid form of this compound outside of a containment system.[8][9]

  • Protective Clothing: A laboratory coat must be worn at all times. When handling larger quantities or during procedures with a high risk of contamination, a disposable gown should be worn over the lab coat.

3.3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoid creating dust when handling the solid compound.

  • Do not store or consume food or beverages in areas where this compound is handled or stored.

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, disposable gloves, and other contaminated lab supplies, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of carcinogenic and hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spill and Emergency Procedures
  • Small Spills: In a chemical fume hood, carefully clean up the spill using an absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and notify your supervisor and EHS department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Guidance

PPE Selection Workflow for this compound

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls start Start Task with this compound task_type What is the task? start->task_type weighing Weighing/Aliquoting Solid task_type->weighing Weighing/ Aliquoting solution_prep Solution Prep/Handling task_type->solution_prep Solution Prep/ Handling spill_cleanup Spill Cleanup task_type->spill_cleanup Spill disposal Waste Disposal task_type->disposal Disposal physical_form Solid or Solution? fume_hood Use Chemical Fume Hood physical_form->fume_hood Solid or Concentrated Solution standard_ppe Gloves, Goggles, Lab Coat physical_form->standard_ppe Dilute Solution weighing->physical_form solution_prep->physical_form double_gloves Double Gloves, Goggles, Face Shield, Gown spill_cleanup->double_gloves disposal->standard_ppe respirator Wear NIOSH-approved Respirator fume_hood->respirator respirator->double_gloves

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS13001
Reactant of Route 2
Reactant of Route 2
NS13001

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.